molecular formula C7H8KO4S B15607642 p-Cresyl sulfate potassium

p-Cresyl sulfate potassium

Número de catálogo: B15607642
Peso molecular: 227.30 g/mol
Clave InChI: PQVKZHHETGONTQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

P-Cresyl sulfate potassium is a useful research compound. Its molecular formula is C7H8KO4S and its molecular weight is 227.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C7H8KO4S

Peso molecular

227.30 g/mol

InChI

InChI=1S/C7H8O4S.K/c1-6-2-4-7(5-3-6)11-12(8,9)10;/h2-5H,1H3,(H,8,9,10);

Clave InChI

PQVKZHHETGONTQ-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

The Gut Microbiota's Production of p-Cresyl Sulfate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the microbial and host biochemical pathways leading to the formation of the uremic toxin p-Cresyl sulfate (B86663), complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction

p-Cresyl sulfate (pCS) is a gut microbiota-derived uremic toxin that accumulates in patients with chronic kidney disease (CKD), where it is associated with cardiovascular disease, insulin (B600854) resistance, and overall mortality. Its precursor, p-cresol (B1678582), is produced in the colon by the bacterial fermentation of the aromatic amino acid L-tyrosine. Following its absorption, p-cresol undergoes sulfation in the liver to form pCS. This technical guide provides a comprehensive overview of the biosynthesis of pCS, from the microbial metabolic pathways in the gut to the enzymatic conjugation in the host. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical host-microbe co-metabolite.

Biosynthesis Pathway of p-Cresyl Sulfate

The formation of p-Cresyl sulfate is a two-stage process that involves both the gut microbiota and host enzymes. The initial and rate-limiting step is the production of p-cresol from L-tyrosine by specific anaerobic bacteria in the colon. Subsequently, absorbed p-cresol is detoxified and modified by host enzymes, primarily in the liver.

Microbial Production of p-Cresol from L-Tyrosine

Gut bacteria employ two primary pathways to convert L-tyrosine into p-cresol:

  • The p-Hydroxyphenylacetate (p-HPA) Pathway: This is considered the main route for p-cresol production. L-tyrosine is first converted to p-hydroxyphenylacetate (p-HPA). Subsequently, the enzyme p-hydroxyphenylacetate decarboxylase , a glycyl radical enzyme, catalyzes the decarboxylation of p-HPA to yield p-cresol and carbon dioxide.[1] This enzyme is notably found in anaerobic bacteria such as Clostridium difficile.[1]

  • The Tyrosine Lyase Pathway: A more direct route involves the enzyme tyrosine lyase , which can directly cleave the Cα-Cβ bond of a tyrosine-derived intermediate to produce p-cresol.

Several bacterial species residing in the human gut have been identified as p-cresol producers, with varying efficiencies. Notable producers include members of the families Clostridiaceae (e.g., Clostridium difficile, Clostridium sporogenes), Coriobacteriaceae, and Enterobacteriaceae.[2][3]

Host-Mediated Sulfation of p-Cresol

Once produced in the colon, p-cresol is absorbed into the portal circulation and transported to the liver. In the hepatocytes, p-cresol undergoes phase II detoxification, primarily through sulfation, to form p-Cresyl sulfate. This reaction is catalyzed by sulfotransferase enzymes (SULTs) , with SULT1A1 being the principal isoform responsible for p-cresol sulfation in the human liver.[4][5] A smaller fraction of p-cresol can also be glucuronidated.[6] p-Cresyl sulfate is then released into the systemic circulation, from where it is normally excreted by the kidneys.

p-Cresyl Sulfate Biosynthesis Pathway cluster_microbiota Gut Lumen (Microbiota) cluster_host Hepatocyte (Host) Tyrosine L-Tyrosine pHPA p-Hydroxyphenylacetate Tyrosine->pHPA Multiple steps pCresol_microbe p-Cresol pHPA->pCresol_microbe p-Hydroxyphenylacetate Decarboxylase pCresol_host p-Cresol pCresol_microbe->pCresol_host Absorption pCS p-Cresyl Sulfate pCresol_host->pCS Sulfotransferase 1A1 (SULT1A1)

Biosynthesis of p-Cresyl sulfate from L-tyrosine.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites in the p-Cresyl sulfate biosynthesis pathway.

Table 1: Kinetic Parameters of Key Enzymes

EnzymeSubstrateOrganism/TissueKmVmaxReference
p-Hydroxyphenylacetate Decarboxylasep-HydroxyphenylacetateClostridium difficile2.8 mM-[1][7]
p-Hydroxyphenylacetate Decarboxylase3,4-DihydroxyphenylacetateClostridium difficile0.5 mM-[1][7]
Sulfotransferase 1A1 (SULT1A1)p-CresolHuman Liver Cytosol14.8 ± 3.4 µM1.5 ± 0.2 nmol/mg/min[4][5]
Recombinant Human SULT1A1p-Cresol-0.19 ± 0.02 µM789.5 ± 101.7 nmol/mg/min[4][5]
Recombinant Human SULT1A1*2p-Cresol-81.5 ± 31.4 µM230.6 ± 17.7 nmol/mg/min[4][5]

Table 2: Concentrations of p-Cresol and p-Cresyl Sulfate in Biological Samples

MetaboliteSample TypeConditionConcentration RangeReference
p-CresolFecesHealthy1.2 - 173.4 µg/g[8]
p-CresolPlasma (Total)Healthy8.6 ± 3.0 µmol/L
p-CresolPlasma (Total)Hemodialysis Patients62.0 - 88.7 µmol/L
p-Cresyl Sulfate (Total)Serum/PlasmaHealthy2.8 - 6.6 mg/L (14.9 - 35.1 µM)[9]
p-Cresyl Sulfate (Total)Serum/PlasmaEnd-Stage Kidney Disease21.8 - 106.9 mg/L (115.8 - 568.0 µM)[9][10]
p-Cresyl Sulfate (Total)SerumHealthy Controls1.93 [1-3.8] mg/L[10]
p-Cresyl Sulfate (Total)SerumChronic Kidney Disease7.16 [< 1.0–42.06] mg/L[10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of p-Cresyl sulfate biosynthesis.

Protocol 1: Anaerobic Culture of Clostridium difficile for p-Cresol Production

Objective: To culture Clostridium difficile under anaerobic conditions to study its production of p-cresol from L-tyrosine or p-HPA.

Materials:

  • Clostridium difficile strain (e.g., ATCC 9689)

  • Anaerobic chamber (e.g., with a gas mix of 5% H₂, 5% CO₂, 90% N₂)

  • Pre-reduced Brain Heart Infusion (BHI) broth or a defined minimal medium supplemented with L-tyrosine or p-HPA

  • Sterile culture tubes and flasks

  • Spectrophotometer

Procedure:

  • Preparation of Media: Prepare and sterilize the desired culture medium. For anaerobic work, pre-reduce the medium by placing it in the anaerobic chamber for at least 24 hours prior to use.

  • Inoculation: From a glycerol (B35011) stock or a fresh plate, inoculate a single colony of C. difficile into a tube containing 5 mL of pre-reduced BHI broth.

  • Pre-culture: Incubate the culture at 37°C in the anaerobic chamber for 18-24 hours, or until turbid.

  • Main Culture: Inoculate a larger volume of the experimental medium (e.g., 50 mL of minimal medium with 1 mM L-tyrosine) with the pre-culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05.

  • Incubation and Sampling: Incubate the main culture at 37°C in the anaerobic chamber. At desired time points (e.g., 0, 8, 16, 24, 48 hours), aseptically remove aliquots for OD₆₀₀ measurement and analysis of p-cresol concentration.

  • Sample Processing: Centrifuge the collected aliquots to pellet the bacterial cells. Filter-sterilize the supernatant and store at -80°C until analysis.

Protocol 2: Quantification of p-Cresol and p-Cresyl Sulfate by HPLC-MS/MS

Objective: To accurately quantify the concentrations of p-cresol and p-Cresyl sulfate in biological samples (e.g., culture supernatant, plasma).

Materials:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

  • C18 reversed-phase HPLC column

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile (B52724)

  • p-Cresol and p-Cresyl sulfate analytical standards

  • Internal standard (e.g., deuterated p-cresol or p-Cresyl sulfate)

  • Acetonitrile for protein precipitation

  • Centrifuge and filter vials

Procedure:

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 10 µL of internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase A.

  • HPLC-MS/MS Analysis:

    • Inject the prepared sample onto the HPLC-MS/MS system.

    • Separate the analytes using a gradient elution with mobile phases A and B. A typical gradient might be: 0-2 min, 5% B; 2-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-15 min, 5% B.

    • Detect the analytes using the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).

    • MRM transitions: p-Cresol (m/z 107 -> 77), p-Cresyl sulfate (m/z 187 -> 107).[11]

  • Quantification:

    • Generate a standard curve using known concentrations of p-cresol and p-Cresyl sulfate standards.

    • Calculate the concentration of the analytes in the samples by comparing their peak area ratios to the internal standard against the standard curve.

Protocol 3: Measurement of Sulfotransferase (SULT1A1) Activity

Objective: To measure the activity of SULT1A1 in converting p-cresol to p-Cresyl sulfate using human liver cytosol.

Materials:

  • Human liver cytosol (commercially available or prepared in-house)

  • p-Cresol

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS, the sulfate donor)

  • Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 10 mM MgCl₂)

  • Acetonitrile to stop the reaction

  • HPLC-MS/MS system for product quantification

Procedure:

  • Preparation of Human Liver Cytosol (if not commercially sourced):

    • Homogenize fresh or frozen human liver tissue in ice-cold buffer.

    • Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

    • Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

    • The supernatant is the cytosolic fraction. Determine the protein concentration using a standard assay (e.g., Bradford).

  • Enzyme Assay:

    • Prepare a reaction mixture containing reaction buffer, human liver cytosol (e.g., 0.1 mg/mL protein), and varying concentrations of p-cresol (e.g., 0.1 - 100 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding PAPS (e.g., to a final concentration of 50 µM).

    • Incubate at 37°C for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Product Quantification:

    • Centrifuge the terminated reaction mixture to pellet precipitated protein.

    • Analyze the supernatant for the formation of p-Cresyl sulfate using the HPLC-MS/MS method described in Protocol 2.

  • Data Analysis:

    • Calculate the rate of p-Cresyl sulfate formation (e.g., in nmol/min/mg protein).

    • If varying substrate concentrations were used, determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the microbial production of p-cresol and its impact on a host system.

Experimental Workflow cluster_invitro In Vitro Studies cluster_exvivo Ex Vivo Studies cluster_host Host Response culture Anaerobic Culture of p-Cresol Producing Bacteria quant_pcresol Quantification of p-Cresol (HPLC-MS/MS) culture->quant_pcresol enzyme_assay Enzyme Activity Assays (e.g., p-HPA Decarboxylase) culture->enzyme_assay liver_cytosol Human Liver Cytosol Assay (SULT1A1 Activity) quant_pcresol->liver_cytosol Substrate for Host Enzyme Assay fecal_fermentation Human Fecal Fermentation Model quant_metabolites Metabolite Profiling fecal_fermentation->quant_metabolites quant_metabolites->liver_cytosol Substrate for Host Enzyme Assay quant_pcs Quantification of pCS (HPLC-MS/MS) liver_cytosol->quant_pcs

A typical experimental workflow for studying p-cresol production.

Conclusion

The biosynthesis of p-Cresyl sulfate is a prime example of the intricate metabolic interplay between the gut microbiota and the host. Understanding the specific bacterial species, the enzymatic pathways, and the host factors involved is crucial for developing therapeutic strategies to mitigate the accumulation of this uremic toxin in vulnerable populations. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate this important area of host-microbe interactions and its implications for human health and disease.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of p-Cresyl Sulfate (B86663) in Chronic Kidney Disease Pathogenesis

Executive Summary

p-Cresyl sulfate (pCS) is a protein-bound uremic toxin that accumulates significantly in patients with chronic kidney disease (CKD), playing a pivotal role in the pathophysiology of the disease and its systemic complications.[1][2][3][4] Originating from the microbial metabolism of dietary amino acids, tyrosine and phenylalanine, in the colon, its precursor p-cresol (B1678582) is absorbed and sulfated in the liver.[1][5] Due to its high affinity for albumin, pCS is inefficiently cleared by conventional dialysis, leading to high circulating concentrations in CKD patients.[6] Mounting evidence from in vitro, in vivo, and clinical studies demonstrates that pCS contributes directly to the progression of renal damage, cardiovascular disease, and other systemic effects such as insulin (B600854) resistance. Its mechanisms of toxicity are primarily mediated through the induction of oxidative stress, inflammation, and apoptosis in various cell types, including renal tubular cells, endothelial cells, and cardiomyocytes.[7][8][9][10][11] This guide provides a comprehensive overview of the generation, metabolism, and multifaceted pathological roles of pCS in CKD, details key experimental methodologies, presents quantitative data from seminal studies, and visualizes the complex signaling pathways involved.

Generation and Metabolism of p-Cresyl Sulfate

The journey of pCS from dietary protein to a potent uremic toxin is a multi-step process involving both the gut microbiome and host metabolism.

  • Gut Microbial Fermentation: Dietary proteins that escape digestion in the small intestine are fermented by proteolytic bacteria in the colon.[1] Aromatic amino acids, specifically tyrosine and phenylalanine, are metabolized by bacteria from families such as Clostridiaceae and Coriobacteriaceae to produce p-cresol.[1][5]

  • Hepatic Conjugation: After absorption into the bloodstream, p-cresol is transported to the liver. Here, it undergoes phase II detoxification, where it is sulfated by sulfotransferases to form p-Cresyl sulfate (pCS).[1][5] A minor fraction may also be glucuronidated.

  • Accumulation in CKD: In healthy individuals, pCS is efficiently excreted by the kidneys, primarily through tubular secretion mediated by organic anion transporters (OATs).[12][13] As kidney function declines in CKD, this clearance mechanism becomes impaired, leading to the systemic accumulation of pCS.[5][12] In circulation, pCS is highly bound to albumin (~95%), which further limits its removal by both glomerular filtration and conventional hemodialysis.[1][6]

cluster_gut Colon (Gut Microbiota) cluster_circulation1 Portal Circulation cluster_liver Liver cluster_circulation2 Systemic Circulation cluster_kidney Kidney DietaryProteins Dietary Proteins (Tyrosine, Phenylalanine) Microbiota Proteolytic Bacteria (e.g., Clostridiaceae) DietaryProteins->Microbiota Fermentation pCresol p-Cresol Microbiota->pCresol pCresol_portal p-Cresol pCresol->pCresol_portal Absorption SULT Sulfotransferases (SULTs) pCresol_portal->SULT pCS_liver p-Cresyl Sulfate (pCS) SULT->pCS_liver Sulfation pCS_bound pCS-Albumin Complex (>95% Bound) pCS_liver->pCS_bound HealthyKidney Healthy Kidney (Tubular Secretion via OATs) pCS_bound->HealthyKidney CKD_Kidney CKD (Impaired Secretion) pCS_bound->CKD_Kidney Excretion Urinary Excretion HealthyKidney->Excretion

Caption: Generation and metabolic pathway of p-Cresyl sulfate.

Pathophysiological Mechanisms in CKD

pCS exerts pleiotropic toxic effects on multiple organ systems, thereby contributing significantly to CKD progression and its associated comorbidities.

Renal Toxicity: Fueling a Vicious Cycle

pCS directly damages renal tissue, accelerating the decline of kidney function.

  • Oxidative Stress: pCS is taken up by renal tubular epithelial cells via OATs.[14] Intracellularly, it activates NADPH oxidase, particularly the Nox4 isoform, leading to a surge in reactive oxygen species (ROS) production.[7][9] This oxidative stress damages cellular components and triggers downstream inflammatory and fibrotic pathways.[9]

  • Inflammation and Fibrosis: The ROS generated by pCS stimulates the expression of pro-inflammatory cytokines.[9] Furthermore, pCS activates the intrarenal renin-angiotensin-aldosterone system (RAAS) and upregulates the secretion of active transforming growth factor-beta 1 (TGF-β1), a key mediator of renal fibrosis.[1][8] This promotes an epithelial-to-mesenchymal transition-like process, contributing to interstitial fibrosis and glomerulosclerosis.[1][5]

  • Apoptosis: Prolonged exposure to pCS induces apoptosis (programmed cell death) in human proximal tubular epithelial cells, further contributing to the loss of functional renal mass.[10]

cluster_cell cluster_outcomes pCS p-Cresyl Sulfate (pCS) OAT OATs pCS->OAT Uptake NADPH NADPH Oxidase (Nox4) OAT->NADPH TubularCell Renal Tubular Cell ROS ↑ ROS Production NADPH->ROS RAAS ↑ Intrarenal RAAS ROS->RAAS TGF ↑ Active TGF-β1 ROS->TGF Cytokines ↑ Pro-inflammatory Cytokines ROS->Cytokines OxidativeStress Oxidative Stress & Cell Damage ROS->OxidativeStress Apoptosis Apoptosis ROS->Apoptosis Fibrosis Renal Fibrosis RAAS->Fibrosis TGF->Fibrosis Cytokines->Fibrosis Progression CKD Progression OxidativeStress->Progression Fibrosis->Progression Apoptosis->Progression

Caption: pCS-induced signaling pathways in renal tubular cells.
Cardiovascular Toxicity: A Major Driver of Mortality

Cardiovascular disease is the leading cause of death in CKD patients, and pCS is a key contributor.[15][16]

  • Endothelial Dysfunction: pCS impairs endothelial integrity and function. It increases endothelial permeability by inducing the phosphorylation of VE-cadherin, a key component of adherens junctions.[17] It also triggers ROS production in endothelial cells, upregulates the expression of adhesion molecules and chemokines like monocyte chemotactic protein-1 (MCP-1), and promotes a pro-inflammatory state, all of which are early steps in atherosclerosis.[7][18]

  • Vascular Smooth Muscle Cell (VSMC) Pathology: pCS induces an osteoblastic differentiation of VSMCs, characterized by increased alkaline phosphatase (ALP) activity and the expression of osteopontin (B1167477) (OPN).[7][16] This phenotypic switch is a critical event in the development of vascular calcification.

  • Cardiac Dysfunction: pCS exerts direct cardiotoxic effects. It enhances apoptosis in cardiomyocytes, again through an NADPH oxidase-dependent ROS production mechanism.[11][15][19] This loss of cardiac cells contributes to diastolic dysfunction and aggravates cardiac dysfunction associated with CKD.[11][15]

cluster_endo Endothelial Cells cluster_vsmc Vascular Smooth Muscle Cells (VSMCs) cluster_cardio Cardiomyocytes pCS p-Cresyl Sulfate (pCS) Endo_ROS ↑ ROS (via NADPH Oxidase) pCS->Endo_ROS Endo_MCP1 ↑ MCP-1 pCS->Endo_MCP1 Endo_Perm ↑ Permeability (VE-Cadherin Phos.) pCS->Endo_Perm VSMC_Pheno Osteoblastic Phenotype (↑ ALP, ↑ OPN) pCS->VSMC_Pheno Cardio_ROS ↑ ROS (via NADPH Oxidase) pCS->Cardio_ROS Endo_Dys Endothelial Dysfunction Endo_ROS->Endo_Dys Endo_MCP1->Endo_Dys Endo_Perm->Endo_Dys Vasc_Calc Vascular Calcification VSMC_Pheno->Vasc_Calc Cardio_Apop ↑ Apoptosis Cardio_ROS->Cardio_Apop Cardio_Dys Cardiac Dysfunction Cardio_Apop->Cardio_Dys

Caption: Mechanisms of pCS-induced cardiovascular toxicity.
Systemic Effects

  • Insulin Resistance: Studies have shown that pCS can induce insulin resistance. In animal models, administration of pCS was found to impair insulin signaling in skeletal muscle, potentially through the activation of the ERK1/2 pathway.[14] This contributes to the altered glucose metabolism frequently observed in CKD.

  • Systemic Inflammation & Oxidative Stress: Beyond local effects in the kidney and vasculature, pCS contributes to the chronic state of systemic inflammation and oxidative stress that characterizes uremia.[20][21] It can increase ROS production in leukocytes, further propagating systemic inflammation.[20]

Data Presentation

Table 1: Serum Concentrations of p-Cresyl Sulfate in Health and CKD
PopulationpCS Concentration (Total)MethodReference
Healthy Controls6.6 ± 3.7 µg/mLLC-MS[22]
CKD Stage 3 (Pre-dialysis)20.0 ± 7.3 µg/mLLC-MS[22]
CKD Stage 5 (Pre-dialysis)26.5 ± 9.8 µg/mLLC-MS[22]
End-Stage Kidney Disease (ESKD)21.8 ± 12.4 mg/L (115.8 µM)UPLC[1]
End-Stage Kidney Disease (ESKD)106.9 ± 44.6 mg/L (568.0 µM)LC-MS/MS[1]
High-Risk Pre-ESRD Patients (>6 mg/L)Associated with increased cardiovascular and dialysis events-[23][24]
Table 2: In Vitro Effects of p-Cresyl Sulfate on Vascular and Renal Cells
Cell TypeConcentrationExposure TimeKey FindingReference
Human Proximal Tubular Cells (HK-2)Concentration-dependent7 daysInduced apoptosis.[10]
Human Proximal Tubular Cells (HK-2)-3 hoursIncreased expression of pro-inflammatory genes.[10]
Human Umbilical Vein Endothelial Cells (HUVEC)0.1 - 0.2 mM48-72 hoursIncreased endothelial permeability (decreased TEER).[17]
HUVEC & HASMC--Enhanced NADPH oxidase expression and ROS production.[7]
Cardiomyocytes (H9c2)500 µmol/L-Significantly elevated caspase-3 activity (1.7-fold).[15]
Table 3: In Vivo Effects of p-Cresyl Sulfate in a CKD Animal Model
Animal ModelTreatmentDurationKey FindingReference
5/6 Nephrectomized RatspCS Administration4 weeksCaused significant renal tubular damage.[9]
5/6 Nephrectomized RatspCS Administration-Plasma pCS ~7-fold higher than control CKD rats.[7]
pCS-overloaded CKD RatspCS Administration-Increased plasma MCP-1, aortic Nox4 expression, and ALP activity.[7][16]
5/6 Nephrectomized MicepCS Administration-Promoted cardiac apoptosis and diastolic dysfunction (altered E/A ratio).[15][19]

Experimental Protocols

Protocol 1: Quantification of p-Cresyl Sulfate in Human Serum using UPLC-MS/MS

This method is adapted from validated protocols for the sensitive quantification of total and free pCS.[25]

  • Sample Preparation (Total pCS):

    • Thaw serum samples on ice.

    • To 50 µL of serum, add 200 µL of ice-cold acetonitrile (B52724) containing a known concentration of a stable isotope-labeled internal standard (e.g., p-cresyl-d7-sulfate).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube, dilute appropriately with the mobile phase, and transfer to an autosampler vial.

  • Sample Preparation (Free pCS):

    • Use ultrafiltration devices (e.g., with a 30 kDa molecular weight cutoff).

    • Add 200 µL of serum to the device and centrifuge according to the manufacturer's instructions (e.g., 14,000 x g for 30 min at 4°C).

    • The resulting ultrafiltrate contains the free fraction of pCS.

    • Process the ultrafiltrate as described in step 1 (protein precipitation may be omitted, but addition of internal standard is required).

  • Chromatography (UPLC):

    • Column: A reverse-phase column (e.g., C18, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient elution to separate pCS from other serum components.

    • Flow Rate: Typically 0.3-0.5 mL/min.

  • Detection (Tandem Mass Spectrometry - MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both pCS (e.g., m/z 187 → 107 and/or 187 → 80) and the internal standard.[26]

  • Quantification:

    • Generate a calibration curve using standards of known pCS concentrations.

    • Calculate the concentration in unknown samples based on the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: In Vitro Assessment of pCS-Induced Oxidative Stress in HUVECs

This protocol describes a method to measure ROS production in endothelial cells, adapted from Watanabe et al. (2013).[7]

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial growth medium until they reach 80-90% confluency.

  • Treatment:

    • Seed cells in multi-well plates suitable for fluorescence measurement.

    • Starve cells in a low-serum medium for several hours before treatment.

    • Treat cells with varying concentrations of pCS (e.g., 250-1000 µM) or vehicle control for a specified time (e.g., 24 hours). Include a positive control (e.g., Angiotensin II) and an inhibitor group (e.g., pre-treatment with NADPH oxidase inhibitor Apocynin or antioxidant N-acetylcysteine).[15]

  • ROS Detection:

    • Wash cells gently with a warm buffer (e.g., Hanks' Balanced Salt Solution).

    • Load the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), by incubating them in the dark (e.g., 5-10 µM DCFH-DA for 30 minutes at 37°C). DCFH-DA is cell-permeable and non-fluorescent but is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

    • Wash the cells again to remove excess probe.

  • Measurement:

    • Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope (Excitation ~485 nm, Emission ~530 nm).

  • Data Analysis:

    • Normalize the fluorescence intensity to cell number or total protein content to account for differences in cell density.

    • Express the results as a fold change relative to the vehicle-treated control group.

Protocol 3: In Vivo Assessment of pCS-Induced Cardiac Dysfunction in a 5/6 Nephrectomy Mouse Model

This protocol is based on the study by Chen et al. (2015) to evaluate the cardiac effects of pCS in a CKD model.[15][19]

start Start: Select Mice surgery Induce CKD: 5/6 Nephrectomy (Nx) Surgery start->surgery recovery Allow 4-Week Recovery (CKD Model Establishment) surgery->recovery grouping Randomly Assign to Groups: 1. Sham + Saline 2. 5/6 Nx + Saline 3. 5/6 Nx + pCS recovery->grouping treatment Administer Daily Injections (pCS or Saline) for 4 Weeks grouping->treatment echo Perform Echocardiography: Measure Diastolic Function (E/A ratio) treatment->echo sacrifice Sacrifice Animals Collect Heart Tissue echo->sacrifice analysis Tissue Analysis: - Western Blot (Apoptosis markers: Caspase-3) - Histology (Fibrosis) - ROS Measurement sacrifice->analysis end End: Correlate Findings analysis->end

Caption: Experimental workflow for in vivo pCS cardiac toxicity study.
  • CKD Model Induction:

    • Perform a two-step 5/6 nephrectomy (Nx) on mice. In the first surgery, two-thirds of the left kidney is removed. One week later, the entire right kidney is removed. Sham-operated animals undergo the same surgical procedures without the removal of kidney tissue.

  • Animal Grouping and Treatment:

    • After a recovery and CKD establishment period (e.g., 4 weeks), randomly assign the 5/6 Nx mice to receive daily intraperitoneal injections of either pCS (at a dose to achieve clinically relevant plasma levels) or saline vehicle for a specified duration (e.g., 4 weeks). A sham-operated group receiving saline serves as a healthy control.

  • Functional Assessment (Echocardiography):

    • At the end of the treatment period, perform transthoracic echocardiography under light anesthesia.

    • Acquire M-mode and Doppler images to assess cardiac function. Pay special attention to diastolic function by measuring the ratio of the peak early (E) to late (A) diastolic filling velocities (E/A ratio). A decrease in this ratio is indicative of diastolic dysfunction.

  • Tissue Collection and Analysis:

    • Following the final functional assessment, sacrifice the animals and harvest the hearts.

    • Process the cardiac tissue for multiple analyses:

      • Apoptosis: Perform Western blotting for cleaved caspase-3 or TUNEL staining on tissue sections to quantify apoptosis.

      • Oxidative Stress: Measure markers of oxidative stress, such as the expression of NADPH oxidase subunits (p22phox, p47phox), in heart tissue homogenates.[11]

      • Histology: Use stains like Masson's trichrome to assess cardiac fibrosis.

Conclusion and Future Directions

p-Cresyl sulfate is unequivocally a key pathogenic factor in chronic kidney disease, acting as a multifaceted toxin that drives renal disease progression, promotes severe cardiovascular complications, and contributes to systemic metabolic disturbances. Its origin in the gut microbiota and its inefficient removal by dialysis make it a challenging but crucial therapeutic target.

Future research and drug development efforts should focus on:

  • Targeting the Gut Microbiome: Strategies to modulate the gut microbiota, such as prebiotics, probiotics, or synbiotics, could reduce the production of p-cresol.[1]

  • Novel Adsorption Therapies: Development of more effective oral adsorbents with high affinity for p-cresol in the gut could prevent its absorption.

  • Blocking Pathogenic Pathways: Investigating small molecule inhibitors that can block the downstream cellular effects of pCS, such as NADPH oxidase inhibitors or antagonists of the organic anion transporters responsible for its cellular uptake, may offer targeted therapeutic options.

A deeper understanding of the molecular mechanisms of pCS toxicity will continue to pave the way for innovative treatments to mitigate its devastating impact on patients with CKD.

References

p-Cresyl sulfate potassium as a uremic toxin and its biological effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

p-Cresyl sulfate (B86663) (pCS), the potassium salt of which is a common laboratory form, is a gut-derived protein-bound uremic toxin that accumulates in patients with chronic kidney disease (CKD). Mounting evidence implicates pCS in the pathophysiology of CKD-associated complications, particularly cardiovascular disease and the progression of renal damage. Its high affinity for albumin renders it difficult to remove by conventional dialysis, making it a significant therapeutic challenge. This technical guide provides a comprehensive overview of the biological effects of pCS, detailing its mechanisms of toxicity, summarizing key quantitative data, and providing detailed experimental protocols for its study. Furthermore, critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its cellular and systemic impact. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics to mitigate the detrimental effects of this uremic toxin.

Introduction

p-Cresol (B1678582), a product of tyrosine and phenylalanine metabolism by intestinal microbiota, is absorbed into the bloodstream and subsequently sulfated in the liver to form p-cresyl sulfate (pCS).[1] In individuals with healthy kidney function, pCS is efficiently cleared from the body. However, in CKD, its excretion is impaired, leading to systemic accumulation.[1] The biological effects of elevated pCS levels are multifaceted and contribute significantly to the uremic syndrome. These include the induction of oxidative stress, inflammation, endothelial dysfunction, and cardiovascular and renal toxicity.[2][3][4] This guide will delve into the molecular mechanisms underlying these pathologies and provide practical information for researchers in the field.

Biological Effects of p-Cresyl Sulfate

The pathophysiological consequences of pCS accumulation are extensive, impacting various cell types and organ systems. The primary mechanisms of pCS-induced toxicity revolve around the generation of reactive oxygen species (ROS) and the activation of pro-inflammatory and pro-fibrotic signaling pathways.

Oxidative Stress

A hallmark of pCS toxicity is the induction of oxidative stress.[2][3] pCS has been shown to increase the production of ROS in various cell types, including vascular endothelial cells, vascular smooth muscle cells (VSMCs), and renal tubular cells.[2][4] This is primarily achieved through the upregulation and activation of NADPH oxidase, a key enzyme in cellular ROS production.[2][4]

Inflammation

pCS is a potent pro-inflammatory molecule. It stimulates the expression and secretion of inflammatory cytokines and chemokines, such as monocyte chemoattractant protein-1 (MCP-1), in endothelial cells and VSMCs.[2][5][6] This contributes to the chronic inflammatory state observed in CKD patients and promotes the recruitment of immune cells to the vasculature, a critical step in the development of atherosclerosis.

Endothelial Dysfunction

The vascular endothelium is a primary target of pCS. The toxin impairs endothelial function by increasing ROS production, promoting inflammation, and inducing the shedding of endothelial microparticles, which are markers of endothelial injury.[7] pCS has also been shown to inhibit endothelial cell proliferation and wound repair.[8]

Cardiovascular Toxicity

The culmination of oxidative stress, inflammation, and endothelial dysfunction contributes to the significant cardiovascular burden in CKD patients. pCS is implicated in the development of atherosclerosis, cardiac hypertrophy, and cardiomyocyte apoptosis.[9][10][11] It also promotes vascular calcification by inducing an osteogenic phenotype in VSMCs.[12]

Renal Toxicity

Paradoxically, pCS also contributes to the progression of the underlying kidney disease. It induces damage to renal tubular cells, promotes renal fibrosis, and contributes to a decline in renal function.[4]

Quantitative Data on p-Cresyl Sulfate Effects

The following tables summarize key quantitative data from in vitro and in vivo studies on the biological effects of pCS. These values can serve as a reference for designing and interpreting experiments.

Table 1: In Vitro Effects of p-Cresyl Sulfate on Cellular Functions

Cell TypeParameter MeasuredpCS ConcentrationEffectReference
HUVECsROS Production1000 µMSignificant increase[2]
HUVECsMCP-1 mRNA expression1000 µM~2.5-fold increase[2]
HUVECsMCP-1 protein secretion1000 µM~2.5-fold increase[2]
HASMCsROS Production1000 µMSignificant increase[2]
HASMCsCell Viability62.5-500 µMDose-dependent decrease[13]
CardiomyocytesApoptosisNot specifiedIncreased[9]
OsteoblastsCell Viability0.125 mMDecreased[14]
OsteoblastsROS Production≥ 0.25 mMSignificant increase[14]

Table 2: In Vivo Effects of p-Cresyl Sulfate in Animal Models

Animal ModelParameter MeasuredpCS AdministrationEffectReference
5/6 Nephrectomized RatsPlasma MCP-1 levels50 mg/kg/dayIncreased[2]
5/6 Nephrectomized RatsAortic Arch ALP Activity50 mg/kg/dayIncreased[2]
ApoE-/- MiceAtherosclerotic Lesions8 weeksIncreased[11]
ApoE-/- MicePlaque Vulnerability Index24 weeksIncreased[11]
AKI MiceCardiac α-actin mRNA15 daysReduction[15]

Signaling Pathways

pCS exerts its biological effects through the activation of several key intracellular signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets.

NADPH Oxidase-Mediated Oxidative Stress

pCS enters cells via organic anion transporters (OATs).[16][17][18] Intracellular pCS then upregulates the expression of NADPH oxidase subunits, such as Nox4, leading to increased ROS production.[2][19] This surge in ROS acts as a second messenger, triggering downstream inflammatory and apoptotic pathways.

PCS_NADPH_Oxidase_Pathway PCS p-Cresyl Sulfate (extracellular) OAT Organic Anion Transporter (OAT) PCS->OAT Uptake PCS_intra p-Cresyl Sulfate (intracellular) OAT->PCS_intra NADPH_Oxidase NADPH Oxidase (e.g., Nox4) PCS_intra->NADPH_Oxidase Upregulation & Activation ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Production Downstream Downstream Effects (Inflammation, Apoptosis) ROS->Downstream

pCS uptake and induction of oxidative stress.
Pro-inflammatory Signaling: NF-κB, JNK, and p38 MAPK

The oxidative stress induced by pCS activates several downstream signaling cascades, including the nuclear factor-kappa B (NF-κB), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (MAPK) pathways.[14][20][21] Activation of these pathways leads to the transcription of pro-inflammatory genes, such as MCP-1, and contributes to cellular damage and apoptosis.

PCS_Inflammatory_Signaling cluster_upstream Upstream Events cluster_pathways Signaling Pathways cluster_downstream Downstream Effects PCS p-Cresyl Sulfate ROS ROS PCS->ROS NFkB NF-κB ROS->NFkB JNK JNK ROS->JNK p38 p38 MAPK ROS->p38 Inflammation Inflammation (e.g., MCP-1) NFkB->Inflammation Apoptosis Apoptosis JNK->Apoptosis Fibrosis Fibrosis JNK->Fibrosis p38->Apoptosis p38->Fibrosis

pCS-induced pro-inflammatory signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological effects of pCS.

Measurement of Intracellular ROS Production

This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium (e.g., EGM-2)

  • p-Cresyl sulfate potassium salt (or synthesized pCS)

  • DCFH-DA (5 mM stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Seed HUVECs in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and culture overnight.

  • Wash the cells once with PBS.

  • Load the cells with 5 µM DCFH-DA in PBS for 30 minutes at 37°C.

  • Wash the cells twice with PBS to remove excess probe.

  • Add pCS at desired concentrations (e.g., 10, 100, 500, 1000 µM) in PBS to the wells. Include a vehicle control (PBS alone).

  • Incubate for 1 hour at 37°C.

  • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Quantification of MCP-1 Expression

This protocol details the measurement of MCP-1 mRNA and protein levels in response to pCS treatment.

5.2.1. Real-Time Quantitative PCR (qPCR) for MCP-1 mRNA

Materials:

  • HUVECs

  • p-Cresyl sulfate

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • Primers for human MCP-1 and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Treat HUVECs with pCS (e.g., 1000 µM) or vehicle for 12 hours.

  • Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for MCP-1 and the housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in MCP-1 expression.

5.2.2. Enzyme-Linked Immunosorbent Assay (ELISA) for MCP-1 Protein

Materials:

  • HUVECs

  • p-Cresyl sulfate

  • Human MCP-1 ELISA kit

  • Microplate reader

Procedure:

  • Treat HUVECs with pCS (e.g., 1000 µM) or vehicle for 24 hours.

  • Collect the cell culture supernatant.

  • Perform the MCP-1 ELISA on the collected supernatant according to the manufacturer's protocol.

  • Measure the absorbance using a microplate reader and calculate the concentration of MCP-1 based on a standard curve.

Western Blot Analysis of Signaling Proteins

This protocol describes the detection of total and phosphorylated forms of signaling proteins like JNK and p38 MAPK.

Materials:

  • Cells of interest (e.g., osteoblasts, cardiomyocytes)

  • p-Cresyl sulfate

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with pCS for the desired time.

  • Lyse the cells and collect the protein lysate.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflows and Logical Relationships

Visualizing the workflow of experiments and the logical connections between different biological effects can aid in understanding the multifaceted toxicity of pCS.

Experimental_Workflow cluster_cellular Cellular Level Investigation cluster_animal In Vivo Validation Cell_Culture Cell Culture (e.g., HUVECs, VSMCs) PCS_Treatment pCS Treatment Cell_Culture->PCS_Treatment ROS_Assay ROS Measurement (DCFH-DA) PCS_Treatment->ROS_Assay Gene_Expression Gene Expression Analysis (qPCR for MCP-1) PCS_Treatment->Gene_Expression Protein_Expression Protein Analysis (ELISA for MCP-1, Western Blot) PCS_Treatment->Protein_Expression Cell_Viability Cell Viability/Apoptosis Assay PCS_Treatment->Cell_Viability Animal_Model Animal Model (e.g., 5/6 Nephrectomy) PCS_Admin pCS Administration Animal_Model->PCS_Admin Tissue_Analysis Tissue Analysis (Immunohistochemistry, Western Blot) PCS_Admin->Tissue_Analysis Blood_Analysis Blood Analysis (ELISA for biomarkers) PCS_Admin->Blood_Analysis

General experimental workflow for studying pCS effects.

Conclusion

p-Cresyl sulfate is a key uremic toxin that plays a significant role in the pathophysiology of CKD and its associated complications. Its ability to induce oxidative stress, inflammation, and cellular damage in various tissues underscores its importance as a therapeutic target. This technical guide has provided a comprehensive overview of the biological effects of pCS, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. It is hoped that this resource will facilitate further research into the mechanisms of pCS toxicity and aid in the development of effective strategies to counteract its detrimental effects in CKD patients.

References

Pro-inflammatory Properties of p-Cresyl Sulfate: An In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: p-Cresyl sulfate (B86663) (pCS) is a gut-derived, protein-bound uremic toxin that accumulates in patients with chronic kidney disease (CKD).[1][2] A growing body of in vitro evidence implicates pCS as a key contributor to the chronic inflammation and cardiovascular complications prevalent in CKD.[3][4] This technical guide provides a comprehensive overview of the pro-inflammatory effects of pCS observed in various cell culture models. The primary mechanisms of pCS-induced inflammation involve the induction of oxidative stress through NADPH oxidase activation and the subsequent stimulation of pro-inflammatory signaling pathways, most notably Nuclear Factor-kappa B (NF-κB).[5][6][7] This document summarizes the quantitative data on these effects, details the experimental protocols used for their assessment, and visualizes the key molecular pathways and workflows involved.

Key Pro-inflammatory Mechanisms of p-Cresyl Sulfate

In vitro studies have elucidated several mechanisms by which pCS exerts its pro-inflammatory effects across a range of cell types, including endothelial cells, renal tubular cells, and immune cells.

Induction of Oxidative Stress

A primary and well-documented effect of pCS is the generation of intracellular reactive oxygen species (ROS), leading to a state of oxidative stress.[8][9] This process is a critical upstream event that triggers downstream inflammatory signaling.

  • Mechanism of Action: pCS is actively taken up by cells via organic anion transporters (OATs).[5][10] Intracellularly, pCS stimulates the activity of NADPH oxidase (NOX), a key enzyme responsible for producing superoxide (B77818) radicals.[6][11] Specifically, the NOX4 isoform has been identified as a target in endothelial and renal tubular cells.[5][6] The resulting increase in ROS production can lead to cellular damage and the activation of stress-sensitive signaling cascades.[9]

cluster_membrane Cell Membrane OAT Organic Anion Transporter (OAT) pCS_intra p-Cresyl Sulfate (Intracellular) OAT->pCS_intra pCS_extra p-Cresyl Sulfate (Extracellular) pCS_extra->OAT Uptake NOX NADPH Oxidase (NOX4) Activation pCS_intra->NOX Stimulation ROS Increased ROS Production NOX->ROS Stress Oxidative Stress & Cellular Damage ROS->Stress pCS p-Cresyl Sulfate ROS ROS Production pCS->ROS IKK IKK Activation ROS->IKK IkB_NFkB IκB NF-κB IKK->IkB_NFkB:f0 Inhibits NFkB NF-κB (Active) IkB_NFkB:f1->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Genes Transcription of Pro-inflammatory Genes (MCP-1, VCAM-1, etc.) Nucleus->Genes Response Inflammatory Response Genes->Response cluster_assays Downstream Assays Start Seed Cells in Appropriate Vessel Culture Culture to 70-80% Confluency (37°C, 5% CO₂) Start->Culture Treat Treat with pCS (in media +/- Albumin) Culture->Treat Incubate Incubate (1h to 7 days) Treat->Incubate Harvest Harvest Supernatant and/or Cell Lysate Incubate->Harvest ELISA ELISA (Supernatant) Harvest->ELISA ROS ROS Assay (Live Cells) Harvest->ROS WB Western Blot (Lysate) Harvest->WB QPCR qRT-PCR (Lysate -> RNA) Harvest->QPCR End Data Analysis & Interpretation ELISA->End ROS->End WB->End QPCR->End

References

p-Cresyl Sulfate: A Key Mediator of Oxidative Stress in Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Ghent, Belgium – December 6, 2025 – p-Cresyl sulfate (B86663) (pCS), a protein-bound uremic toxin derived from the gut microbial metabolism of tyrosine and phenylalanine, has emerged as a critical contributor to the pathophysiology of Chronic Kidney Disease (CKD). Its accumulation in CKD patients is strongly associated with increased oxidative stress, leading to a cascade of cellular damage, inflammation, and the progression of both renal and cardiovascular complications. This technical guide provides a comprehensive overview of the mechanisms by which pCS induces oxidative stress, details key experimental protocols for its study, and presents quantitative data to inform future research and therapeutic development.

The Central Role of p-Cresyl Sulfate in CKD-Associated Oxidative Stress

In healthy individuals, pCS is efficiently cleared by the kidneys. However, in CKD, impaired renal function leads to its systemic accumulation.[1][2] This elevated concentration of pCS is not a passive bystander but an active participant in disease progression, primarily through the induction of oxidative stress.[1][2][3] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules.[4] pCS has been shown to significantly increase ROS production in various cell types, including renal tubular cells, vascular endothelial cells, and smooth muscle cells.[5][6][7]

The primary mechanism by which pCS stimulates ROS production is through the activation of NADPH oxidase, a key enzyme in cellular oxidative signaling.[5][6][8] Specifically, the Nox4 subunit of NADPH oxidase has been identified as a critical mediator of pCS-induced oxidative stress.[1][5] The intracellular entry of pCS into cells, facilitated by organic anion transporters (OATs), is a prerequisite for this toxic effect.[5][9] Once inside the cell, pCS triggers signaling pathways, including the PKC and PI3K pathways, that lead to the upregulation and activation of NADPH oxidase.[5] The resulting surge in ROS contributes to cellular damage, inflammation, and fibrosis, hallmarks of CKD progression.[6][10]

Quantitative Insights: pCS Concentrations and Oxidative Effects

The following tables summarize key quantitative data from preclinical and clinical studies, illustrating the concentrations of pCS observed in CKD and those used in experimental models to elicit oxidative stress.

Table 1: Serum Concentrations of p-Cresyl Sulfate

Population/ModelTotal pCS Concentration (µM)Free pCS Concentration (µM)Reference
Healthy Individuals14.9 ± 9.0 to 35.1 ± 19.7Not specified[11][12]
End-Stage Kidney Disease (ESKD) Patients115.8 ± 65.9 to 568.0 ± 237.0Not specified[11][12]
CKD Model Rats (5/6-nephrectomized)4.5 ± 5.3Not specified[5]
pCS-injected CKD Rats33.1 ± 18.8Not specified[5]

Table 2: In Vitro Experimental Concentrations and Effects of p-Cresyl Sulfate

Cell TypepCS Concentration (µM)Key Oxidative EffectReference
Human Umbilical Vein Endothelial Cells (HUVEC)10, 100, 500, 1000Dose-dependent increase in ROS production[5]
Human Aortic Smooth Muscle Cells (HASMC)10, 100, 500, 1000Dose-dependent increase in ROS production[5]
Human Kidney 2 (HK-2) cells500, 1000Increased ROS production and NADPH oxidase activity[10]
H9c2 cardiomyoblasts6.25 µg/mLIncreased mitochondrial oxygen consumption[13]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions involved, the following diagrams illustrate the signaling cascade initiated by pCS and a typical experimental workflow for studying its effects.

pCS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Endothelial / Renal Tubular Cell pCS p-Cresyl Sulfate (pCS) OAT Organic Anion Transporter (OAT) pCS->OAT Uptake pCS_intra Intracellular pCS OAT->pCS_intra PKC_PI3K PKC / PI3K Pathways pCS_intra->PKC_PI3K Activates NADPH_Oxidase NADPH Oxidase (Nox4 activation) PKC_PI3K->NADPH_Oxidase Upregulates & Activates ROS Reactive Oxygen Species (ROS) ↑ NADPH_Oxidase->ROS Oxidative_Stress Oxidative Stress & Cellular Damage ROS->Oxidative_Stress Inflammation Inflammation (e.g., MCP-1 ↑) Oxidative_Stress->Inflammation Fibrosis Fibrosis (e.g., TGF-β1 ↑) Oxidative_Stress->Fibrosis

pCS-induced oxidative stress signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model Cell_Culture Culture Cells (e.g., HUVEC, HK-2) pCS_Treatment Treat with pCS (various concentrations) Cell_Culture->pCS_Treatment ROS_Measurement Measure ROS Production (e.g., DCFH-DA assay) pCS_Treatment->ROS_Measurement Gene_Expression Analyze Gene/Protein Expression (e.g., Nox4, MCP-1 via qPCR/Western Blot) pCS_Treatment->Gene_Expression Animal_Model Induce CKD in Rats (5/6 nephrectomy) pCS_Admin Administer pCS (intraperitoneal injection) Animal_Model->pCS_Admin Tissue_Harvest Harvest Tissues (Aorta, Kidney) pCS_Admin->Tissue_Harvest Analysis Analyze Oxidative Stress Markers & Histology Tissue_Harvest->Analysis

Workflow for studying pCS-induced oxidative stress.

Detailed Experimental Protocols

A deeper understanding of the biological effects of pCS requires robust and reproducible experimental models. Below are outlines of key methodologies cited in the literature.

In Vitro Assessment of ROS Production in Endothelial Cells
  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media (e.g., EGM-2) until confluent.

  • pCS Treatment: Cells are incubated with varying concentrations of pCS (e.g., 10, 100, 500, 1000 µM) for a specified duration (e.g., 1 hour).[5] To mimic physiological conditions, pCS can be co-incubated with human serum albumin.[5]

  • ROS Detection: Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is cell-permeable and is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Quantification: Fluorescence intensity is measured using a microplate reader or flow cytometry. Results are typically normalized to a control group (untreated cells).

In Vivo Animal Model of pCS-Induced Vascular and Renal Damage
  • Animal Model: Chronic Kidney Disease is induced in rats (e.g., Sprague-Dawley) via a 5/6 nephrectomy.[5][6][10]

  • pCS Administration: Following a recovery and disease development period (e.g., 9 weeks), rats receive daily intraperitoneal injections of pCS (e.g., 50 mg/kg/day) for a defined period (e.g., 4 weeks).[5][10] A control CKD group receives vehicle injections.

  • Biochemical Analysis: Blood and urine samples are collected to measure serum creatinine, blood urea (B33335) nitrogen (BUN), and pCS concentrations.[5]

  • Tissue Analysis: At the end of the study, tissues such as the aorta and kidneys are harvested.

    • Oxidative Stress Markers: The expression of NADPH oxidase subunits (e.g., Nox4) and markers of oxidative damage (e.g., 8-OHdG) are assessed via immunohistochemistry or Western blotting.[5][10]

    • Inflammation and Fibrosis: Markers of inflammation (e.g., MCP-1) and fibrosis (e.g., TGF-β1) are quantified.[5][6]

    • Histology: Tissue sections are stained (e.g., PAS, Masson's trichrome) to evaluate structural damage.[10]

Implications for Drug Development

The central role of pCS in driving oxidative stress in CKD presents several therapeutic avenues. Strategies aimed at reducing pCS levels or inhibiting its downstream effects are of significant interest. These include:

  • Modulation of Gut Microbiota: Interventions to reduce the production of p-cresol (B1678582), the precursor to pCS, by gut bacteria.

  • Adsorbents: The use of oral adsorbents like AST-120 to bind p-cresol in the gut and prevent its absorption.[1][3]

  • Inhibition of Organic Anion Transporters: Blocking the cellular uptake of pCS via OATs could prevent its intracellular toxic effects.[5]

  • Targeting NADPH Oxidase: Development of specific inhibitors for NADPH oxidase, particularly the Nox4 isoform, could directly counteract the pro-oxidant effects of pCS.[5][6]

Conclusion

p-Cresyl sulfate is a key uremic toxin that actively promotes oxidative stress in CKD, contributing significantly to the progression of renal and cardiovascular disease. A thorough understanding of its mechanisms of action, supported by robust quantitative data and well-defined experimental protocols, is crucial for the development of novel therapeutic strategies. The information presented in this guide serves as a valuable resource for researchers and drug development professionals working to combat the detrimental effects of uremic toxicity in CKD.

References

Physiological Concentrations of p-Cresyl Sulfate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of p-Cresyl Sulfate (B86663) Levels in Healthy versus Uremic Individuals, Methodologies for Quantification, and Associated Signaling Pathways.

This technical guide provides a comprehensive overview of p-Cresyl sulfate (pCS), a prominent protein-bound uremic toxin that accumulates in patients with chronic kidney disease (CKD). For researchers, scientists, and professionals in drug development, understanding the physiological and pathological concentrations of pCS, the methods for its quantification, and its mechanisms of toxicity is critical for advancing research and developing therapeutic interventions.

Core Data Presentation: p-Cresyl Sulfate Concentrations

The accumulation of p-Cresyl sulfate is a hallmark of uremia, with concentrations in CKD patients rising significantly as renal function declines.[1][2] The following tables summarize the quantitative data on total and free pCS concentrations in healthy individuals compared to those with uremia, including patients at different stages of CKD and those on dialysis.

Table 1: Total p-Cresyl Sulfate (pCS) Concentrations in Serum/Plasma

PopulationConcentration Range (mg/L)Concentration Range (µM)Analytical MethodReference(s)
Healthy Individuals 2.8 ± 1.7 to 6.6 ± 3.714.9 ± 9.0 to 35.1 ± 19.7UPLC, UPLC-MS/MS[3]
≤0.05–5.33UPLC-MS/MS[4][5]
2.9[6]
Uremic Patients (General CKD) 50-120[7]
End-Stage Kidney Disease (ESKD) 21.8 ± 12.4 to 106.9 ± 44.6115.8 ± 65.9 to 568.0 ± 237.0UPLC, LC-MS/MS[3]
43.0[6]
Hemodialysis Patients 110-220[7]
Peritoneal Dialysis Patients >18.99 (associated with worse prognosis)[8]

Table 2: Free p-Cresyl Sulfate (pCS) Concentrations in Serum

PopulationConcentration Range (mg/L)Analytical MethodReference(s)
Healthy Individuals ≤0.12UPLC-MS/MS[4][5]
Uremic Patients Not specified

Note: Concentrations can vary based on the specific stage of CKD, dietary protein intake, and the composition of the gut microbiota.[3] pCS is highly protein-bound (over 90%), primarily to albumin, which makes it difficult to remove via conventional dialysis.[1][9]

Experimental Protocols for p-Cresyl Sulfate Quantification

Accurate measurement of pCS is essential for clinical and research purposes. The gold standard for quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a generalized protocol based on common methodologies.

Protocol: Quantification of Total p-Cresyl Sulfate in Serum/Plasma by UPLC-MS/MS

This protocol outlines the key steps for measuring total pCS concentrations. The measurement of free pCS requires an additional ultrafiltration step to separate the protein-bound fraction.

1. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of serum or plasma into a microcentrifuge tube.

  • Add 150-340 µL of cold acetonitrile (B52724) (or methanol) containing an internal standard (e.g., isotope-labeled pCS-d7).[4][10][11]

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the pCS, and transfer it to a new tube or a 96-well plate.[4][5]

  • The supernatant may be diluted further with the mobile phase or water before injection.

2. Chromatographic Separation (UPLC):

  • Column: A reverse-phase column, such as an Agilent Zorbax SB-C18 (3.5 µm, 2.1 × 100 mm), is commonly used.[11]

  • Mobile Phase: A gradient elution is typically employed using a combination of:

  • Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Detection (MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.

    • MRM Transition for pCS: m/z 187.1 → 80 (quantifier) and/or 187.1 → 107 (qualifier).[12]

    • MRM Transition for Internal Standard (pCS-d7): A corresponding shift in mass is monitored.

  • Data Analysis: The concentration of pCS is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of pCS.[4]

Mandatory Visualizations

Logical and Experimental Workflows

experimental_workflow Workflow for pCS Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing serum Serum/Plasma Sample add_is Add Internal Standard (e.g., pCS-d7) serum->add_is precip Protein Precipitation (Acetonitrile/Methanol) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc UPLC Separation (Reverse-Phase Column) supernatant->uplc Inject msms MS/MS Detection (ESI-, MRM) uplc->msms quant Quantification (Calibration Curve) msms->quant Generate Data

Caption: A representative workflow for the quantification of p-Cresyl sulfate in serum.

Signaling Pathways Affected by p-Cresyl Sulfate

p-Cresyl sulfate exerts its toxic effects by modulating several key cellular signaling pathways, primarily contributing to oxidative stress, inflammation, and endothelial dysfunction.

pCS_signaling Key Signaling Pathways Activated by p-Cresyl Sulfate cluster_ros Oxidative Stress cluster_inflammation Inflammation cluster_endothelial Endothelial Dysfunction cluster_outcome Pathophysiological Outcomes pCS p-Cresyl Sulfate (pCS) pkc_pi3k PKC / PI3K Pathway pCS->pkc_pi3k nfkb NF-κB Activation pCS->nfkb sgc Soluble Guanylate Cyclase (sGC) (Oxidized State ↑) pCS->sgc nadph NADPH Oxidase (Nox4 expression ↑) pkc_pi3k->nadph ros Reactive Oxygen Species (ROS) ↑ nadph->ros ros->nfkb activates renal_fibrosis Renal Fibrosis ros->renal_fibrosis cytokines Pro-inflammatory Cytokines ↑ (e.g., MCP-1) nfkb->cytokines cvd Cardiovascular Disease cytokines->cvd no_signal NO-sGC Signaling ↓ sgc->no_signal vasodilation Impaired Vasodilation no_signal->vasodilation vasodilation->cvd

Caption: pCS activates pathways leading to oxidative stress, inflammation, and dysfunction.

Mechanism of Action:

  • Induction of Oxidative Stress: p-Cresyl sulfate stimulates the production of reactive oxygen species (ROS). It achieves this by activating NADPH oxidase, a key enzyme in ROS generation, through the PKC and PI3K signaling pathways.[13] This increase in oxidative stress is a central mechanism for pCS-induced cellular damage.[1][13]

  • Pro-inflammatory Response: pCS is known to activate the nuclear factor-kappa B (NF-κB) signaling pathway.[6] This transcription factor orchestrates the expression of numerous pro-inflammatory genes, leading to an increased production of cytokines like Monocyte Chemoattractant Protein-1 (MCP-1), which contributes to the systemic inflammation observed in CKD.[6][13]

  • Endothelial Dysfunction: The toxin impairs vascular health by interfering with nitric oxide (NO) signaling. pCS promotes a shift in the redox state of soluble guanylate cyclase (sGC) to an oxidized, NO-insensitive form.[14] This disruption of the NO-sGC-cGMP pathway leads to impaired vasodilation and contributes to the high cardiovascular risk in uremic patients.[14]

References

The Intricate Dance: A Technical Guide to the Interaction of p-Cresyl Sulfate with Human Serum Albumin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Cresyl sulfate (B86663) (pCS), a prominent protein-bound uremic toxin, accumulates in patients with chronic kidney disease (CKD), contributing significantly to the pathophysiology of the disease and its cardiovascular complications. Its strong binding to human serum albumin (HSA) hinders its efficient removal by conventional dialysis. A thorough understanding of the pCS-HSA interaction is therefore paramount for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the binding characteristics, thermodynamics, and key experimental methodologies used to study this critical interaction. Furthermore, it elucidates the downstream signaling pathways activated by pCS, offering insights into its molecular mechanisms of toxicity.

Introduction

p-Cresyl sulfate is an end-product of the bacterial metabolism of tyrosine and phenylalanine in the gut. Following its absorption, it is conjugated in the liver and subsequently eliminated by the kidneys. In CKD, impaired renal function leads to a marked increase in serum pCS levels. The majority of circulating pCS is bound to HSA, the most abundant plasma protein, which serves as a carrier for numerous endogenous and exogenous substances. This high degree of protein binding not only limits the free, biologically active fraction of pCS but also severely curtails its clearance during hemodialysis. The sustained high levels of pCS are associated with a range of adverse effects, including endothelial dysfunction, oxidative stress, and inflammation, all of which contribute to the progression of cardiovascular disease in CKD patients.

This guide will delve into the quantitative aspects of the pCS-HSA interaction, detail the experimental protocols for its characterization, and visualize the key signaling pathways implicated in pCS-mediated toxicity.

Quantitative Analysis of the pCS-HSA Interaction

The binding of pCS to HSA has been investigated using various biophysical techniques. While there is a general consensus that pCS primarily binds to Sudlow's site II on HSA, the reported binding affinities show some variability, which can be attributed to the different experimental conditions and techniques employed.[1][2]

Table 1: Binding Constants of p-Cresyl Sulfate to Human Serum Albumin
Experimental TechniqueBinding Constant (K_a) (M⁻¹)Number of Binding Sites (n)Temperature (°C)Reference
Isothermal Titration Calorimetry1.39 x 10³Not specifiedNot specified[1]
Microcalorimetry3.3 x 10²Not specified25[3]
Ultrafiltration~1 x 10⁵ (high-affinity site)1 (high-affinity)25[2][4]
Fluorescence SpectroscopyData not consistently reported as K_aNot specifiedNot specified
Table 2: Thermodynamic Parameters of the pCS-HSA Interaction
TechniqueEnthalpy Change (ΔH) (kcal/mol)Entropy Change (ΔS) (cal/mol·K)Gibbs Free Energy Change (ΔG) (kcal/mol)Temperature (°C)Reference
MicrocalorimetryNegative (Exothermic)Not specifiedNot specified25 and 37[3]
Isothermal Titration CalorimetryEnthalpy-drivenNot specifiedNot specifiedNot specified[1]

Note: The variability in reported values highlights the importance of standardized experimental conditions for accurate comparison.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the accurate interpretation and replication of binding studies.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Methodology:

  • Sample Preparation:

    • Prepare a solution of HSA (e.g., 20-50 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a concentrated solution of pCS (e.g., 1-2 mM) in the same buffer to minimize heat of dilution effects.

    • Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cell.

  • Instrumentation and Setup:

    • Use a high-sensitivity isothermal titration calorimeter.

    • Set the experimental temperature (e.g., 25°C or 37°C).

    • Fill the sample cell with the HSA solution and the injection syringe with the pCS solution.

  • Titration:

    • Perform a series of small, sequential injections of the pCS solution into the HSA solution.

    • Allow the system to reach equilibrium after each injection.

    • The heat change associated with each injection is measured by the instrument.

  • Data Analysis:

    • The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of pCS to HSA.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-site binding model) to determine the binding constant (K_a), stoichiometry (n), and enthalpy change (ΔH). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.

Fluorescence Spectroscopy

This technique utilizes the intrinsic fluorescence of tryptophan residues in HSA, which can be quenched upon ligand binding.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of HSA (e.g., 5 µM) in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Prepare a stock solution of pCS in the same buffer.

  • Instrumentation and Setup:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to approximately 295 nm (to selectively excite tryptophan residues) and record the emission spectrum from 300 to 450 nm.

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Titration:

    • Record the fluorescence spectrum of the HSA solution alone.

    • Perform successive additions of small aliquots of the pCS stock solution to the HSA solution.

    • Record the fluorescence spectrum after each addition, ensuring proper mixing and temperature equilibration.

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect if necessary.

    • Analyze the quenching of HSA fluorescence using the Stern-Volmer equation to determine the quenching constant.

    • For static quenching, the binding constant (K_a) and the number of binding sites (n) can be determined using the modified Stern-Volmer equation (double logarithm regression).

Ultrafiltration

Ultrafiltration is a technique used to separate the free fraction of a ligand from the protein-bound fraction.

Methodology:

  • Sample Preparation:

    • Prepare solutions of HSA at a physiological concentration (e.g., 4 g/dL) in buffer.

    • Add varying concentrations of pCS to the HSA solutions.

  • Instrumentation and Setup:

    • Use centrifugal ultrafiltration devices with a molecular weight cutoff membrane (e.g., 10 kDa) that retains HSA but allows free pCS to pass through.

  • Separation:

    • Incubate the pCS-HSA mixture at a specific temperature (e.g., 37°C) to allow binding to reach equilibrium.

    • Centrifuge the ultrafiltration devices according to the manufacturer's instructions to separate the ultrafiltrate (containing free pCS) from the retentate (containing the pCS-HSA complex and bound pCS).

  • Quantification:

    • Measure the concentration of pCS in the initial solution and in the ultrafiltrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

  • Data Analysis:

    • The concentration of free pCS is the concentration measured in the ultrafiltrate.

    • The concentration of bound pCS can be calculated by subtracting the free concentration from the total concentration.

    • The binding parameters can be determined by plotting the bound versus free concentrations and fitting the data to a binding model.

Signaling Pathways Activated by p-Cresyl Sulfate

The toxicity of pCS is mediated by its interaction with various cellular signaling pathways, primarily leading to oxidative stress and inflammation.

NADPH Oxidase-Mediated Oxidative Stress

pCS is known to induce the production of reactive oxygen species (ROS) through the activation of NADPH oxidase.[5][6]

pcs_nadph_oxidase_pathway pCS p-Cresyl Sulfate (pCS) OAT Organic Anion Transporter (OAT) pCS->OAT Uptake CellMembrane Cell Membrane pCS_intracellular Intracellular pCS OAT->pCS_intracellular PKC_PI3K PKC / PI3K pCS_intracellular->PKC_PI3K Activates NADPH_Oxidase NADPH Oxidase (Nox4) PKC_PI3K->NADPH_Oxidase Upregulates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Produces OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (Endothelial & Renal Tubular) OxidativeStress->CellularDamage

pCS-induced NADPH oxidase activation and oxidative stress.
Pro-inflammatory Signaling via NF-κB

pCS can also trigger pro-inflammatory pathways, with the transcription factor NF-κB playing a central role.[7][8]

pcs_nfkb_pathway pCS p-Cresyl Sulfate (pCS) ROS ROS pCS->ROS Induces IKK IKK Complex ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Degradation of IκB NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation InflammatoryGenes Pro-inflammatory Gene Expression (e.g., MCP-1, IL-6) Nucleus->InflammatoryGenes Transcription Inflammation Inflammation InflammatoryGenes->Inflammation

pCS-induced pro-inflammatory signaling through the NF-κB pathway.
Endothelial Dysfunction

The culmination of oxidative stress and inflammation induced by pCS contributes significantly to endothelial dysfunction, a key event in the pathogenesis of cardiovascular disease.[9][10]

pcs_endothelial_dysfunction cluster_endothelial_effects Endothelial Cell Effects pCS p-Cresyl Sulfate (pCS) OxidativeStress Oxidative Stress (Increased ROS) pCS->OxidativeStress Inflammation Inflammation (NF-κB Activation) pCS->Inflammation Decreased_NO Decreased Nitric Oxide (NO) Bioavailability OxidativeStress->Decreased_NO Increased_Permeability Increased Endothelial Permeability OxidativeStress->Increased_Permeability Increased_Adhesion Increased Expression of Adhesion Molecules (VCAM-1, ICAM-1) Inflammation->Increased_Adhesion Inflammation->Increased_Permeability EndothelialDysfunction Endothelial Dysfunction Decreased_NO->EndothelialDysfunction Increased_Adhesion->EndothelialDysfunction Increased_Permeability->EndothelialDysfunction CVD Cardiovascular Disease EndothelialDysfunction->CVD

Mechanisms of pCS-induced endothelial dysfunction.

Conclusion

The interaction between p-cresyl sulfate and human serum albumin is a critical determinant of its pathophysiology in chronic kidney disease. The strong binding to HSA at Sudlow's site II significantly impairs its removal and contributes to its accumulation and subsequent toxicity. This guide has provided a quantitative summary of this interaction, detailed experimental protocols for its investigation, and visualized the key signaling pathways involved in pCS-mediated cellular damage. A deeper and more standardized approach to studying the pCS-HSA interaction is essential for the development of effective strategies to mitigate the toxic effects of this uremic toxin. Future research should focus on the development of competitive binders or advanced dialysis techniques to enhance the removal of pCS, ultimately improving the cardiovascular outcomes for patients with CKD.

References

p-Cresyl Sulfate Potassium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Uremic Toxin: Physicochemical Properties, Cellular Effects, and Methodologies for Investigation

This technical guide provides a comprehensive overview of p-Cresyl sulfate (B86663) potassium salt, a prominent uremic toxin implicated in the pathophysiology of chronic kidney disease (CKD) and its cardiovascular complications. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's properties, its impact on cellular signaling, and standardized protocols for its study.

Core Physicochemical and Biological Data

p-Cresyl sulfate potassium is the potassium salt of the sulfate conjugate of p-cresol, a phenolic compound produced by the gut microbiota through the fermentation of dietary amino acids like tyrosine and phenylalanine.[1][2] In healthy individuals, it is efficiently cleared by the kidneys. However, in patients with CKD, its accumulation in the bloodstream is associated with increased mortality and cardiovascular risk.[3]

Below is a summary of the key quantitative data for this compound.

PropertyValueReferences
CAS Number 91978-69-7[4][5]
Molecular Formula C₇H₇KO₄S[4][5]
Molecular Weight 226.3 g/mol [4][5]
Appearance White to off-white solid[4]
Solubility DMSO (~1 mg/mL), DMF (~1 mg/mL), PBS (pH 7.2; ~10 mg/mL)[4][6]
Storage -20°C[6][7]
In Vitro Concentration Range (Cell-based assays) 0.125 mM - 500 µM[3][4]
In Vivo Dosage (Animal models) 100 mg/kg/day (in drinking water)[4]

Cellular Mechanisms of Action: Signaling Pathways

p-Cresyl sulfate exerts its toxic effects on various cell types, including osteoblasts, renal tubular cells, and vascular endothelial and smooth muscle cells, primarily through the induction of oxidative stress and the activation of stress-activated protein kinase pathways.[3][8][9]

Oxidative Stress Induction via NADPH Oxidase

p-Cresyl sulfate has been shown to enhance the production of reactive oxygen species (ROS) by activating NADPH oxidase.[8][9] This process is believed to be initiated by the intracellular accumulation of p-Cresyl sulfate, facilitated by organic anion transporters (OATs).[8][10] The subsequent increase in ROS contributes to cellular damage and the inflammatory response.[8][11]

PCS p-Cresyl Sulfate (extracellular) OAT Organic Anion Transporter (OAT) PCS->OAT Uptake PCS_intra p-Cresyl Sulfate (intracellular) OAT->PCS_intra NADPH_Oxidase NADPH Oxidase (e.g., Nox4) PCS_intra->NADPH_Oxidase Activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Generates Cellular_Damage Cellular Damage & Inflammation ROS->Cellular_Damage Induces PCS p-Cresyl Sulfate Upstream_Kinases Upstream Kinases (e.g., MAP3Ks) PCS->Upstream_Kinases Activates MKKs MAPK Kinases (MKK4/7, MKK3/6) Upstream_Kinases->MKKs Phosphorylates JNK JNK MKKs->JNK Phosphorylates p38 p38 MAPK MKKs->p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun) JNK->Transcription_Factors Phosphorylates p38->Transcription_Factors Phosphorylates Cellular_Response Cellular Response (e.g., Apoptosis, Inflammation) Transcription_Factors->Cellular_Response Regulates Gene Expression for cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Osteoblasts, HUVECs) Treatment 3. Treat Cells with p-Cresyl Sulfate (various concentrations and time points) Cell_Culture->Treatment PCS_Prep 2. Prepare p-Cresyl Sulfate Stock Solution (e.g., in PBS or DMSO) PCS_Prep->Treatment Viability 4a. Cell Viability Assay (e.g., MTS/MTT) Treatment->Viability Western 4b. Western Blot (e.g., for p-JNK, p-p38) Treatment->Western ROS_Assay 4c. ROS Detection (e.g., DCFDA) Treatment->ROS_Assay

References

Methodological & Application

Application Notes and Protocols for p-Cresyl Sulfate Potassium Salt in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

p-Cresyl sulfate (B86663) is a key uremic toxin that accumulates in the body with the progression of chronic kidney disease (CKD).[1] It is a metabolite derived from the bacterial fermentation of tyrosine and phenylalanine in the intestine, followed by sulfation in the liver.[1][2][3] Elevated levels of p-cresyl sulfate are associated with the pathogenesis of cardiovascular diseases and other complications in CKD patients.[1][4] As a result, p-cresyl sulfate is a compound of significant interest in preclinical research for understanding its pathological mechanisms and for the development of potential therapeutic interventions. These application notes provide detailed protocols for the preparation and use of p-cresyl sulfate potassium salt in cell culture experiments, along with a summary of its solubility and known signaling effects.

Data Presentation

Table 1: Solubility and Stability of this compound Salt

SolventSolubilityPreparation NotesStorage and Stability
DMSO ~1 mg/mL to 250 mg/mLSolubility is highly variable.[4][5][6][7][8] Achieving higher concentrations (e.g., >100 mg/mL) may require warming (up to 60°C) and sonication.[7][8] It is advisable to use freshly opened, anhydrous DMSO to avoid solubility issues.[8]Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months to a year.[7][8]
PBS (pH 7.2) ~10 mg/mLCan be dissolved directly in PBS for an organic solvent-free solution.[4][5][6]Aqueous solutions are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[5]
Water ≥50 mg/mLSonication may be recommended to aid dissolution.[8][9]Similar to PBS, aqueous solutions should be prepared fresh.

Experimental Protocols

Protocol 1: Preparation of this compound Salt Stock Solutions

A. High-Concentration Stock Solution in DMSO (e.g., 100 mg/mL)

Materials:

  • This compound salt (FW: 226.3 g/mol )[4][5]

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Water bath or heat block

  • Sonicator

Procedure:

  • Weigh the desired amount of this compound salt in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to achieve the target concentration. For example, to prepare 1 mL of a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of this compound salt.

  • To aid dissolution, warm the solution to approximately 60°C and vortex.[8]

  • If the compound is not fully dissolved, sonicate the solution for 10-15 minutes.[7]

  • Once completely dissolved, the stock solution can be aliquoted and stored at -80°C.

B. Stock Solution in PBS (e.g., 10 mg/mL)

Materials:

  • This compound salt

  • Sterile PBS (pH 7.2)

  • Sterile conical tubes

Procedure:

  • Weigh the desired amount of this compound salt in a sterile conical tube.

  • Add the required volume of sterile PBS (pH 7.2). For example, to prepare a 10 mg/mL stock solution, add 1 mL of PBS to 10 mg of this compound salt.

  • Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.

  • This solution should be prepared fresh immediately before use in cell culture experiments.

Protocol 2: Treatment of Cells with p-Cresyl Sulfate

Materials:

  • Plated cells in appropriate cell culture medium

  • p-Cresyl sulfate stock solution (from Protocol 1)

  • Sterile, serum-free cell culture medium

Procedure:

  • The day before the experiment, seed the cells at the desired density to ensure they are in the logarithmic growth phase at the time of treatment.

  • On the day of the experiment, prepare the working concentrations of p-cresyl sulfate by diluting the stock solution in serum-free or complete cell culture medium.

    • Important: When using a DMSO stock solution, ensure the final concentration of DMSO in the cell culture medium is insignificant (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5]

    • Example Calculation (from a 100 mg/mL DMSO stock): To prepare a final concentration of 500 µM p-cresyl sulfate (equivalent to ~113 µg/mL), a 1:885 dilution of the stock solution is needed. It is recommended to perform serial dilutions.

  • Remove the existing medium from the cells and wash with sterile PBS if required by the specific experimental design.

  • Add the medium containing the desired concentration of p-cresyl sulfate to the cells. Include a vehicle control (medium with the same final concentration of DMSO or PBS as the highest treatment concentration).

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Following incubation, proceed with the planned downstream analysis (e.g., cell viability assays, protein extraction for Western blotting, or RNA isolation for gene expression analysis).

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Cell Treatment with p-Cresyl Sulfate cluster_prep Solution Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis start Weigh p-Cresyl Sulfate Potassium Salt stock_dmso Dissolve in DMSO (with warming/sonication if needed) start->stock_dmso Option A stock_pbs Dissolve in PBS (prepare fresh) start->stock_pbs Option B prepare_working Prepare Working Solutions in Cell Culture Medium stock_dmso->prepare_working stock_pbs->prepare_working seed_cells Seed Cells in Culture Plates seed_cells->prepare_working treat_cells Treat Cells with p-Cresyl Sulfate and Vehicle Control prepare_working->treat_cells incubation Incubate for Desired Time treat_cells->incubation analysis Perform Downstream Assays (e.g., Viability, Western Blot, qPCR) incubation->analysis end Data Analysis & Interpretation analysis->end signaling_pathway p-Cresyl Sulfate Induced Signaling Pathways cluster_mapk MAPK Signaling cluster_cellular_effects Cellular Effects pCS p-Cresyl Sulfate JNK JNK pCS->JNK p38 p38 MAPK pCS->p38 inflammation Pro-inflammatory Activity pCS->inflammation atherosclerosis Atherosclerosis Promotion pCS->atherosclerosis migration_proliferation VSMC Migration & Proliferation pCS->migration_proliferation osteoblast_dysfunction Osteoblast Dysfunction JNK->osteoblast_dysfunction p38->osteoblast_dysfunction

References

Application Note and Protocol: Preparation of p-Cresyl Sulfate Potassium Salt Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

p-Cresyl sulfate (B86663) (p-CS), the potassium salt of p-cresol's sulfate conjugate, is a prominent protein-bound uremic toxin.[1] It is formed from the bacterial fermentation of tyrosine in the large intestine.[1] In individuals with chronic kidney disease (CKD), impaired renal excretion leads to the accumulation of p-CS in the bloodstream, which is associated with the progression of CKD and increased risk for cardiovascular diseases.[2][3] Mechanistically, p-CS has been shown to induce oxidative stress, activate signaling pathways such as JNK and p38 MAPK, and interfere with nitric oxide (NO) signaling, contributing to endothelial dysfunction and vascular damage.[2][4][5] This document provides a detailed protocol for the preparation of p-Cresyl sulfate potassium salt stock solutions for in vitro and in vivo studies.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound salt.

ParameterValueSolvent/ConditionReference
Molecular Weight 226.3 g/mol -[1][6]
Purity ≥95%-[1][7]
Solubility ~10 mg/mLPBS (pH 7.2)[1][6][7]
~1 mg/mLDMSO[1][6][7]
~1 mg/mLDimethylformamide (DMF)[1][6][7]
Storage (Solid) -20°CProtect from light and moisture[7][8][9]
Stability (Solid) ≥4 yearsAt -20°C[1][7]
Storage (Aqueous Solution) Not recommended for more than one day-[7]
Storage (Organic Stock) -80°C for 6 months; -20°C for 1 monthSealed, away from moisture[5]

Experimental Protocols

3.1. Materials

  • This compound salt (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), pH 7.2

  • Sterile, nuclease-free water

  • Inert gas (e.g., nitrogen or argon)

  • Sterile conical tubes (1.5 mL, 15 mL, 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

3.2. Protocol for Preparing an Organic Stock Solution (e.g., in DMSO)

This protocol is suitable for preparing a concentrated stock solution that can be further diluted in aqueous buffers for biological experiments.

  • Equilibration: Allow the vial of solid this compound salt to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound salt.

  • Dissolution:

    • Transfer the weighed solid to a sterile conical tube.

    • Add the required volume of DMSO to achieve the desired concentration (e.g., for a 1 mg/mL stock solution, add 1 mL of DMSO for every 1 mg of solid).[6][7]

    • Purge the headspace of the tube with an inert gas to minimize oxidation.[7]

    • Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution.[10]

  • Sterilization (Optional): If required for the experimental application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[5] Ensure the containers are sealed tightly to prevent moisture absorption.[5]

3.3. Protocol for Preparing an Aqueous Stock Solution (e.g., in PBS)

This protocol is for preparing an organic solvent-free aqueous solution. Note that aqueous solutions are less stable and should be prepared fresh.[7]

  • Equilibration: Allow the vial of solid this compound salt to come to room temperature.

  • Weighing: In a sterile environment, weigh the desired amount of the compound.

  • Dissolution:

    • Transfer the solid to a sterile conical tube.

    • Add the appropriate volume of PBS (pH 7.2) to reach the desired concentration (solubility is approximately 10 mg/mL).[6][7]

    • Vortex vigorously until the solid is fully dissolved.

  • Use: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[7]

3.4. Preparation of Working Solutions

For biological experiments, the concentrated stock solution should be further diluted into aqueous buffers or cell culture media.[7] It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is insignificant, as it may have physiological effects at low concentrations.[7]

Signaling Pathway and Experimental Workflow

4.1. p-Cresyl Sulfate-Induced Cellular Stress Signaling

p-Cresyl sulfate is known to induce cellular stress and inflammatory responses, contributing to its toxicity. One of the key mechanisms involves the activation of the JNK and p38 MAPK signaling pathways.[5][11]

pCS_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Response pCS p-Cresyl Sulfate ROS ↑ Reactive Oxygen Species (ROS) pCS->ROS JNK JNK Activation ROS->JNK p38 p38 MAPK Activation ROS->p38 Inflammation Pro-inflammatory Activity JNK->Inflammation p38->Inflammation

Caption: p-Cresyl sulfate induces oxidative stress, leading to the activation of JNK and p38 MAPK pathways.

4.2. Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a this compound salt stock solution.

Stock_Preparation_Workflow Start Start Weigh Weigh p-CS Potassium Salt Start->Weigh ChooseSolvent Choose Solvent (e.g., DMSO or PBS) Weigh->ChooseSolvent DissolveDMSO Dissolve in DMSO (Purge with Inert Gas) ChooseSolvent->DissolveDMSO Organic DissolvePBS Dissolve in PBS ChooseSolvent->DissolvePBS Aqueous Aliquot Aliquot for Storage DissolveDMSO->Aliquot UseFresh Use Immediately DissolvePBS->UseFresh Store Store at -20°C or -80°C Aliquot->Store End End Store->End UseFresh->End

Caption: Workflow for preparing this compound salt stock solutions.

References

Application Notes and Protocols: In Vitro Model of p-Cresyl Sulfate-Induced Endothelial Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

p-Cresyl sulfate (B86663) (PCS) is a protein-bound uremic toxin that accumulates in patients with chronic kidney disease (CKD). Elevated levels of PCS are associated with cardiovascular complications, largely attributed to its detrimental effects on the vascular endothelium. Understanding the mechanisms of PCS-induced endothelial dysfunction is crucial for developing therapeutic strategies to mitigate the cardiovascular burden in CKD patients. This document provides detailed application notes and protocols for establishing an in vitro model of PCS-induced endothelial dysfunction using human umbilical vein endothelial cells (HUVECs).

Core Mechanisms of PCS-Induced Endothelial Dysfunction

PCS exerts its toxic effects on endothelial cells through a multi-faceted mechanism involving increased oxidative stress, inflammation, and reduced nitric oxide (NO) bioavailability. PCS is taken up by endothelial cells via organic anion transporters (OATs).[1] Intracellular PCS then triggers the activation of NADPH oxidase, a key enzyme responsible for producing reactive oxygen species (ROS).[1][2] The subsequent increase in ROS leads to a cascade of downstream events, including the activation of the pro-inflammatory transcription factor NF-κB.[3] This, in turn, upregulates the expression of adhesion molecules such as vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), as well as pro-inflammatory chemokines like monocyte chemoattractant protein-1 (MCP-1), promoting leukocyte adhesion and infiltration.[3][4] Furthermore, the elevated oxidative stress impairs the function of endothelial nitric oxide synthase (eNOS), leading to decreased NO production and bioavailability, which is a hallmark of endothelial dysfunction.[3][5]

Signaling Pathway of PCS-Induced Endothelial Dysfunction

PCS_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular cluster_dysfunction Endothelial Dysfunction PCS p-Cresyl Sulfate (PCS) OAT Organic Anion Transporter (OAT) PCS->OAT Uptake PCS_intra Intracellular PCS OAT->PCS_intra NADPH_Oxidase NADPH Oxidase (Nox4) PCS_intra->NADPH_Oxidase Activates ROS Reactive Oxygen Species (ROS) ↑ NADPH_Oxidase->ROS Produces NFkB NF-κB Activation ROS->NFkB Activates eNOS eNOS Dysfunction ROS->eNOS Inhibits Adhesion_Molecules Adhesion Molecules ↑ (VCAM-1, ICAM-1) NFkB->Adhesion_Molecules Upregulates Chemokines Chemokines ↑ (MCP-1) NFkB->Chemokines Upregulates Leukocyte_Adhesion Leukocyte Adhesion Adhesion_Molecules->Leukocyte_Adhesion Inflammation Inflammation Chemokines->Inflammation NO Nitric Oxide (NO) ↓ eNOS->NO Produces Impaired_Vasodilation Impaired Vasodilation NO->Impaired_Vasodilation Leukocyte_Adhesion->Inflammation

Caption: Signaling pathway of p-Cresyl sulfate-induced endothelial dysfunction.

Experimental Workflow for In Vitro Model

Experimental_Workflow cluster_setup Model Setup cluster_assessment Assessment of Endothelial Dysfunction cluster_analysis Data Analysis Culture_HUVEC 1. Culture HUVECs to 80-90% Confluency PCS_Treatment 2. Treat with p-Cresyl Sulfate (e.g., 10-1000 µM for 1-72h) Culture_HUVEC->PCS_Treatment ROS_Assay 3a. Oxidative Stress: ROS Measurement (DCFH-DA) PCS_Treatment->ROS_Assay Inflammation_Assay 3b. Inflammation: - MCP-1 Secretion (ELISA) - Adhesion Molecule Expression (Western Blot/Flow Cytometry) PCS_Treatment->Inflammation_Assay NO_Assay 3c. NO Bioavailability: Nitric Oxide Measurement (DAF-FM) PCS_Treatment->NO_Assay Viability_Assay 3d. Cytotoxicity: Cell Viability Assay (MTS/MTT) PCS_Treatment->Viability_Assay Data_Quantification 4. Data Quantification and Statistical Analysis ROS_Assay->Data_Quantification Inflammation_Assay->Data_Quantification NO_Assay->Data_Quantification Viability_Assay->Data_Quantification

Caption: Experimental workflow for the in vitro model.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on PCS-induced endothelial dysfunction.

Table 1: p-Cresyl Sulfate Concentrations and Incubation Times

ParameterCell TypePCS Concentration (µM)Incubation TimeReference
ROS ProductionHUVEC10 - 10001 hour[1]
MCP-1 mRNAHUVEC100012 hours[1]
MCP-1 ProteinHUVEC100024 hours[1]
Cell ViabilityHUVEC20 - 5003 - 5 days[4][6]
Endothelial PermeabilityHUVEC100 - 20048 - 72 hours[7][8]

Table 2: Effects of p-Cresyl Sulfate on Endothelial Dysfunction Markers

MarkerCell TypePCS Concentration (µM)Incubation TimeObserved EffectReference
ROS ProductionHUVEC10001 hour~2.5-fold increase[1]
MCP-1 mRNA ExpressionHUVEC100012 hours~2.5-fold increase[1]
MCP-1 Protein SecretionHUVEC100024 hoursSignificant increase[1]
Cell ViabilityHUVEC5003-5 daysSignificant decrease[6]
Transendothelial Electrical Resistance (TEER)HUVEC20072 hours~22% reduction[8]
Endothelial Microparticle SheddingHUVECDose-dependent-Significant increase[2][7]

Experimental Protocols

Cell Culture of Human Umbilical Vein Endothelial Cells (HUVECs)

Materials:

  • Primary HUVECs

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Gelatin solution (0.1%)

  • Tissue culture flasks and plates

Protocol:

  • Coat tissue culture flasks or plates with 0.1% gelatin solution for at least 30 minutes at 37°C. Aspirate the excess gelatin solution before seeding the cells.

  • Thaw cryopreserved HUVECs rapidly in a 37°C water bath.

  • Transfer the cells to a centrifuge tube containing pre-warmed complete growth medium (EGM-2 supplemented with FBS and penicillin-streptomycin).

  • Centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete growth medium and seed onto the gelatin-coated flasks.

  • Culture the cells at 37°C in a humidified incubator with 5% CO2.

  • Replace the medium every 2-3 days.

  • When cells reach 80-90% confluency, subculture them using Trypsin-EDTA. HUVECs between passages 2 and 6 are recommended for experiments.[9]

p-Cresyl Sulfate Treatment

Materials:

  • p-Cresyl sulfate (potassium salt)

  • Endothelial cell basal medium (EBM-2) with reduced serum (e.g., 2% FBS)

Protocol:

  • Prepare a stock solution of PCS in sterile water or PBS.

  • The day before the experiment, seed HUVECs in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) to achieve 80-90% confluency on the day of treatment.

  • On the day of the experiment, replace the complete growth medium with a reduced serum medium.

  • Add PCS to the medium at the desired final concentrations (e.g., 10 µM to 1000 µM).[1]

  • Incubate the cells for the desired period (e.g., 1 to 72 hours) at 37°C and 5% CO2.[1][7]

Measurement of Intracellular Reactive Oxygen Species (ROS)

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PBS or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Prepare a 10 mM stock solution of DCFH-DA in DMSO.[10]

  • After PCS treatment, wash the cells twice with warm PBS or HBSS.

  • Dilute the DCFH-DA stock solution in serum-free medium or PBS to a final working concentration of 5-10 µM.[1][10]

  • Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[1]

  • Wash the cells twice with PBS to remove excess probe.

  • Add PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[11] Alternatively, visualize the cells under a fluorescence microscope.

Measurement of Monocyte Chemoattractant Protein-1 (MCP-1) Secretion

Materials:

  • Human MCP-1 ELISA kit

  • Cell culture supernatant

Protocol:

  • After treating HUVECs with PCS for the desired duration (e.g., 24 hours), collect the cell culture supernatant.[1]

  • Centrifuge the supernatant at 1000 x g for 10 minutes to remove any cellular debris.

  • Perform the MCP-1 ELISA on the collected supernatants according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of MCP-1 in each sample based on a standard curve.

Western Blotting for Adhesion Molecules (VCAM-1 and ICAM-1)

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against VCAM-1, ICAM-1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • After PCS treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.[1]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[12]

Measurement of Nitric Oxide (NO) Production

Materials:

  • 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate)

  • DMSO

  • PBS or HBSS

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Prepare a 5 mM stock solution of DAF-FM diacetate in high-quality anhydrous DMSO.[13]

  • After PCS treatment, wash the cells twice with warm PBS or HBSS.

  • Load the cells with 1-10 µM DAF-FM diacetate in serum-free medium or buffer for 30-60 minutes at 37°C.[13][14]

  • Wash the cells twice with PBS to remove the extracellular probe.

  • Incubate the cells for an additional 15-30 minutes to allow for complete de-esterification of the intracellular probe.[13]

  • Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~515 nm.[13] Alternatively, visualize the cells under a fluorescence microscope.

Cell Viability Assay (MTS/MTT)

Materials:

  • MTS or MTT reagent

  • Solubilization solution (for MTT)

  • Absorbance microplate reader

Protocol (MTS Assay):

  • After PCS treatment for the desired duration (e.g., 24-72 hours), add the MTS reagent directly to the culture wells according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).[15]

  • Incubate for 1-4 hours at 37°C.[15]

  • Measure the absorbance at ~490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol (MTT Assay):

  • After PCS treatment, add MTT reagent to the culture wells (final concentration of 0.5 mg/mL).[15]

  • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

References

Application Notes and Protocols for In Vivo Animal Models of p-Cresyl Sulfate Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

p-Cresyl sulfate (B86663) (pCS), a protein-bound uremic toxin, accumulates in patients with chronic kidney disease (CKD) and is associated with the progression of renal and cardiovascular diseases.[1][2][3] It is a metabolite originating from the bacterial fermentation of tyrosine and phenylalanine in the intestine.[3][4][5] Due to its high binding affinity to albumin, pCS is not efficiently removed by conventional hemodialysis.[2] Understanding the in vivo toxicity of pCS is crucial for developing therapeutic strategies. This document provides detailed protocols for various animal models used to study pCS toxicity, summarizes key quantitative data, and illustrates relevant signaling pathways.

Animal Models for Studying p-Cresyl Sulfate Toxicity

Several animal models have been established to investigate the pathological effects of pCS. These can be broadly categorized into models with exogenous administration of pCS and models with endogenously elevated pCS due to induced kidney disease.

1. Exogenous p-Cresyl Sulfate Administration Models: These models are useful for studying the direct effects of pCS in animals with or without pre-existing kidney conditions.

2. Chronic Kidney Disease (CKD) Models: These models mimic the clinical scenario where pCS accumulates as a consequence of impaired renal function.

  • 5/6 Nephrectomy (Surgical Model): This is a widely used surgical model that mimics progressive CKD.[1][4][6]

  • Adenine-Induced Nephropathy (Chemical Model): A non-surgical model that induces chronic renal failure through the administration of adenine (B156593) in the diet.[7][8][9][10][11]

3. Acute Kidney Injury (AKI) Models: These models are used to study the impact of pCS in the context of acute renal damage.

  • Ischemia-Reperfusion Injury Model: This model involves temporarily blocking blood flow to the kidney, followed by reperfusion, leading to acute injury.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies using these animal models.

Table 1: p-Cresyl Sulfate Dosing and Resulting Serum Concentrations

Animal ModelSpeciespCS Administration Route & DoseDurationResulting Serum pCS ConcentrationReference
Unilateral NephrectomyMouse (C57BL/6)Intraperitoneal, 100 mg/kg/day-Increased in serum and prefrontal cortex[4]
5/6 NephrectomyRat (Sprague Dawley)Intraperitoneal, 50 mg/kg/day4 weeks~33.1 µmol/L[1]
Normal Renal FunctionMouse (C57BL/6J)Intraperitoneal, 20 mg/L/day21 days-[13]
Adenine-Induced CKDMouse (BALB/c)Osmotic pump-Chronically high blood pCS[14]
Normal Renal FunctionMouse-4 weeks-[15]
Ischemia-ReperfusionMouse (C57BL/6)Intraperitoneal, 20, 40, or 60 mg/L/day15 daysIncreased with IR injury[12]
Direct p-cresol (B1678582) administrationMouseIn drinking water2 weeksIncreased pCS in plasma and cecal contents[16]

Table 2: Biomarkers of p-Cresyl Sulfate-Induced Toxicity

Animal ModelSpeciesKey Toxicity FindingsBiomarkersReference
Unilateral Nephrectomy + pCSMouse (C57BL/6)Neurobehavioral disorders, neurodegenerationIncreased oxidative stress and neuroinflammation[4]
5/6 Nephrectomy + pCSRat (Sprague Dawley)Vascular endothelial and smooth muscle damageIncreased ROS, Nox4 expression[1]
5/6 NephrectomyMouse (C57BL/6J)Cardiac dysfunction, cardiomyocyte apoptosisReduced ejection fraction, increased TUNEL-positive cells[17]
Adenine-Induced CKDRatBone mineral density and microstructure changesIncreased FGF23 and PTH[8]
Adenine-Induced CKD + pCSMouse (BALB/c)Reduced peripheral B cellsDecreased CD43+ B cell proliferation[14]
Ischemia-Reperfusion + pCSMouse (C57BL/6)Renal injury and cardiac remodelingIncreased Cystatin C and KIM-1 mRNA[12][13]

Experimental Protocols

Protocol 1: Unilateral Nephrectomy with Exogenous pCS Administration in Mice

This model is suitable for studying the systemic effects of pCS in a state of mildly impaired renal function.[4]

1. Animals: 10-week-old male C57BL/6 mice.

2. Unilateral Nephrectomy:

  • Anesthetize the mouse with isoflurane.
  • Make a flank incision to expose the kidney.
  • Ligate the renal artery, vein, and ureter of one kidney and then remove the kidney.
  • Suture the incision.
  • Allow a one-week recovery period.

3. pCS Administration:

  • Prepare p-Cresyl sulfate (potassium salt) in sterile saline.
  • Administer pCS daily via intraperitoneal (IP) injection at a dose of 100 mg/kg.
  • A control group should receive saline injections.

4. Toxicity Assessment:

  • Behavioral Tests: Perform tests for depression-like, anxiety-like, and cognitive impairment behaviors.
  • Biochemical Analysis: Measure serum levels of pCS, brain-derived neurotrophic factor (BDNF), serotonin, and corticosterone.
  • Histological Analysis: Analyze prefrontal cortical tissues for neuronal cell survival, apoptosis (e.g., TUNEL staining), oxidative stress markers, and neuroinflammation (e.g., IL-1β levels).

Protocol 2: 5/6 Nephrectomy with Exogenous pCS Administration in Rats

This model is used to investigate the effects of pCS in a more advanced CKD setting, particularly on cardiovascular toxicity.[1]

1. Animals: 5-week-old male Sprague Dawley rats.

2. 5/6 Nephrectomy:

  • At 7 weeks of age, perform a 2/3 nephrectomy of one kidney.
  • One week later, perform a complete nephrectomy of the contralateral kidney.
  • Sham-operated rats undergo the same surgical procedures without kidney removal.

3. pCS Administration:

  • At 16 weeks of age (9 weeks post-surgery), begin daily IP injections of pCS at a dose of 50 mg/kg for 4 weeks.
  • Control CKD and sham groups receive daily saline injections.

4. Toxicity Assessment:

  • Biochemical Analysis: Measure serum pCS, creatinine (B1669602), and blood urea (B33335) nitrogen (BUN).
  • Vascular Analysis: Assess aortic tissue for reactive oxygen species (ROS) production and expression of NADPH oxidase subunits like Nox4.
  • Histological Analysis: Examine the aortic arch for signs of vascular damage.

Protocol 3: Adenine-Induced Chronic Kidney Disease in Mice

This non-surgical model induces CKD through diet and is useful for studying the effects of endogenously elevated uremic toxins, including pCS.[10][14]

1. Animals: Female BALB/c mice.

2. CKD Induction:

  • Feed the mice a diet containing 0.2% w/w adenine for 4 weeks to induce renal dysfunction.
  • The control group receives a standard diet.

3. (Optional) Exogenous pCS Administration:

  • To study the specific effects of elevated pCS in this model, osmotic pumps can be implanted to deliver a continuous infusion of pCS.[14]

4. Toxicity Assessment:

  • Renal Function: Monitor serum creatinine and BUN levels.
  • Uremic Toxin Levels: Measure serum concentrations of pCS and other uremic toxins like indoxyl sulfate.[10]
  • Immunological Analysis: Analyze lymphocyte subsets in peripheral blood to assess immune dysfunction.[14]
  • Bone Metabolism: Analyze bone mineral density and markers like FGF23 and PTH.[8]

Signaling Pathways and Experimental Workflows

p-Cresyl Sulfate Production and Systemic Effects

Tyrosine Tyrosine/Phenylalanine (from diet) Gut_Microbiota Gut Microbiota (e.g., Clostridium) Tyrosine->Gut_Microbiota p_Cresol p-Cresol Gut_Microbiota->p_Cresol Metabolism Liver Liver (Sulfotransferase) p_Cresol->Liver Portal Circulation pCS p-Cresyl Sulfate (pCS) Liver->pCS Sulfation Albumin Albumin Binding (>95%) pCS->Albumin Enters Circulation Systemic_Toxicity Systemic Toxicity pCS->Systemic_Toxicity Accumulation in CKD Kidney Kidney (Tubular Secretion) Albumin->Kidney Transport to Kidney Cardiovascular Cardiovascular Toxicity Systemic_Toxicity->Cardiovascular Renal Renal Toxicity Systemic_Toxicity->Renal Neurological Neurological Toxicity Systemic_Toxicity->Neurological Immune Immune Dysfunction Systemic_Toxicity->Immune

Caption: Biosynthesis and systemic impact of p-Cresyl Sulfate.

Experimental Workflow for 5/6 Nephrectomy Model

Start Start: 5-week-old Rats Surgery1 Week 7: 2/3 Nephrectomy (Left Kidney) Start->Surgery1 Surgery2 Week 8: Contralateral Nephrectomy (Right Kidney) Surgery1->Surgery2 Recovery Weeks 9-15: CKD Development Surgery2->Recovery Treatment Weeks 16-20: Daily IP Injection (pCS or Saline) Recovery->Treatment Endpoint Week 20: Endpoint Analysis Treatment->Endpoint Analysis Toxicity Assessment: - Serum Analysis - Vascular Function - Histology Endpoint->Analysis

Caption: Workflow for the 5/6 nephrectomy rat model.

Signaling Pathways in pCS-Induced Vascular Toxicity

pCS contributes to vascular damage by inducing oxidative stress and inflammation.[1][2] A key mechanism involves the activation of NADPH oxidase.

pCS p-Cresyl Sulfate PKC PKC pCS->PKC PI3K PI3K pCS->PI3K NADPH_Oxidase NADPH Oxidase PKC->NADPH_Oxidase PI3K->NADPH_Oxidase Nox4 Nox4 Expression (Upregulation) NADPH_Oxidase->Nox4 ROS Reactive Oxygen Species (ROS)↑ Nox4->ROS NFkB NF-κB Activation ROS->NFkB Vascular_Damage Vascular Cell Damage ROS->Vascular_Damage Inflammation Inflammation (e.g., MCP-1) NFkB->Inflammation Inflammation->Vascular_Damage

Caption: pCS-induced oxidative stress and inflammation in vascular cells.

Signaling Pathways in pCS-Induced Neurotoxicity

In the central nervous system, pCS accumulation has been shown to impair neuronal survival and neurogenesis by affecting key signaling pathways.[4]

pCS p-Cresyl Sulfate (in Brain) PKA PKA Activity ↓ pCS->PKA Akt Akt Phosphorylation ↓ pCS->Akt Apoptosis Apoptosis ↑ pCS->Apoptosis Oxidative_Stress Oxidative Stress ↑ pCS->Oxidative_Stress Neuroinflammation Neuroinflammation ↑ (IL-1β) pCS->Neuroinflammation CREB CREB Phosphorylation ↓ PKA->CREB Akt->CREB BDNF BDNF Expression ↓ CREB->BDNF Neurogenesis Neuronal Survival & Neurogenesis ↓ BDNF->Neurogenesis Apoptosis->Neurogenesis inhibits Oxidative_Stress->Neurogenesis inhibits Neuroinflammation->Neurogenesis inhibits

Caption: pCS-induced neurotoxicity signaling pathways.

References

Application Note: Quantification of p-Cresyl Sulfate in Human Urine using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of p-Cresyl sulfate (B86663) (pCS) in human urine samples. p-Cresyl sulfate is a protein-bound uremic toxin that accumulates in patients with chronic kidney disease (CKD) and is associated with cardiovascular disease mortality and morbidity in this population.[1][2] The method utilizes a simple sample preparation procedure involving dilution and protein precipitation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization mode. A deuterated internal standard (p-Cresyl sulfate-d7) is used to ensure accuracy and precision. The method is validated and suitable for clinical research and drug development studies monitoring uremic toxin levels.

Introduction

p-Cresyl sulfate (pCS) is a gut-derived uremic toxin produced from the bacterial metabolism of tyrosine and phenylalanine in the colon.[3] The resulting p-cresol (B1678582) is absorbed and subsequently sulfonated in the liver to form pCS.[2][4] In healthy individuals, pCS is efficiently excreted in the urine; however, in patients with renal dysfunction, its accumulation leads to systemic toxicity.[3] Accurate and reliable quantification of pCS in urine is crucial for understanding its role in disease progression, assessing the efficacy of therapeutic interventions, and monitoring patient health. LC-MS/MS is considered the gold standard for this analysis due to its high sensitivity and selectivity.[3] This protocol provides a detailed procedure for the analysis of pCS in urine.

Experimental Protocol

2.1 Materials and Reagents

  • Standards: p-Cresyl sulfate (pCS) and p-Cresyl sulfate-d7 (pCS-d7) internal standard (IS).

  • Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (B129727) (MeOH, LC-MS grade), and water (LC-MS grade).

  • Additives: Formic acid or ammonium (B1175870) acetate.[1][4]

  • Equipment:

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • Calibrated pipettes

    • 1.5 mL polypropylene (B1209903) microcentrifuge tubes

    • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

2.2 Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of pCS and pCS-d7 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the pCS stock solution in a water:methanol (50:50, v/v) mixture to create calibration standards.

  • Internal Standard Working Solution (ISWS): Dilute the pCS-d7 primary stock solution with methanol to achieve a final concentration of approximately 1 µg/mL.

2.3 Sample Preparation The following workflow outlines the procedure for preparing urine samples for analysis.

G Urine Sample Preparation Workflow Sample 1. Urine Sample Collection (Thaw and vortex if frozen) Dilute 2. Sample Dilution Dilute 10 µL of urine with 90 µL of LC-MS grade water (1:10 dilution) Sample->Dilute Add_IS 3. Add Internal Standard Add 10 µL of pCS-d7 ISWS to the diluted sample Dilute->Add_IS Precipitate 4. Protein Precipitation Add 300 µL of cold Acetonitrile Add_IS->Precipitate Vortex 5. Vortex & Centrifuge Vortex for 1 min, then centrifuge at 14,000 x g for 10 min at 4°C Precipitate->Vortex Supernatant 6. Collect Supernatant Transfer the supernatant to an LC vial for analysis Vortex->Supernatant Inject 7. LC-MS/MS Analysis Supernatant->Inject

Workflow for p-Cresyl Sulfate Analysis in Urine.

Step-by-Step Protocol:

  • Allow frozen urine samples to thaw completely at room temperature, then vortex to ensure homogeneity.

  • For initial sample cleanup, centrifugation may be performed.[3]

  • Dilute the urine sample 1:10 by adding 10 µL of urine to 90 µL of LC-MS grade water in a microcentrifuge tube. Sample dilution is a common step in urine assays for pCS.[3]

  • Add 10 µL of the pCS-d7 internal standard working solution to the diluted sample.

  • Induce protein precipitation by adding 300 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

2.4 LC-MS/MS Conditions The following parameters provide a typical starting point and should be optimized for the specific instrumentation used.

ParameterCondition
LC System UPLC/HPLC System
Column Reversed-phase C18 Column (e.g., Agilent Zorbax SB-C18, 2.1 x 100 mm, 3.5 µm)[1]
Column Temperature 30 - 40 °C[4]
Mobile Phase A 0.1% Formic Acid in Water or 5-10 mM Ammonium Acetate[1][4]
Mobile Phase B Acetonitrile or Methanol[5]
Flow Rate 0.3 - 0.5 mL/min[3][6]
Injection Volume 5 µL[6]
Gradient Elution A typical gradient might start at 10% B, ramp to 90% B, hold, and then re-equilibrate.
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative[3][6]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions pCS: 187 -> 107 (Quantifier), 187 -> 80 (Qualifier)[4][7]pCS-d7: 194 -> 114 (or similar)
Collision Energy (CE) Optimize for specific transitions; typically -20 to -35 eV[4][7]
Declustering Potential Optimize for specific transitions; typically around -40 V[4]

Data Analysis and Method Performance

A calibration curve is constructed by plotting the peak area ratio of the analyte (pCS) to the internal standard (pCS-d7) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor is typically used. The concentration of pCS in the urine samples is then calculated from this curve.

The table below summarizes typical performance characteristics for LC-MS/MS methods quantifying pCS.

ParameterTypical Value / RangeReference(s)
Analyte p-Cresyl sulfate (4-cresyl sulfate)[7]
Internal Standard p-Cresyl sulfate-d7[5][6]
Linearity Range 1 - 1000 ng/mL[7]
Correlation Coefficient (r²) > 0.995[1][8]
Lower Limit of Quantification (LLOQ) 1 - 50 ng/mL[1][3][7]
Intra-day Precision (%RSD) < 15% (typically 3.2%)[1][8]
Inter-day Precision (%RSD) < 15% (typically 4.4%)[1][8]
Accuracy / Recovery 85 - 115% (typically ~99%)[5][8]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable tool for the quantification of p-Cresyl sulfate in human urine. The simple "dilute-and-shoot" sample preparation protocol allows for high-throughput analysis, making it highly suitable for large-scale clinical studies and for researchers in the fields of nephrology, toxicology, and drug development. The use of a stable isotope-labeled internal standard ensures high accuracy and reproducibility of the results.

References

Determining the Optimal Concentration of p-Cresyl Sulfate for HUVEC Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal concentration of p-Cresyl sulfate (B86663) (PCS) for treating Human Umbilical Vein Endothelial Cells (HUVECs). This document summarizes key quantitative data from published studies, offers detailed experimental protocols for assessing cellular responses, and visualizes relevant signaling pathways and workflows.

Introduction

p-Cresyl sulfate (PCS) is a protein-bound uremic toxin that accumulates in patients with chronic kidney disease (CKD). Elevated levels of PCS are associated with endothelial dysfunction and an increased risk of cardiovascular disease.[1][2][3][4] In vitro studies using HUVECs are crucial for elucidating the molecular mechanisms of PCS-induced vascular damage. The "optimal" concentration of PCS for HUVEC treatment is not a single value but rather depends on the specific biological question being investigated. This guide will help researchers select appropriate PCS concentrations to study various cellular endpoints, including cytotoxicity, oxidative stress, inflammation, and endothelial barrier dysfunction.

Data Presentation: Summary of p-Cresyl Sulfate Concentrations and Effects on HUVECs

The following table summarizes the dose-dependent effects of PCS on HUVECs as reported in the scientific literature. This information can guide the initial selection of PCS concentrations for your experiments.

PCS ConcentrationExposure TimeObserved Effect on HUVECsReference
10 - 1000 µmol/L1 hourConcentration-dependent increase in Reactive Oxygen Species (ROS) production.[1][1]
1000 µmol/L12 hoursSignificant increase in Nox4 protein expression.[1][1]
1000 µmol/L24 hoursIncreased protein secretion of Monocyte Chemoattractant Protein-1 (MCP-1).[1][1]
0.1 mmol/L (100 µmol/L)48 hoursNo significant decrease in transendothelial electrical resistance (TEER).[5][6][7][5][6][7]
0.2 mmol/L (200 µmol/L)48 hoursSignificant decrease in TEER, indicating increased endothelial permeability.[5][6][7][5][6][7]
0.1 - 0.2 mmol/L (100 - 200 µmol/L)72 hoursSignificant decrease in TEER.[5][6][7][5][6][7]
0.02 - 0.1 mmol/L (20 - 100 µmol/L)3 - 5 daysNo significant effect on cell viability (MTS assay).[6][7][6][7]
0.5 mmol/L (500 µmol/L)3 - 5 daysReduced cell proliferation/viability (MTS assay).[6][7][6][7]
200 - 400 µM72 hoursNo significant effect on cell viability.[8][8]
25 - 50 µg/mL24 hoursIncreased number of apoptotic cells and increased intercellular ROS production in "young" HUVECs.[9][9]

Note: The physiological serum concentrations of PCS in CKD patients can vary, but studies often use concentrations in the range of what is observed in uremic patients to model the disease state in vitro.[1][5][6][7][10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

HUVEC Culture Protocol

This protocol outlines the standard procedure for culturing HUVECs.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)[11]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution[12]

  • Phosphate-Buffered Saline (PBS), Ca++/Mg++ free[12]

  • Gelatin-coated or other appropriate tissue culture flasks/plates[12][13]

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Pre-warm all media and solutions to 37°C.

  • Thaw cryopreserved HUVECs rapidly in a 37°C water bath.

  • Transfer the cell suspension to a centrifuge tube containing pre-warmed growth medium and centrifuge at 200-300 x g for 5 minutes.[13]

  • Discard the supernatant and resuspend the cell pellet in fresh growth medium.

  • Seed the cells onto a gelatin-coated T-75 flask. A common medium to surface area ratio is 1 mL per 5 cm².

  • Incubate the cells at 37°C in a 5% CO₂ humidified incubator.

  • Change the medium every 2-3 days.

  • When cells reach 80-90% confluency, subculture them using Trypsin-EDTA.[13]

  • To subculture, wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate for a few minutes until cells detach.[12]

  • Neutralize the trypsin with growth medium, centrifuge the cells, and re-seed them into new flasks at the desired density.

Cell Viability Assessment (MTT Assay)

This protocol measures cell viability based on the metabolic activity of the cells.[14]

Materials:

  • HUVECs seeded in a 96-well plate

  • p-Cresyl sulfate (PCS) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • Dimethyl sulfoxide (B87167) (DMSO) or other solubilization solution[14][15]

  • Microplate reader

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[15][16]

  • Treat the cells with various concentrations of PCS for the desired duration (e.g., 24, 48, 72 hours). Include untreated control wells.

  • After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14][15]

  • Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[14][15]

  • Measure the absorbance at 570 nm using a microplate reader.[15]

Apoptosis Detection (Annexin V Staining)

This protocol identifies apoptotic cells by detecting the externalization of phosphatidylserine.[17]

Materials:

  • HUVECs treated with PCS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[17]

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating HUVECs with the desired concentrations of PCS.

  • Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.[18]

  • Wash the cells twice with cold PBS.[19]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[18]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[20]

  • Incubate for 15 minutes at room temperature in the dark.[18][19]

  • Add 400 µL of 1X Binding Buffer to each tube.[18]

  • Analyze the cells by flow cytometry within one hour.[18][19] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)

This protocol quantifies intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[21][22]

Materials:

  • HUVECs seeded in a 96-well plate or on coverslips

  • p-Cresyl sulfate (PCS) stock solution

  • DCFH-DA solution (e.g., 10-25 µM in serum-free medium)[22]

  • Fluorescence microscope or microplate reader

Procedure:

  • Seed HUVECs and treat with PCS for the desired time. A common incubation time for ROS measurement is 1 hour.[1]

  • Wash the cells with warm PBS or serum-free medium.

  • Load the cells with DCFH-DA solution and incubate for 30-45 minutes at 37°C in the dark.[21][23]

  • Wash the cells twice with PBS to remove excess probe.[21]

  • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~530 nm.[21]

Visualization of Signaling Pathways and Workflows

PCS-Induced Oxidative Stress Signaling Pathway in HUVECs

The following diagram illustrates the signaling cascade initiated by PCS, leading to oxidative stress in HUVECs. PCS is taken up by organic anion transporters (OATs) and activates Protein Kinase C (PKC) and Phosphoinositide 3-kinase (PI3K) pathways. This leads to the upregulation of NADPH oxidase subunit Nox4, resulting in increased ROS production.[1][2]

PCS_Oxidative_Stress PCS p-Cresyl Sulfate (PCS) OAT Organic Anion Transporter (OAT) PCS->OAT PKC PKC OAT->PKC PI3K PI3K OAT->PI3K NADPH_Oxidase NADPH Oxidase PKC->NADPH_Oxidase PI3K->NADPH_Oxidase Nox4 Nox4 Expression NADPH_Oxidase->Nox4 Upregulates ROS Increased ROS Production Nox4->ROS Endo_Dys Endothelial Dysfunction ROS->Endo_Dys

Caption: PCS-induced oxidative stress pathway in HUVECs.

PCS and NF-κB Signaling Pathway

PCS can also induce an inflammatory response in endothelial cells, which often involves the activation of the NF-κB signaling pathway.

PCS_NFkB_Signaling PCS p-Cresyl Sulfate (PCS) ROS Increased ROS PCS->ROS IKK IKK Complex ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammation Inflammatory Gene Expression (e.g., MCP-1) Nucleus->Inflammation

Caption: PCS-induced NF-κB activation pathway.

General Experimental Workflow for Determining Optimal PCS Concentration

This diagram outlines a logical workflow for researchers to follow when determining the optimal PCS concentration for their HUVEC experiments.

Experimental_Workflow start Define Experimental Endpoint lit_review Literature Review for Concentration Range start->lit_review dose_response Dose-Response Experiment (e.g., MTT Assay) lit_review->dose_response select_conc Select Sub-Lethal Concentrations dose_response->select_conc specific_assays Perform Specific Assays (ROS, Apoptosis, etc.) select_conc->specific_assays analyze Analyze and Interpret Data specific_assays->analyze end Determine Optimal Concentration(s) analyze->end

Caption: Workflow for PCS concentration optimization.

Conclusion

The selection of an optimal p-Cresyl sulfate concentration for HUVEC treatment is critical for obtaining meaningful and reproducible results. By consulting the provided data, following the detailed protocols, and understanding the underlying cellular mechanisms, researchers can effectively design experiments to investigate the pathological effects of this uremic toxin on the vascular endothelium. It is recommended to perform initial dose-response experiments to determine the most appropriate concentrations for your specific HUVEC source and experimental conditions.

References

handling and storage guidelines for p-Cresyl sulfate potassium powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Cresyl sulfate (B86663) (pCS) is a key uremic toxin that accumulates in the body with the progression of Chronic Kidney Disease (CKD).[1] It is a metabolite of p-cresol, which is produced by the fermentation of tyrosine and phenylalanine by intestinal bacteria.[2] p-Cresyl sulfate has been implicated in the pathophysiology of various complications associated with CKD, including cardiovascular diseases, by promoting endothelial dysfunction, vascular calcification, and inflammation.[1] Research into the biological effects of p-cresyl sulfate is crucial for understanding its role in disease and for the development of potential therapeutic interventions. These application notes provide detailed guidelines for the safe handling, storage, and use of p-cresyl sulfate potassium powder in a research setting.

Product Information

PropertyValue
Synonyms 4-Cresyl sulfate, para-Cresol sulfate, p-Tolyl sulfate potassium salt
CAS Number 91978-69-7
Molecular Formula C₇H₇KO₄S
Molecular Weight 226.3 g/mol
Appearance Solid
Storage Temperature -20°C
Stability ≥ 4 years when stored at -20°C
Solubility DMSO: ~1 mg/mLDimethyl formamide (B127407) (DMF): ~1 mg/mLPBS (pH 7.2): ~10 mg/mL
Aqueous Solution Stability It is not recommended to store aqueous solutions for more than one day.[3] Prepare fresh solutions for each experiment. Solutions in organic solvents can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

Safety, Handling, and Disposal

3.1 Health Hazards

This compound salt is a hazardous substance and should be handled with care in a laboratory setting. According to the Safety Data Sheet (SDS), it is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects.[5]

3.2 Personal Protective Equipment (PPE)

When handling this compound powder, appropriate personal protective equipment must be worn. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles to protect from dust particles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, a suitable respirator should be used in a well-ventilated area or a fume hood.

3.3 Handling Procedures

  • Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the area where the compound is handled.

  • Wash hands thoroughly after handling.

3.4 Disposal

Dispose of this compound salt and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste. Do not allow the substance to enter the environment.[5]

Experimental Protocols

4.1 Preparation of Stock Solutions

4.1.1 Organic Stock Solution (e.g., 1 mg/mL in DMSO)

  • Equilibrate the this compound salt vial to room temperature before opening.

  • In a chemical fume hood, weigh the desired amount of this compound powder.

  • Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 1 mg/mL.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

4.1.2 Aqueous Stock Solution (e.g., 10 mg/mL in PBS, pH 7.2)

  • Equilibrate the this compound salt vial to room temperature.

  • In a sterile biosafety cabinet, weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile PBS (pH 7.2) to reach a final concentration of 10 mg/mL.

  • Gently warm the solution and vortex until the powder is completely dissolved.

  • Sterile-filter the solution through a 0.22 µm filter.

  • Prepare this solution fresh for each experiment as its stability in aqueous solution is limited.[3]

4.2 In-Vitro Cell Treatment Protocol (Example: Human Umbilical Vein Endothelial Cells - HUVECs)

  • Cell Seeding: Seed HUVECs in appropriate cell culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Culture the cells in their recommended growth medium at 37°C in a humidified incubator with 5% CO₂.

  • Preparation of Working Solution:

    • Thaw an aliquot of the p-cresyl sulfate stock solution (e.g., 1 mg/mL in DMSO).

    • Dilute the stock solution in serum-free cell culture medium to the desired final concentrations (e.g., 50, 100, 250 µM).

    • Prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO) used for the highest concentration of p-cresyl sulfate.

  • Cell Treatment:

    • Remove the growth medium from the cells and wash once with sterile PBS.

    • Add the prepared working solutions of p-cresyl sulfate or the vehicle control to the respective wells.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:

    • Western Blotting: To analyze protein expression levels (e.g., phosphorylated JNK and p38 MAPK).

    • RT-qPCR: To analyze gene expression levels of inflammatory markers.

    • Cell Viability Assays: (e.g., MTT, XTT) to assess cytotoxicity.

    • ELISA: To measure the secretion of cytokines or other signaling molecules.

Signaling Pathways and Workflows

p-Cresyl sulfate has been shown to activate several signaling pathways involved in inflammation and cellular stress, including the JNK and p38 MAPK pathways.[4][6]

pCS_Signaling_Pathway pCS p-Cresyl Sulfate CellSurface Cell Surface Interaction pCS->CellSurface ROS Reactive Oxygen Species (ROS) Production CellSurface->ROS ASK1 ASK1 ROS->ASK1 MKK36 MKK3/6 ASK1->MKK36 MKK47 MKK4/7 ASK1->MKK47 p38 p38 MAPK MKK36->p38 JNK JNK MKK47->JNK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p38->TranscriptionFactors JNK->TranscriptionFactors CellularEffects Cellular Effects (Inflammation, Apoptosis, Fibrosis) TranscriptionFactors->CellularEffects

Caption: p-Cresyl Sulfate Activated MAPK Signaling Pathway.

experimental_workflow start p-Cresyl Sulfate Potassium Powder stock_prep Stock Solution Preparation start->stock_prep working_prep Working Solution Preparation stock_prep->working_prep treatment Cell Treatment working_prep->treatment cell_culture Cell Seeding and Culture cell_culture->treatment harvest Cell/Supernatant Harvesting treatment->harvest analysis Downstream Analysis (Western Blot, qPCR, ELISA, etc.) harvest->analysis

Caption: In-Vitro Experimental Workflow for p-Cresyl Sulfate.

References

Application Note: Quantification of p-Cresyl Sulfate in Human Serum using Deuterated p-Cresyl Sulfate as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

p-Cresyl sulfate (B86663) (pCS) is a protein-bound uremic toxin that accumulates in the body with the progression of chronic kidney disease (CKD).[1][2] Elevated levels of pCS are associated with cardiovascular disease and mortality in CKD patients.[1] Accurate and reliable quantification of pCS in biological matrices is crucial for clinical research and monitoring disease progression. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for this analysis due to its high sensitivity, specificity, and accuracy.[3][4]

The use of a stable isotope-labeled internal standard is critical for correcting for variability during sample preparation and analysis.[5][6] Deuterated p-cresyl sulfate (p-cresyl-d7-sulfate) is an ideal internal standard for the quantification of pCS as it shares near-identical physicochemical properties with the analyte, ensuring it effectively tracks the analyte throughout the entire analytical process.[3][7] This application note provides a detailed protocol for the quantification of pCS in human serum using deuterated p-cresyl sulfate as an internal standard with LC-MS/MS.

Metabolic Pathway of p-Cresyl Sulfate

p-Cresol is generated by the fermentation of tyrosine and phenylalanine by intestinal microflora.[7] It is then absorbed into the bloodstream and transported to the liver, where it undergoes sulfonation to form p-cresyl sulfate.[7] In individuals with healthy kidney function, pCS is efficiently cleared from the body via renal tubular secretion.[7] However, in patients with CKD, impaired renal function leads to the accumulation of pCS in the blood.

Metabolic Pathway of p-Cresyl Sulfate Tyrosine Tyrosine & Phenylalanine Intestinal_Microflora Intestinal Microflora Tyrosine->Intestinal_Microflora p_Cresol p-Cresol Intestinal_Microflora->p_Cresol Liver Liver (Sulfonation) p_Cresol->Liver pCS p-Cresyl Sulfate (pCS) Liver->pCS Kidneys Kidneys (Renal Tubular Secretion) pCS->Kidneys Excretion Excretion Kidneys->Excretion

Metabolic pathway of p-cresyl sulfate.

Experimental Protocols

This section details the materials and methods for the quantification of pCS in human serum.

Materials and Reagents
  • p-Cresyl sulfate (pCS) analytical standard

  • p-Cresyl-d7-sulfate (pCS-d7) internal standard

  • LC-MS/MS grade methanol (B129727), acetonitrile, water, and formic acid

  • Human serum (drug-free) for calibration standards and quality controls

  • Microcentrifuge tubes

  • Pipettes and tips

Instrumentation
  • Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm)[1]

  • Centrifuge

Preparation of Stock and Working Solutions
  • pCS Stock Solution (1 mg/mL): Accurately weigh and dissolve pCS in methanol.

  • pCS-d7 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve pCS-d7 in methanol.

  • pCS Working Solutions: Prepare a series of working solutions by serially diluting the pCS stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • pCS-d7 Internal Standard Working Solution (2 µg/mL): Dilute the pCS-d7 stock solution with a 50:50 mixture of methanol and water.[3]

Sample Preparation

The following protocol is for protein precipitation, a common and effective method for extracting pCS from serum.[3]

  • Pipette 50 µL of serum sample, calibration standard, or quality control into a microcentrifuge tube.

  • Add 20 µL of the pCS-d7 internal standard working solution (2 µg/mL).[7]

  • Add 340 µL of cold methanol to precipitate proteins.[3]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an LC vial for analysis.

LC-MS/MS Method

Liquid Chromatography Parameters

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B 0.1% Formic Acid in Methanol[3]
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C[3]
Gradient Elution Start at 5% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)[8]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions pCS: 187 -> 107; pCS-d7: 194 -> 114 (example transitions)
Collision Energy Optimized for the specific instrument
Capillary Voltage 1,500 V[2]
Analytical Workflow

The overall workflow for the quantification of pCS in human serum is depicted below.

Analytical Workflow for pCS Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Serum_Sample Serum Sample Add_IS Add pCS-d7 Internal Standard Serum_Sample->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (pCS/pCS-d7) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify pCS Concentration Calibration_Curve->Quantification

Workflow for pCS quantification.

Data Presentation

The following tables summarize the quantitative performance of LC-MS/MS methods for pCS analysis from various studies.

Table 1: Method Validation Summary for pCS Quantification
ParameterRange of Reported ValuesReference
Linearity Range (ng/mL) 50 - 40,000[1][3]
Lower Limit of Quantification (LLOQ) (ng/mL) 50 - 100[1][3]
Intra-day Precision (%RSD) < 15%[1]
Inter-day Precision (%RSD) < 15%[1]
Accuracy (% Bias) Within ±15%[9]
Table 2: Example Calibration Curve Data
Concentration (ng/mL)pCS Peak AreapCS-d7 Peak AreaPeak Area Ratio (pCS/pCS-d7)
10015,234150,8760.101
50076,987152,3450.505
1000153,456151,9871.010
2500380,987153,1232.488
5000765,432152,8765.007
100001,523,876151,99910.026
400006,102,345152,11140.118

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of p-cresyl sulfate in human serum using deuterated p-cresyl sulfate as an internal standard by LC-MS/MS. The use of a stable isotope-labeled internal standard is essential for achieving the high accuracy and precision required for clinical research applications. The described method is robust, sensitive, and specific, making it suitable for high-throughput analysis in studies investigating the role of pCS in chronic kidney disease and other pathologies.

References

Application Notes and Protocols: Studying the Effects of p-Cresyl Sulfate on Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

p-Cresyl sulfate (B86663) (pCS) is a protein-bound uremic toxin that accumulates in patients with chronic kidney disease (CKD). Elevated levels of pCS are associated with cardiovascular disease, a leading cause of mortality in CKD patients. Vascular smooth muscle cells (VSMCs) are key players in the development and progression of vascular pathologies. Understanding the cellular and molecular mechanisms by which pCS affects VSMCs is crucial for developing therapeutic strategies to mitigate its toxic effects. These application notes provide a detailed set of protocols for studying the in vitro effects of pCS on VSMCs, focusing on oxidative stress, cell viability, proliferation, apoptosis, migration, and the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of p-Cresyl sulfate on various aspects of smooth muscle cell pathophysiology.

Table 1: Effect of p-Cresyl Sulfate on Reactive Oxygen Species (ROS) Production in Human Aortic Smooth Muscle Cells (HASMCs)

pCS Concentration (µM)Incubation TimeFold Increase in ROS Production (Mean ± SD)Citation
101 hour~1.2 ± 0.1[1]
1001 hour~1.5 ± 0.2[1]
5001 hour~2.0 ± 0.3[1]
10001 hour~2.5 ± 0.4[1]

Table 2: Effect of p-Cresyl Sulfate on HASMC Viability

pCS Concentration (µM)Incubation TimeCell Viability (% of Control, Mean ± SD)Citation
62.524 hoursNo significant decrease
12524 hoursNo significant decrease
25024 hoursNo significant decrease
50024 hoursNo significant decrease
12548 hoursSignificant decrease
25048 hoursSignificant decrease
50048 hoursSignificant decrease

Table 3: Cellular and Molecular Effects of p-Cresyl Sulfate on Vascular Smooth Muscle Cells

Cellular ProcessEffect of pCSKey Molecular MarkersCitation
Proliferation Increased-[2]
Migration Increased-[2]
Apoptosis Increased (at higher concentrations/longer exposure)Increased DNA fragmentation[3]
Osteogenic Differentiation InducedIncreased ALP, OPN, Cbfα1 mRNA[4][5]
Inflammation Increased MCP-1 expressionMCP-1[4]

Experimental Protocols

1. Cell Culture of Human Aortic Smooth Muscle Cells (HASMCs)

This protocol describes the standard procedure for culturing HASMCs, a relevant cell type for studying the vascular effects of pCS.

  • Materials:

    • Human Aortic Smooth Muscle Cells (HASMCs)

    • Smooth Muscle Cell Growth Medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS)

    • Cell culture flasks (T-75)

    • 6-well, 24-well, and 96-well plates

    • Incubator (37°C, 5% CO2)

  • Protocol:

    • Thaw cryopreserved HASMCs rapidly in a 37°C water bath.

    • Transfer the cells to a T-75 flask containing pre-warmed Smooth Muscle Cell Growth Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Change the medium every 2-3 days.

    • When cells reach 80-90% confluency, subculture them by washing with PBS, detaching with Trypsin-EDTA, and seeding into new flasks or plates at the desired density.

    • For experiments, seed HASMCs in appropriate well plates and allow them to adhere and reach the desired confluency.

2. p-Cresyl Sulfate Treatment

This protocol outlines the preparation and application of pCS to cultured HASMCs.

  • Materials:

    • p-Cresyl sulfate (potassium salt)

    • Serum-free Smooth Muscle Cell Growth Medium

    • Sterile water or PBS for stock solution preparation

  • Protocol:

    • Prepare a sterile stock solution of pCS (e.g., 100 mM) in sterile water or PBS.

    • Further dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 10, 100, 500, 1000 µM).

    • Prior to treatment, starve the HASMCs in serum-free medium for 12-24 hours to synchronize the cells.

    • Remove the serum-free medium and add the medium containing the different concentrations of pCS.

    • Incubate the cells for the desired duration (e.g., 1, 6, 12, 24, or 48 hours) depending on the specific assay.

3. Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to measure intracellular ROS levels.

  • Materials:

    • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

    • HASMCs cultured in 96-well plates

    • pCS treatment medium

    • Fluorescence microplate reader

  • Protocol:

    • Seed HASMCs in a 96-well black-walled, clear-bottom plate.

    • After reaching desired confluency and serum starvation, treat the cells with various concentrations of pCS for 1 hour.[1]

    • Wash the cells with warm PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.

    • Wash the cells again with PBS to remove excess probe.

    • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

    • Express the results as a fold change relative to the untreated control.

4. Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Materials:

    • HASMCs cultured in 96-well plates

    • pCS treatment medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Microplate reader

  • Protocol:

    • Seed HASMCs in a 96-well plate.

    • Treat cells with various concentrations of pCS for 24 or 48 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

5. Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as a marker of cell proliferation.

  • Materials:

    • HASMCs cultured in 96-well plates

    • pCS treatment medium

    • BrdU labeling solution

    • Anti-BrdU antibody conjugated to a peroxidase

    • Substrate solution

    • Microplate reader

  • Protocol:

    • Seed HASMCs in a 96-well plate.

    • Treat cells with pCS for 24 hours.

    • Add BrdU labeling solution to the wells and incubate for an additional 2-4 hours.

    • Fix the cells and incubate with an anti-BrdU antibody.

    • Add the substrate solution and measure the colorimetric output using a microplate reader.

    • Express results as a fold change in proliferation relative to the control.

6. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Materials:

    • HASMCs cultured in 6-well plates

    • pCS treatment medium

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed HASMCs in 6-well plates.

    • Treat cells with pCS for 24-48 hours.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cells and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both positive.

7. Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.

  • Materials:

    • HASMCs cultured in 6-well plates

    • pCS treatment medium

    • Sterile 200 µL pipette tip

    • Microscope with a camera

  • Protocol:

    • Grow HASMCs to a confluent monolayer in 6-well plates.

    • Create a scratch or "wound" in the monolayer using a sterile pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Add medium containing pCS.

    • Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).

    • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Mandatory Visualizations

Experimental Workflow

G cluster_setup Cell Culture & Seeding cluster_treatment pCS Treatment cluster_assays Cellular Assays culture Culture HASMCs seed Seed cells in plates culture->seed starve Serum Starvation seed->starve treat Treat with pCS starve->treat ros ROS Measurement treat->ros viability Viability Assay treat->viability proliferation Proliferation Assay treat->proliferation apoptosis Apoptosis Assay treat->apoptosis migration Migration Assay treat->migration

Caption: Experimental workflow for studying pCS effects on VSMCs.

p-Cresyl Sulfate Induced Signaling Pathway in Smooth Muscle Cells

G pCS p-Cresyl Sulfate (pCS) OAT Organic Anion Transporter (OAT) pCS->OAT Enters cell via PKC_PI3K PKC / PI3K OAT->PKC_PI3K NADPH_Oxidase NADPH Oxidase ROS ROS Production NADPH_Oxidase->ROS Leads to MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK Activates NFkB NF-κB Pathway ROS->NFkB Activates Cellular_Effects Cellular Effects: - Proliferation - Migration - Apoptosis - Inflammation - Osteogenic Differentiation MAPK->Cellular_Effects NFkB->Cellular_Effects PKC_PI3K->NADPH_Oxidase Activates

Caption: pCS-induced signaling pathways in vascular smooth muscle cells.

References

Application Notes and Protocols: Measuring p-Cresyl Sulfate-Induced ROS Production In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Cresyl sulfate (B86663) (PCS) is a protein-bound uremic toxin that accumulates in patients with chronic kidney disease (CKD).[1][2] Emerging evidence strongly suggests that PCS is not merely a marker of renal dysfunction but an active contributor to the pathophysiology of CKD and its cardiovascular complications.[1][3] One of the key mechanisms underlying the toxicity of PCS is the induction of oxidative stress through the excessive production of reactive oxygen species (ROS).[1][2][3][4] In vitro studies are crucial for elucidating the precise molecular mechanisms of PCS-induced ROS production and for the screening of potential therapeutic agents that can mitigate its detrimental effects.

PCS has been shown to elicit pro-oxidant properties in a variety of cell types, including vascular endothelial cells, smooth muscle cells, and renal tubular cells.[1][3][4] The intracellular accumulation of PCS, often facilitated by organic anion transporters (OATs), leads to the activation of NADPH oxidase, a key enzyme responsible for ROS generation.[1][2][4] This surge in ROS can trigger a cascade of downstream signaling events, including the activation of pathways like MAPK and NF-κB, leading to inflammation, cellular damage, and apoptosis.[5][6][7]

These application notes provide detailed protocols for the in vitro measurement of PCS-induced ROS production using common fluorescent probes. Additionally, a summary of quantitative data from published studies is presented to serve as a reference for expected outcomes. Finally, diagrams of the key signaling pathways and experimental workflows are included to provide a clear visual representation of the processes involved.

Key Signaling Pathways in PCS-Induced ROS Production

The intracellular accumulation of p-Cresyl sulfate triggers a signaling cascade that culminates in the production of reactive oxygen species. A critical step in this process is the activation of NADPH oxidase.[1][4] The uptake of PCS into cells is mediated by organic anion transporters (OATs).[1] Subsequent activation of protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K) signaling pathways can lead to the increased expression and activity of NADPH oxidase subunits, such as Nox4.[1][4] This enzymatic activity generates superoxide (B77818) anions, which are then converted to other ROS, leading to cellular oxidative stress. This oxidative stress can, in turn, activate downstream inflammatory pathways like MAPKs and NF-κB.[6][7]

PCS-Induced ROS Signaling Pathway p-Cresyl Sulfate Induced ROS Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PCS p-Cresyl sulfate OAT Organic Anion Transporters (OATs) PCS->OAT Uptake PCS_in Intracellular p-Cresyl sulfate OAT->PCS_in PKC PKC PCS_in->PKC Activates PI3K PI3K PCS_in->PI3K Activates NADPH_Oxidase NADPH Oxidase (e.g., Nox4) PKC->NADPH_Oxidase Activates PI3K->NADPH_Oxidase Activates ROS ROS (Reactive Oxygen Species) NADPH_Oxidase->ROS Generates MAPK MAPK Pathway ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Inflammation Inflammation & Cellular Damage MAPK->Inflammation NFkB->Inflammation Experimental Workflow for ROS Measurement General Experimental Workflow for ROS Measurement Start Start Cell_Culture 1. Cell Culture (e.g., HUVEC, HK-2) Start->Cell_Culture PCS_Treatment 2. Treatment (p-Cresyl sulfate) Cell_Culture->PCS_Treatment ROS_Staining 3. Staining (e.g., DCFH-DA, DHE, MitoSOX) PCS_Treatment->ROS_Staining Washing 4. Washing Step ROS_Staining->Washing Analysis 5. Analysis Washing->Analysis Microscopy Fluorescence Microscopy Analysis->Microscopy Flow_Cytometry Flow Cytometry Analysis->Flow_Cytometry Plate_Reader Microplate Reader Analysis->Plate_Reader End End Microscopy->End Flow_Cytometry->End Plate_Reader->End

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of p-Cresyl Sulfate Potassium for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with dissolving p-Cresyl sulfate (B86663) potassium salt for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of p-Cresyl sulfate potassium salt in common laboratory solvents?

A1: The solubility of this compound salt can vary depending on the solvent and experimental conditions such as temperature and agitation. It is a solid compound that is soluble in aqueous and organic solvents.[1] Published solubility data indicates it is soluble in PBS (pH 7.2) at approximately 10 mg/mL and in organic solvents like DMSO and DMF at around 1 mg/mL.[1][2] However, some suppliers report much higher solubility in DMSO (≥30.1 mg/mL to 250 mg/mL) and water (≥50 mg/mL to 100 mg/mL), often with the recommendation of sonication to facilitate dissolution.[3][4][5]

Q2: I am observing low solubility of this compound salt in water or PBS. What could be the reason?

A2: Several factors can contribute to lower than expected solubility. These include the purity of the compound, the pH of the aqueous solution, and the presence of other salts. For instance, the solubility in PBS is reported at a specific pH of 7.2.[1][2] Deviations from this pH could affect solubility. Additionally, for compounds that are challenging to dissolve, achieving the maximum solubility may require techniques like warming the solution or sonication.[4][5]

Q3: Are there any stability concerns with this compound salt in solution?

A3: Yes, some suppliers advise that solutions of p-Cresyl sulfate are unstable and should be prepared fresh.[6] It is not recommended to store aqueous solutions for more than one day.[1] For stock solutions in organic solvents, storage at -20°C or -80°C is recommended, but for limited periods.[4][7]

Q4: What are some generally recognized as safe (GRAS) excipients that can be used to improve the solubility of p-Cresyl sulfate for in vivo studies?

A4: For in vivo applications, it is crucial to use excipients that are safe for the animal model. Common GRAS excipients used to enhance solubility include co-solvents like polyethylene (B3416737) glycol (e.g., PEG300), surfactants like Tween 80, and cyclodextrins.[8] Lipid-based formulations using oils such as castor oil or sesame oil can also be considered.[8] The choice of excipient will depend on the route of administration and the required concentration of p-Cresyl sulfate.

Troubleshooting Guide

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound salt in various solvents. Note the variability in reported values, which may be due to differences in experimental conditions (e.g., temperature, sonication).

SolventReported SolubilitySource
PBS (pH 7.2)~10 mg/mL[1][2]
Water≥50 mg/mL to 100 mg/mL (sonication recommended)[3][4][5]
DMSO~1 mg/mL to ≥30.1 mg/mL to 250 mg/mL (sonication recommended)[1][2][3][4][5]
DMF~1 mg/mL[1][2]
EthanolInsoluble[4]
Saline Formulation5 mg/mL (in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)[5]
Experimental Protocols

Protocol 1: Preparation of p-Cresyl Sulfate Solution in an Aqueous Vehicle

This protocol is suitable for preparing a solution for oral gavage or when an organic solvent-free formulation is required.

  • Weighing: Accurately weigh the desired amount of this compound salt powder.

  • Initial Dissolution: Add a small volume of purified water or PBS (pH 7.2) to the powder.

  • Facilitating Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, place the tube in an ultrasonic bath for 10-15 minutes.[4][5]

    • Gentle warming to 37°C can also be applied to aid dissolution.[4]

  • Final Volume Adjustment: Once the solid is completely dissolved, add the remaining vehicle to reach the final desired concentration.

  • Sterilization: For parenteral administration, sterilize the final solution by filtering it through a 0.22 µm filter.[7][9]

  • Use: Use the freshly prepared solution immediately, as aqueous solutions are not recommended for storage.[1][6]

Protocol 2: Preparation of p-Cresyl Sulfate Solution using a Co-Solvent System

This protocol is useful when higher concentrations are needed that cannot be achieved in a purely aqueous vehicle.

  • Weighing: Accurately weigh the this compound salt.

  • Co-Solvent Dissolution: Add a small volume of a suitable organic co-solvent (e.g., DMSO) to the powder and vortex until fully dissolved.

  • Addition of other Excipients (if applicable): If using a formulation with multiple excipients, add them sequentially. For example, for a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, you would first dissolve the compound in DMSO, then add PEG300, followed by Tween 80, and finally the saline.[5]

  • Final Dilution: Slowly add the aqueous vehicle (e.g., saline or PBS) to the organic stock solution while vortexing to avoid precipitation.

  • Observation: Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to adjust the ratio of the co-solvents or reduce the final concentration.

  • Use: Use the prepared formulation promptly.

Visualizations

experimental_workflow start Start: Weigh p-Cresyl sulfate potassium salt add_solvent Add chosen solvent (e.g., PBS, Water, DMSO) start->add_solvent dissolve Facilitate Dissolution: - Vortex - Sonicate - Warm (37°C) add_solvent->dissolve check_solubility Visually inspect for complete dissolution dissolve->check_solubility check_solubility->dissolve Not Dissolved adjust_volume Adjust to final concentration with vehicle check_solubility->adjust_volume  Dissolved sterilize Sterile filter (0.22 µm) for parenteral routes adjust_volume->sterilize end End: Freshly prepared solution for in vivo use sterilize->end

Caption: Experimental workflow for preparing p-Cresyl sulfate solution.

troubleshooting_workflow start Issue: Poor solubility or precipitation of p-Cresyl sulfate check_method Is the dissolution method optimized? (Vortex, Sonicate, Warm) start->check_method optimize_method Action: Apply vortexing, sonication, and/or gentle warming. check_method->optimize_method No check_vehicle Is an aqueous vehicle being used? check_method->check_vehicle Yes optimize_method->check_method use_cosolvent Option 1: Use a co-solvent (e.g., DMSO, PEG300) check_vehicle->use_cosolvent Yes check_precipitation_on_dilution Does precipitation occur upon aqueous dilution? check_vehicle->check_precipitation_on_dilution No (Co-solvent used) add_surfactant Option 2: Add a surfactant (e.g., Tween 80) use_cosolvent->add_surfactant add_surfactant->check_precipitation_on_dilution reduce_cosolvent Action 1: Reduce co-solvent concentration. check_precipitation_on_dilution->reduce_cosolvent Yes solution_stable Solution is clear and stable for in vivo use check_precipitation_on_dilution->solution_stable No use_combination Action 2: Use a combination of excipients at lower concentrations. reduce_cosolvent->use_combination use_combination->solution_stable

Caption: Troubleshooting decision tree for p-Cresyl sulfate solubility.

References

Technical Support Center: LC-MS/MS Analysis of p-Cresyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of p-Cresyl sulfate (B86663) (pCS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to common interferences encountered during the analysis of pCS.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in pCS analysis?

A1: The most common interferences in the LC-MS/MS analysis of p-Cresyl sulfate (pCS) are matrix effects from biological samples (e.g., serum, plasma, urine) and the presence of isobaric compounds.[1][2][3] Matrix effects can suppress or enhance the ionization of pCS, leading to inaccurate quantification. Isobaric interferences are compounds that have the same nominal mass as pCS and can produce fragment ions of the same mass-to-charge ratio (m/z), leading to false positive results.

Q2: What is a critical isobaric interference for pCS and how can I resolve it?

A2: A significant isobaric interferent is 2-hydroxy-5-methylbenzenesulfonic acid.[4][5][6] This compound has the same molecular weight and produces the same fragmentation pattern as pCS, making them indistinguishable by mass spectrometry alone.[4][5] The only way to differentiate between pCS and this isomer is through effective chromatographic separation.[4] Optimization of the analytical column and mobile phase composition is critical. While various C18 columns are commonly used, in some cases, they may not provide adequate separation.[1][4] Experimenting with different column chemistries, such as phenyl-hexyl or pentafluorophenyl phases, may be necessary to achieve baseline separation.[4]

Q3: How can I minimize matrix effects in my pCS analysis?

A3: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:

  • Effective Sample Preparation: The most common method is protein precipitation using organic solvents like methanol (B129727) or acetonitrile.[1][2][7] This removes a large portion of proteins and other macromolecules that can cause interference.

  • Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS), such as p-Cresyl sulfate-d7, is highly recommended.[8] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction during data analysis.

  • Chromatographic Separation: Good chromatographic resolution separates pCS from many co-eluting matrix components, reducing ion suppression or enhancement at the source.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but it may also lower the analyte concentration below the limit of quantification.

Q4: My signal for pCS is inconsistent or shows poor peak shape. What could be the cause?

A4: Inconsistent signal or poor peak shape can be attributed to several factors:

  • Matrix Effects: As discussed in Q3, ion suppression or enhancement can lead to signal variability.

  • Chromatography Issues: Poor peak shape (e.g., fronting, tailing, or splitting) can result from a degraded column, improper mobile phase pH, or column overload.[1]

  • Sample Preparation Inconsistency: Inconsistent sample preparation can lead to variable recovery and matrix effects.

  • Carryover: Injecting a blank after a high concentration sample can help determine if carryover is an issue.[8]

Troubleshooting Guides

Guide 1: Investigating and Mitigating Matrix Effects

This guide provides a systematic approach to identifying and minimizing matrix effects in your pCS analysis.

Experimental Protocol: Post-Extraction Addition for Matrix Effect Evaluation

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the pCS standard and internal standard into the mobile phase or reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Extract a blank biological matrix sample (e.g., serum from a healthy donor). Spike the pCS standard and internal standard into the extracted matrix at the same concentration as Set A.

  • Analyze both sets by LC-MS/MS.

  • Calculate the matrix effect (ME) using the following formula:

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • Interpret the results:

    • ME < 100% indicates ion suppression.

    • ME > 100% indicates ion enhancement.

    • A value between 85% and 115% is often considered acceptable.

Troubleshooting Table for Matrix Effects

Observed Issue Potential Cause Recommended Action
Ion Suppression (ME < 85%) High concentration of co-eluting phospholipids (B1166683) or other matrix components.- Optimize sample preparation (e.g., use a different protein precipitation solvent, perform solid-phase extraction).- Improve chromatographic separation to move pCS away from interfering peaks.- Dilute the sample.
Ion Enhancement (ME > 115%) Co-eluting compounds that improve the ionization efficiency of pCS.- Improve chromatographic separation.- Evaluate different ionization source parameters.
High Variability in Matrix Effect Inconsistent sample collection or preparation.- Standardize sample handling and preparation procedures.- Ensure complete protein precipitation.

Troubleshooting Workflow for Matrix Effects

MatrixEffectTroubleshooting start Inaccurate pCS Quantification or High Signal Variability check_me Evaluate Matrix Effect (Post-Extraction Addition) start->check_me me_significant Is Matrix Effect Significant (e.g., outside 85-115%)? check_me->me_significant optimize_sp Optimize Sample Preparation (e.g., different solvent, SPE) me_significant->optimize_sp Yes end Acceptable Matrix Effect me_significant->end No optimize_lc Optimize Chromatography (e.g., gradient, column chemistry) optimize_sp->optimize_lc dilute Dilute Sample optimize_lc->dilute re_evaluate Re-evaluate Matrix Effect dilute->re_evaluate re_evaluate->me_significant

Caption: Workflow for troubleshooting matrix effects in pCS analysis.

Guide 2: Resolving Isobaric Interferences

This guide focuses on the identification and chromatographic separation of the isobaric interferent, 2-hydroxy-5-methylbenzenesulfonic acid.

Experimental Protocol: Chromatographic Method Development

  • Obtain a standard for 2-hydroxy-5-methylbenzenesulfonic acid. While not always commercially available, its synthesis has been reported.[4]

  • Prepare individual solutions of pCS and the interferent, as well as a mixed solution.

  • Inject the solutions onto your LC-MS/MS system using your current method.

  • Analyze the chromatograms to see if the two compounds are separated.

  • If co-elution occurs, modify the chromatographic conditions:

    • Mobile Phase: Adjust the organic solvent (acetonitrile vs. methanol) and the percentage of organic solvent in the gradient.[1] The presence of additives like formic acid or ammonium (B1175870) acetate (B1210297) can also influence separation.[1]

    • Column Chemistry: Test different stationary phases. If a standard C18 column is insufficient, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column, which offer different selectivity.[4]

    • Temperature: Adjusting the column temperature can affect retention times and peak shapes.

Table of Chromatographic Conditions for pCS Analysis

Parameter Typical Starting Conditions Alternative Conditions for Interference Resolution
Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)Phenyl-Hexyl, PFP
Mobile Phase A Water with 0.1% Formic AcidWater with Ammonium Acetate/Formate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidAcetonitrile or Methanol
Gradient 5-95% B over 5-10 minutesSlower, shallower gradients to improve resolution
Flow Rate 0.3 - 0.5 mL/minLower flow rates may improve separation

Chemical Structures of pCS and its Isobaric Interferent

IsobaricInterference pCS_structure pCS_label MW: 188.19 g/mol interferent_structure interferent_label MW: 188.19 g/mol

Caption: Structures of p-Cresyl sulfate and its isobaric interferent.

Logical Diagram for Method Development to Resolve Isobaric Interference

IsobaricResolution start Co-elution of pCS and Isobaric Interferent Suspected confirm_coelution Inject Mixed Standard Solution start->confirm_coelution is_coeluting Are Peaks Co-eluting? confirm_coelution->is_coeluting modify_gradient Modify Gradient Profile (shallower, longer run) is_coeluting->modify_gradient Yes end Baseline Separation Achieved is_coeluting->end No change_solvent Change Organic Solvent (ACN vs. MeOH) modify_gradient->change_solvent change_column Change Column Chemistry (e.g., Phenyl-Hexyl, PFP) change_solvent->change_column change_column->confirm_coelution

Caption: Decision tree for resolving isobaric interference with pCS.

References

Technical Support Center: Minimizing Solvent Toxicity in p-Cresyl Sulfate Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize solvent toxicity in p-Cresyl sulfate (B86663) (pCS) cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving p-Cresyl sulfate (pCS) for cell-based assays?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving pCS due to its ability to solubilize a wide range of compounds.[1][2] However, it is crucial to use the lowest possible concentration to avoid cellular toxicity.[3] p-Cresyl sulfate is also soluble in water and aqueous buffers like PBS (approximately 10 mg/mL), which should be considered as the primary solvent to eliminate solvent-associated toxicity.[1][4][5][6]

Q2: What is the maximum concentration of DMSO that is safe for my cells?

A2: The maximum safe concentration of DMSO is highly cell-line dependent.[3] As a general guideline, a final concentration of 0.1% (v/v) DMSO is considered safe for most cell lines.[7] Some robust cell lines may tolerate up to 0.5% or even 1% for short exposure times, but this must be determined empirically for your specific cell line.[3][8] It is always recommended to perform a DMSO tolerance assay to determine the optimal concentration for your experiments.[9]

Q3: Are there any alternatives to DMSO for dissolving pCS?

A3: Yes, if your pCS preparation is soluble in aqueous solutions, this is the preferred method. The potassium salt of p-cresyl sulfate is soluble in water and PBS.[1] For some hydrophobic compounds, other organic solvents like ethanol (B145695) or methanol (B129727) can be used, but they also exhibit cytotoxicity and their safe concentrations need to be determined.[3][10][11] Additionally, specialized solvents like zwitterionic liquids (ZIL) are being explored as less toxic alternatives to DMSO.[12]

Q4: How can I prepare a pCS stock solution?

A4: For a water-soluble salt of pCS, you can prepare a stock solution directly in sterile phosphate-buffered saline (PBS) or your cell culture medium.[1] If using DMSO, dissolve the pCS in 100% DMSO to create a concentrated stock solution. This stock can then be serially diluted in cell culture medium to achieve the desired final concentration, ensuring the final DMSO concentration remains at a non-toxic level (ideally ≤0.1%).[2][4] For example, to make a 100 mM stock of pCS (MW: 188.20 g/mol ) in DMSO, you would dissolve 18.82 mg of pCS in 1 mL of DMSO.

Troubleshooting Guides

Issue 1: High background cell death in my vehicle control wells.
  • Possible Cause: The concentration of your solvent (e.g., DMSO) is too high and is causing cytotoxicity.

  • Troubleshooting Steps:

    • Verify Final Solvent Concentration: Double-check your calculations to ensure the final concentration of the solvent in the culture medium does not exceed the recommended limits for your cell line.

    • Perform a Solvent Tolerance Assay: Conduct a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line and experimental duration. A detailed protocol for an MTT-based cytotoxicity assay is provided below.

    • Reduce Solvent Concentration: Prepare a more concentrated stock solution of pCS so that a smaller volume is needed to achieve the final desired concentration, thereby lowering the final solvent concentration.

    • Switch to an Aqueous Solvent: If possible, use a water-soluble salt of pCS and dissolve it directly in your culture medium or PBS to eliminate organic solvent toxicity.[1]

Issue 2: Inconsistent or unexpected results in pCS-treated wells.
  • Possible Cause 1: The solvent is interfering with the biological activity being measured. DMSO has been reported to have various biological effects, including acting as an antioxidant and anti-inflammatory agent.[11]

  • Troubleshooting Steps:

    • Include Proper Controls: Always include a vehicle control (cells treated with the same concentration of solvent as the pCS-treated group) to differentiate the effects of the solvent from the effects of pCS.

    • Minimize Solvent Concentration: Use the lowest effective concentration of pCS and, consequently, the lowest possible solvent concentration.

  • Possible Cause 2: The pCS may not be fully dissolved or may be precipitating out of solution in the culture medium.

  • Troubleshooting Steps:

    • Check Solubility: Before treating cells, visually inspect the final pCS dilution in the culture medium for any signs of precipitation.

    • Sonication: Briefly sonicate the stock solution to aid in dissolution.[2][4]

    • Warm the Solution: Gently warm the stock solution to 37°C to help dissolve the compound.[4]

Data Presentation

Table 1: Comparative Cytotoxicity of Common Solvents on Various Cell Lines

SolventCell LineIC50 (% v/v)Notes
DMSO MCF-7~1.8-1.9Cytotoxicity is dose-dependent.[13]
RAW-264.7~1.8-1.9Similar toxicity profile to MCF-7.[13]
HUVEC~1.8-1.9Endothelial cells show similar sensitivity.[13]
HepG2>1.25Significant inhibition at ≥1.25%.[3][8]
Ethanol MCF-7>5Less toxic than DMSO.[13]
RAW-264.7>5Well-tolerated at lower concentrations.[13]
HUVEC>5A viable alternative to DMSO.[13]
HepG2>5Inhibition observed at concentrations of 10% and 5%.[3][8]
Methanol HepG2>5Similar toxicity profile to ethanol.[3][8]
MDA-MB-231>5Non-toxic at 1.25%-0.15%.[3][8]
Acetone MCF-7>5Least cytotoxic in some studies.[7][13]
HUVEC>5Viability remains high even at 1.5%.[7][13]
DMF MCF-7~1.1-1.2More toxic than DMSO.[7][13]
HUVEC~1.1-1.2Use with caution and at very low concentrations.[7][13]

IC50 values represent the concentration of solvent that inhibits 50% of cell viability. Data is compiled from multiple sources and should be used as a guideline. It is crucial to determine the specific IC50 for your cell line and experimental conditions.

Experimental Protocols

Protocol: Determining Solvent Cytotoxicity using an MTT Assay

This protocol outlines the steps to assess the cytotoxicity of a solvent on a specific cell line.

Materials:

  • Cell line of interest

  • Complete culture medium

  • Solvent to be tested (e.g., DMSO, ethanol)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9][14]

  • MTT solvent (e.g., 0.1% NP40, 4 mM HCl in isopropanol, or 100% DMSO)[14]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare Solvent Dilutions: Prepare a serial dilution of the solvent in complete culture medium. A typical range for DMSO would be from 5% down to 0.01%, including a 0% (medium only) control.

  • Cell Treatment: Remove the old medium and add 100 µL of the prepared solvent dilutions to the respective wells. Include at least three replicate wells for each concentration.

  • Incubation: Incubate the plate for a duration that matches your planned pCS experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[15][16]

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[9][14][16]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[14] Read the absorbance at 570-590 nm using a microplate reader.[14][15][16]

  • Data Analysis: Calculate the percentage of cell viability for each solvent concentration relative to the untreated control cells (100% viability).

Visualizations

Signaling Pathways

pCS_Signaling_Pathway pCS p-Cresyl Sulfate (pCS) OAT Organic Anion Transporter (OAT) pCS->OAT Intracellular_pCS Intracellular pCS OAT->Intracellular_pCS NADPH_Oxidase NADPH Oxidase (Nox4) Intracellular_pCS->NADPH_Oxidase activates MAPK_p MAPK Signaling Intracellular_pCS->MAPK_p activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS produces Cellular_Effects Cellular Effects: - Oxidative Stress - Inflammation - Apoptosis - Endothelial Dysfunction ROS->Cellular_Effects JNK JNK MAPK_p->JNK p38 p38 MAPK_p->p38 ERK ERK1/2 MAPK_p->ERK JNK->Cellular_Effects p38->Cellular_Effects ERK->Cellular_Effects

Caption: p-Cresyl sulfate signaling pathways.[17][18][19][20]

Experimental Workflows

Solvent_Toxicity_Workflow Start Start: Determine Max Tolerated Solvent Conc. Seed_Cells 1. Seed cells in a 96-well plate Start->Seed_Cells Prepare_Dilutions 2. Prepare serial dilutions of the solvent Seed_Cells->Prepare_Dilutions Treat_Cells 3. Treat cells with solvent dilutions Prepare_Dilutions->Treat_Cells Incubate 4. Incubate for experimental duration Treat_Cells->Incubate MTT_Assay 5. Perform MTT assay Incubate->MTT_Assay Read_Plate 6. Read absorbance MTT_Assay->Read_Plate Analyze_Data 7. Analyze data and determine max safe conc. Read_Plate->Analyze_Data End End: Proceed with pCS experiment using safe solvent concentration Analyze_Data->End

Caption: Workflow for determining solvent cytotoxicity.

References

troubleshooting poor signal intensity of p-Cresyl sulfate in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor signal intensity of p-Cresyl sulfate (B86663) (pCS) in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a weak or no signal for p-Cresyl sulfate in my LC-MS/MS analysis?

A weak or absent signal for p-Cresyl sulfate (pCS) can stem from several factors throughout the analytical workflow, from sample preparation to mass spectrometer settings. Common causes include inefficient protein precipitation, suboptimal chromatographic conditions, incorrect mass spectrometry parameters, or degradation of the analyte. A systematic troubleshooting approach is crucial to identify and resolve the issue.

Q2: What is the optimal ionization mode for p-Cresyl sulfate analysis?

For the analysis of p-Cresyl sulfate, negative electrospray ionization (ESI) is the universally recommended mode.[1][2] This is because the sulfate group is readily deprotonated, forming a negatively charged ion ([M-H]⁻) that can be sensitively detected by the mass spectrometer. Assays using positive ionization for pCS have not been reported as being effective.[1]

Q3: What are the expected mass-to-charge (m/z) transitions for p-Cresyl sulfate in MS/MS?

The precursor ion for p-Cresyl sulfate in negative ESI mode is typically observed at an m/z of 187. The most common and reliable product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments are generated from the fragmentation of the precursor ion and are observed at m/z 107 (corresponding to the p-cresol (B1678582) fragment) and m/z 80 (corresponding to the sulfate group).[1][3]

Troubleshooting Guide

Issue 1: Poor or No Signal Intensity

If you are experiencing low or no signal for p-Cresyl sulfate, consider the following troubleshooting steps, starting from sample preparation and moving through to the mass spectrometer settings.

Troubleshooting Workflow for Poor p-Cresyl Sulfate Signal

Caption: A stepwise workflow for troubleshooting poor p-Cresyl sulfate signal intensity.

1. Sample Preparation

  • Protein Precipitation: p-Cresyl sulfate is highly protein-bound in biological matrices like plasma and serum.[4][5] Inefficient protein removal will result in low recovery of the analyte. Acetonitrile (B52724) is a commonly used and effective solvent for protein precipitation in pCS analysis.[6]

  • Extraction Recovery: Ensure your extraction method provides good recovery. The use of a stable isotope-labeled internal standard for p-Cresyl sulfate is highly recommended to monitor and correct for extraction efficiency and matrix effects.

  • Sample Stability: Assess the stability of p-Cresyl sulfate in your samples under the storage and processing conditions used. Factors like pH and temperature can potentially affect its stability.

2. Liquid Chromatography

  • Column Selection: Reversed-phase chromatography is the standard approach for pCS analysis. C18 columns are widely used and generally provide good retention and peak shape.[1]

  • Mobile Phase Composition: The pH and organic modifier composition of the mobile phase can significantly impact the retention and ionization of pCS. While some methods use acidic modifiers like formic or acetic acid, their presence does not consistently appear to affect sensitivity.[1] Optimization of the mobile phase gradient is crucial for good separation from matrix components.

  • Isomeric Compounds: Be aware of the potential for co-eluting isomers. For instance, 2-hydroxy-5-methylbenzenesulfonic acid has the same mass and fragmentation pattern as p-Cresyl sulfate, making them indistinguishable by mass spectrometry and difficult to separate chromatographically.[3][7] While this may not reduce signal intensity, it can lead to inaccurate quantification if not properly addressed.

3. Mass Spectrometry

  • Ionization Mode: As mentioned, ensure your mass spectrometer is operating in negative electrospray ionization (ESI) mode.

  • Instrument Parameters: The optimization of instrument parameters is critical for achieving good signal intensity. This includes the ion source temperature, ion spray voltage, and gas flows.[8] For MS/MS analysis, the cone voltage and collision energy should be optimized specifically for the pCS parent and daughter ions to maximize signal.[9]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of p-Cresyl sulfate, leading to a lower signal.[10][11] This is a common issue in LC-MS/MS analysis of complex biological samples. To assess matrix effects, you can perform a post-extraction spike of the analyte into an extracted blank matrix and compare the signal to that of the analyte in a clean solvent.

  • Adduct Formation: In some cases, adduct formation in the ion source can lead to a decrease in the signal of the primary ion of interest. While less common in negative mode for pCS, it's a possibility to consider.

Issue 2: Low Signal for Unconjugated p-Cresol

While this guide focuses on p-Cresyl sulfate, researchers also often measure its precursor, p-cresol. Low signal for p-cresol is a common challenge due to its lower abundance and poorer ionization efficiency compared to its sulfated form.

  • Derivatization: Chemical derivatization is a highly effective strategy to improve the sensitivity of p-cresol detection.[12] Derivatizing agents like dansyl chloride and 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC) have been shown to significantly increase signal intensity in LC-MS/MS analysis.[12][13] Derivatization with 5-DMISC has been reported to increase sensitivity by up to 40-fold compared to dansyl derivatization.[13]

Logical Relationship of Derivatization for Improved Signal

cluster_problem Problem cluster_solution Solution cluster_outcome Outcome low_signal Low Signal of p-Cresol poor_ionization Poor Ionization Efficiency low_signal->poor_ionization derivatization Chemical Derivatization (e.g., Dansyl Chloride, 5-DMISC) poor_ionization->derivatization improved_ionization Improved Ionization Efficiency derivatization->improved_ionization enhanced_signal Enhanced Signal Intensity improved_ionization->enhanced_signal

Caption: The process of using chemical derivatization to improve p-cresol signal intensity.

Quantitative Data Summary

The following tables summarize typical parameters and conditions for the LC-MS/MS analysis of p-Cresyl sulfate, compiled from various published methods.

Table 1: Mass Spectrometry Parameters for p-Cresyl Sulfate

ParameterTypical Value/SettingReference
Ionization ModeNegative Electrospray (ESI)[1][2]
Precursor Ion (m/z)187[1][3]
Product Ions (m/z)107 and 80[1][3]
Ion Source Temp.105 - 600 °C[1]
Ion Spray Voltage1500 - 5000 V[1]

Table 2: Typical Liquid Chromatography Conditions for p-Cresyl Sulfate

ParameterTypical ConditionReference
ColumnReversed-Phase C18[1][6]
Mobile Phase AAqueous buffer (e.g., ammonium (B1175870) acetate (B1210297), formic acid)[1][6]
Mobile Phase BOrganic solvent (e.g., acetonitrile, methanol)[1][6]
Flow Rate0.2 - 0.8 mL/min[1]

Experimental Protocols

Protocol 1: Sample Preparation from Serum/Plasma

  • To 100 µL of serum or plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., p-Cresyl sulfate-d7).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Method

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute p-Cresyl sulfate. For example, start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization: ESI in negative mode.

  • MRM Transitions: Monitor 187 -> 107 and 187 -> 80 for p-Cresyl sulfate and the corresponding transitions for the internal standard. Optimize cone voltage and collision energy for each transition.

References

Technical Support Center: Optimizing p-Cresyl Sulfate Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of p-cresyl sulfate (B86663) (pCS) quantification in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the sample preparation for pCS quantification.

ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery Incomplete Protein Precipitation: Due to the high protein-binding affinity of pCS, inefficient protein removal is a primary cause of low recovery.[1] Suboptimal Extraction Solvent: The choice of organic solvent in protein precipitation or liquid-liquid extraction (LLE) can significantly impact recovery. Analyte Degradation: pCS may be unstable under certain pH or temperature conditions during sample processing.[2]Optimize Protein Precipitation: Ensure a sufficient solvent-to-plasma ratio (typically 3:1 or 4:1, v/v) of a cold organic solvent like acetonitrile (B52724) or methanol (B129727). Vortex thoroughly and allow for adequate incubation time at a low temperature (e.g., -20°C) to maximize protein precipitation.[3] Solvent Selection: Acetonitrile is often preferred for protein precipitation as it can provide more efficient protein removal than methanol.[3] For LLE, ensure the chosen organic solvent has the appropriate polarity to efficiently extract pCS. Control pH and Temperature: Maintain a neutral or slightly acidic pH during extraction. Avoid prolonged exposure to high temperatures. Process samples on ice whenever possible.
High Variability Between Replicates Inconsistent Sample Handling: Minor variations in pipetting, incubation times, or temperature can lead to significant differences between replicates. Matrix Effects: Endogenous plasma components can interfere with the ionization of pCS in the mass spectrometer, leading to signal suppression or enhancement.[4] Incomplete Solvent Evaporation/Reconstitution: If an evaporation step is used, residual solvent or incomplete reconstitution of the dried extract can introduce variability.Standardize Workflow: Use calibrated pipettes and ensure consistent timing for each step of the procedure for all samples. Automate liquid handling steps if possible. Mitigate Matrix Effects: Employ a stable isotope-labeled internal standard (SIL-IS) for pCS to normalize for variations in extraction and ionization.[5] Consider solid-phase extraction (SPE) for cleaner extracts.[4] Optimize chromatographic conditions to separate pCS from interfering matrix components. Ensure Complete Evaporation and Reconstitution: Use a gentle stream of nitrogen for evaporation and ensure the pellet is completely dry. Vortex vigorously during reconstitution to ensure the analyte is fully dissolved.
Peak Tailing or Broadening in Chromatogram Poor Chromatographic Separation: The analytical column may not be suitable for retaining and separating pCS effectively. Column Overloading: Injecting a sample that is too concentrated can lead to poor peak shape. Presence of Interfering Substances: Co-eluting compounds from the plasma matrix can affect the peak shape of pCS.Optimize Chromatography: Use a C18 or a phenyl-hexyl reversed-phase column, which are commonly used for pCS analysis.[4] Adjust the mobile phase composition and gradient to improve peak shape and resolution. Dilute Sample: If overloading is suspected, dilute the final extract before injection. Improve Sample Cleanup: Utilize a more rigorous sample preparation method, such as SPE, to remove interfering substances.
Instrument Signal Instability Contamination of the Mass Spectrometer Source: Buildup of non-volatile matrix components on the ion source can lead to inconsistent signal. Fluctuations in Mobile Phase Delivery: Inconsistent pump performance can cause variations in retention time and signal intensity.Regular Instrument Maintenance: Clean the ion source regularly according to the manufacturer's instructions. Ensure Proper Pump Performance: Degas mobile phases and prime the pumps before each run to ensure a stable flow rate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for pCS sample preparation in plasma?

A1: Protein precipitation is the most widely used method due to its simplicity and speed. It involves adding a cold organic solvent, typically acetonitrile or methanol, to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing pCS is collected for analysis.[6]

Q2: How does the high protein binding of pCS affect sample preparation?

A2: p-Cresyl sulfate is highly bound to plasma proteins, primarily albumin (approximately 95%).[7] This strong binding can lead to low recovery if the proteins are not efficiently removed. The organic solvent used in protein precipitation disrupts this binding, releasing pCS into the solvent.

Q3: Should I use acetonitrile or methanol for protein precipitation?

A3: Both acetonitrile and methanol can be used, but acetonitrile is often reported to be more effective at precipitating a wider range of plasma proteins, which can result in a cleaner sample and potentially higher recovery of pCS.[3]

Q4: What are "matrix effects" and how can I minimize them?

A4: Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting endogenous components from the sample matrix, leading to signal suppression or enhancement.[4] To minimize matrix effects, it is highly recommended to use a stable isotope-labeled internal standard for pCS. Additionally, more extensive sample cleanup methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can reduce the amount of interfering matrix components.[4]

Q5: What are the recommended storage conditions for plasma samples before pCS analysis?

A5: For short-term storage (up to 24 hours), plasma samples can be stored at 2-8°C. For long-term storage, it is recommended to store samples at -80°C to ensure the stability of pCS.[8] One study showed that pCS in plasma from uremic patients was stable for more than 3 months when stored at -80°C.[8]

Q6: Can pCS degrade during sample preparation?

A6: Yes, sample preparation conditions can potentially lead to the deconjugation of pCS back to its precursor, p-cresol (B1678582).[2] It is advisable to avoid harsh acidic or basic conditions and high temperatures during the extraction process to maintain the integrity of the sulfate conjugate.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a rapid and common method for the removal of proteins from plasma samples.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the pCS, and transfer it to a new tube for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to protein precipitation by partitioning the analyte into an immiscible organic solvent.

  • To 100 µL of plasma, add an appropriate internal standard.

  • Add 10 µL of an acid (e.g., 1M HCl) to acidify the sample.

  • Add 500 µL of an organic extraction solvent (e.g., ethyl acetate).

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Common Sample Preparation Methods for pCS Quantification

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein denaturation and removal by organic solvent.Partitioning of analyte between two immiscible liquid phases.Analyte retention on a solid sorbent and elution with a solvent.
Typical Recovery 85-100%90-105%>95%
Matrix Effect Moderate to HighLow to ModerateLow
Throughput HighModerateLow to Moderate
Cost per Sample LowLow to ModerateHigh
Automation Potential HighModerateHigh

Note: The values presented are typical ranges and can vary depending on the specific protocol and laboratory conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample ppt Protein Precipitation plasma->ppt Choose Method lle Liquid-Liquid Extraction plasma->lle Choose Method spe Solid-Phase Extraction plasma->spe Choose Method lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms quant Quantification lcms->quant

Caption: Experimental workflow for p-Cresyl sulfate quantification in plasma.

p-Cresyl Sulfate Signaling Pathway in Endothelial Cells

pCS_signaling cluster_extracellular Extracellular Space cluster_cell Endothelial Cell pCS_ext p-Cresyl Sulfate (pCS) OAT Organic Anion Transporter (OAT) pCS_ext->OAT Uptake pCS_int Intracellular pCS OAT->pCS_int NADPH_Oxidase NADPH Oxidase pCS_int->NADPH_Oxidase Activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Generates NFkB NF-κB Activation ROS->NFkB Activates Endo_Dys Endothelial Dysfunction ROS->Endo_Dys Contributes to Inflammation Inflammation (e.g., VCAM-1, ICAM-1) NFkB->Inflammation Promotes Inflammation->Endo_Dys Leads to

Caption: pCS-induced oxidative stress and inflammation in endothelial cells.

References

Navigating the Challenges of p-Cresyl Sulfate Analysis: A Technical Guide to Preventing Degradation During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth resource for researchers, scientists, and drug development professionals, this technical support center provides essential guidance on maintaining the integrity of p-Cresyl sulfate (B86663) (pCS) in biological samples. Through a series of frequently asked questions and troubleshooting scenarios, this guide addresses critical factors that can lead to sample degradation and offers detailed protocols to ensure accurate and reliable experimental results.

p-Cresyl sulfate, a protein-bound uremic toxin, is a key biomarker in studies related to chronic kidney disease and cardiovascular health. Its accurate quantification is paramount, yet its stability can be compromised during sample collection, handling, and storage. This guide provides practical solutions to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of p-Cresyl sulfate degradation during sample processing?

A1: The most significant cause of p-Cresyl sulfate degradation is deconjugation back to its precursor, p-cresol (B1678582). This chemical breakdown is often inadvertently triggered by improper sample handling, particularly through acidification.[1][2] The use of strong acids for deproteinization of plasma or serum samples can lead to the hydrolysis of the sulfate group, resulting in artificially low pCS concentrations and elevated p-cresol levels.[2]

Q2: What are the recommended storage temperatures for ensuring long-term stability of p-Cresyl sulfate in plasma and serum?

A2: For long-term storage, it is crucial to maintain samples at ultra-low temperatures. Evidence suggests that p-Cresyl sulfate in plasma is stable for more than three months when stored at -80°C.[3] While storage at -20°C is also a common practice, -80°C provides a more robust safeguard against degradation over extended periods. For short-term storage, refrigeration at 4°C is acceptable for up to 24 hours.[3]

Q3: How do multiple freeze-thaw cycles affect the stability of p-Cresyl sulfate?

A3: Repeatedly freezing and thawing samples can compromise the stability of p-Cresyl sulfate. It is generally recommended to minimize the number of freeze-thaw cycles. Studies have shown that pCS is stable for up to three freeze-thaw cycles.[4] To avoid the impact of multiple cycles, it is best practice to aliquot samples into smaller volumes for individual experiments before long-term storage.

Q4: Are there specific considerations for storing urine samples containing p-Cresyl sulfate?

A4: While specific quantitative data on pCS stability in urine is less abundant in the literature, the general principles of storing biological samples apply. To prevent potential enzymatic or microbial degradation, urine samples should be centrifuged to remove cellular debris and then frozen, preferably at -80°C, as soon as possible after collection. The pH of the urine could also be a factor, and maintaining a neutral pH during storage is advisable to prevent acid- or base-catalyzed hydrolysis.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of p-Cresyl sulfate and provides actionable solutions.

Issue Potential Cause Recommended Solution
Low p-Cresyl sulfate levels and unexpectedly high p-cresol levels Sample acidification during protein precipitation has likely caused deconjugation of pCS to p-cresol.[2]Use a non-acidic method for protein precipitation, such as the addition of a cold organic solvent like methanol (B129727) or acetonitrile (B52724). Ensure all solutions used in sample preparation are at a neutral pH.
Inconsistent or variable p-Cresyl sulfate concentrations across replicate samples This could be due to variable storage conditions, including temperature fluctuations or differences in the number of freeze-thaw cycles between aliquots.Standardize sample handling and storage procedures meticulously. Ensure all samples are stored at a consistent temperature and that aliquots for comparison have undergone the same number of freeze-thaw cycles.
Gradual decrease in p-Cresyl sulfate concentration in long-term stored samples The storage temperature may not be sufficiently low to completely halt chemical or enzymatic degradation over extended periods.For long-term storage (months to years), always use an ultra-low temperature freezer set at -80°C. Regularly monitor freezer performance to prevent temperature fluctuations.
Poor recovery of p-Cresyl sulfate during sample extraction p-Cresyl sulfate is highly protein-bound (over 90%) to albumin.[4] Inefficient disruption of this binding during extraction can lead to low recovery.Optimize your protein precipitation and extraction protocol. The use of organic solvents like acetonitrile or methanol is effective in disrupting protein binding and precipitating proteins, thereby releasing pCS into the supernatant for analysis.

Quantitative Data Summary

The stability of p-Cresyl sulfate is critically dependent on storage temperature and the duration of storage. The following table summarizes available data on pCS stability under various conditions.

Biological Matrix Storage Temperature Duration Stability Outcome Reference
PlasmaRoom Temperature24 hoursStable (9% Coefficient of Variation)[3]
Plasma-80°C> 3 monthsStable[3]
Plasma/SerumMultipleUp to 3 cyclesStable[4]

Note: Comprehensive quantitative data comparing degradation rates at 4°C and -20°C over various time points is limited in the current literature. However, the general principle is that lower temperatures confer greater stability.

Experimental Protocols

Protocol for Assessing p-Cresyl Sulfate Stability

This protocol provides a framework for researchers to validate the stability of pCS in their specific laboratory conditions and sample matrices.

1. Sample Preparation:

  • Pool a sufficient volume of the biological matrix (e.g., human plasma, serum, or urine) to be tested.

  • Fortify the pooled matrix with a known concentration of p-Cresyl sulfate.

  • Aliquot the fortified matrix into multiple small-volume tubes to avoid repeated freeze-thaw cycles of the bulk sample.

2. Baseline Analysis (T=0):

  • Immediately after preparation, analyze a set of aliquots (n=3-5) to determine the initial concentration of p-Cresyl sulfate. This will serve as the baseline for stability comparisons.

3. Stability Testing Conditions:

  • Short-Term Stability (Room Temperature and 4°C):

    • Store aliquots at room temperature (e.g., 20-25°C) and at 4°C.

    • Analyze the samples at specified time points (e.g., 4, 8, 12, and 24 hours).

  • Long-Term Stability (-20°C and -80°C):

    • Store aliquots at -20°C and -80°C.

    • Analyze the samples at extended time points (e.g., 1 week, 1 month, 3 months, 6 months, and 1 year).

  • Freeze-Thaw Stability:

    • Subject a set of aliquots to multiple freeze-thaw cycles. A typical cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.

    • Analyze the samples after 1, 2, 3, 4, and 5 freeze-thaw cycles.

4. Sample Analysis:

  • At each time point, process the samples using a validated analytical method, such as LC-MS/MS, to quantify the concentration of p-Cresyl sulfate.

  • Ensure that the analytical method includes appropriate protein precipitation (e.g., with cold methanol or acetonitrile) without the use of strong acids.

5. Data Evaluation:

  • Calculate the mean concentration and coefficient of variation (CV%) for the replicate samples at each time point and condition.

  • Compare the mean concentrations at each time point to the baseline (T=0) concentration.

  • The analyte is considered stable if the mean concentration is within a predefined acceptance criterion (e.g., ±15%) of the baseline concentration.

Visualizing Key Processes

To further aid in understanding, the following diagrams illustrate the biosynthesis and degradation pathways of p-Cresyl sulfate, as well as a recommended workflow for stability testing.

cluster_gut Gut Lumen cluster_liver Liver Tyrosine Tyrosine / Phenylalanine pCresol_gut p-Cresol Tyrosine->pCresol_gut Bacterial Metabolism pCresol_liver p-Cresol pCresol_gut->pCresol_liver Absorption pCS p-Cresyl sulfate pCresol_liver->pCS Sulfation (SULT1A1)

Biosynthesis of p-Cresyl sulfate.

pCS p-Cresyl sulfate (in sample) pCresol p-Cresol (Degradation Product) pCS->pCresol Hydrolysis Acid Acidic Conditions (e.g., H+) [Improper Sample Prep] Acid->pCS

Acid-catalyzed degradation of p-Cresyl sulfate.

cluster_prep 1. Sample Preparation cluster_analysis 2. Baseline & Stability Analysis cluster_eval 3. Data Evaluation Pool Pool Biological Matrix Fortify Fortify with pCS Pool->Fortify Aliquot Aliquot Samples Fortify->Aliquot T0 Analyze Baseline (T=0) Aliquot->T0 Store Store Aliquots under Different Conditions (Temp, Freeze-Thaw) T0->Store Timepoints Analyze at Predetermined Time Points Store->Timepoints Calculate Calculate Concentration & % Recovery Timepoints->Calculate Compare Compare to Baseline Calculate->Compare Assess Assess Stability (e.g., within ±15%) Compare->Assess

Experimental workflow for stability testing.

References

Navigating p-Cresyl Sulfate Concentrations in Experimental Research: A Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with p-Cresyl sulfate (B86663) (p-CS). This resource provides guidance on selecting appropriate p-CS concentration ranges for your experiments, along with troubleshooting tips and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the physiologically relevant concentrations of p-Cresyl sulfate in humans?

A1: Understanding the physiological and pathological concentrations of p-CS in human blood is crucial for designing clinically relevant experiments. These concentrations can vary significantly between healthy individuals and patients with conditions like chronic kidney disease (CKD).

Population Total p-CS Concentration (µM) Reference
Healthy Individuals14.9 ± 9.0[1]
Mean Uremic (CKD)~90[2]
Highest Uremic (CKD)170[2]
Uremic (CKD)43.0 mg/L (~228 µM)[3]

Note: Conversion from mg/L to µM can be done using the molecular weight of p-CS (188.20 g/mol ).

Q2: What concentration range of p-CS should I use for my in vitro cell culture experiments?

A2: The optimal p-CS concentration for in vitro studies depends on the cell type and the specific biological question. Researchers have used a wide range of concentrations, from those mimicking healthy physiological levels to supraphysiological doses to study toxic effects.

Cell Type p-CS Concentration Range (µM) Observed Effects Reference
Human Umbilical Vein Endothelial Cells (HUVECs)10 - 1000Dose-dependent increase in ROS production.[2][2]
Human Aortic Smooth Muscle Cells (HASMCs)10 - 1000Dose-dependent increase in ROS production.[2][2]
Human Umbilical Vein Endothelial Cells (HUVECs)20 - 500No effect on cell survival at 20 and 100 µM; reduced proliferation at 500 µM.[4][4]
Human Umbilical Vein Endothelial Cells (HUVECs)100 - 200Increased endothelial permeability.[4][4]
Primary Osteoblastic Cells0 - 500Induced ROS production.[5][5]
3T3-L1 Adipocytes40 µg/mL (~212.5 µM)Inhibited lipogenesis and increased lipolysis.[5][5]
H9C2 Cardiomyocytes3.125 - 25.0 µg/mL (~16.6 - 132.8 µM)Changes in cell proliferation, size, and mitochondrial parameters.[6][6]

Recommendation: Start with a dose-response experiment that includes concentrations reflecting both physiological and pathological ranges to determine the optimal concentration for your specific cell type and endpoint.

Q3: What are typical dosages of p-CS used in animal studies?

A3: Animal studies often aim to replicate the uremic state by administering p-CS to achieve plasma concentrations seen in CKD patients.

Animal Model Dosage Resulting Plasma Concentration Reference
Chronic Kidney Disease (CKD) RatsNot specified~33 µM[2]
Mice with Normal Renal Function10 mg/kg (IP, twice daily for 4 weeks)Exhibited hyperglycemia and hypercholesterolemia.[5][5]
Mice with Normal Renal Function10 mg/kg (IP)Peak total serum concentration of 5.01±1.59 mg/dl (~266 µM) at 10 minutes.[7][7]
Acute Kidney Injury (AKI) Mice20, 40, or 60 mg/L/day (IP for 15 days)To evaluate effects on renal and cardiac function.[8][8]

Recommendation: The dosage should be carefully chosen to achieve the desired plasma concentration that reflects the clinical condition you are modeling. It is essential to measure plasma p-CS concentrations to confirm the effectiveness of the administration protocol.

Troubleshooting Guide

Issue 1: I am not observing any cellular effects with my chosen p-CS concentration.
  • Possible Cause 1: Concentration is too low.

    • Solution: Perform a dose-response study with a wider range of concentrations, including those reported to induce effects in similar cell types.

  • Possible Cause 2: Short exposure time.

    • Solution: Increase the incubation time. Some effects of p-CS may take 24, 48, or even 72 hours to become apparent.[4]

  • Possible Cause 3: High protein binding.

    • Solution: p-CS is highly protein-bound in serum (>90%).[2] If you are using serum-containing media, the free, biologically active concentration of p-CS will be much lower than the total concentration. Consider reducing the serum percentage or using a serum-free medium for a portion of the experiment to assess the direct effects of unbound p-CS. However, be mindful that this may not be physiologically representative.

Issue 2: I am seeing excessive cell death or toxicity.
  • Possible Cause 1: Concentration is too high.

    • Solution: Lower the concentration of p-CS. Supraphysiological concentrations can lead to non-specific toxicity. Refer to the tables above for ranges used in similar studies. A high dose of 0.5 mM (500 µM) p-CS has been shown to reduce the proliferation of endothelial cells.[4]

  • Possible Cause 2: Cell line sensitivity.

    • Solution: Different cell lines have varying sensitivities to p-CS. It may be necessary to perform a preliminary toxicity assay (e.g., MTS or LDH assay) to determine the cytotoxic threshold for your specific cells.

Experimental Protocols

General Protocol for In Vitro p-CS Treatment
  • Cell Culture: Plate cells at a desired density and allow them to adhere and reach the desired confluency.

  • p-CS Preparation: Prepare a stock solution of p-Cresyl sulfate (potassium salt is commonly used) in a suitable solvent (e.g., sterile water or cell culture medium). Ensure complete dissolution. It may be necessary to warm the solution to 37°C or use an ultrasonic bath.[9]

  • Treatment: Dilute the p-CS stock solution to the final desired concentrations in your cell culture medium. Replace the existing medium with the p-CS-containing medium.

  • Incubation: Incubate the cells for the desired period (e.g., 1, 24, 48, 72 hours).

  • Analysis: Harvest cells or supernatant for downstream analysis (e.g., ROS measurement, protein expression, gene expression, permeability assays).

Measurement of Reactive Oxygen Species (ROS)

A common method to assess p-CS-induced oxidative stress is the use of fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

  • Treat cells with p-CS as described above.

  • In the final hour of incubation, add DCFH-DA to the culture medium.

  • After incubation, wash the cells with phosphate-buffered saline (PBS).

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in ROS production.[2]

Signaling Pathways and Visualizations

p-Cresyl sulfate has been shown to activate several signaling pathways involved in cellular stress, inflammation, and fibrosis.

p-CS Induced Oxidative Stress and Inflammation

p-CS can induce the production of Reactive Oxygen Species (ROS), which in turn can activate pro-inflammatory signaling pathways such as NF-κB and MAPK (p38 and JNK).[3][5]

pCS_Oxidative_Stress pCS p-Cresyl Sulfate ROS ROS Production pCS->ROS NFkB NF-κB Activation ROS->NFkB MAPK MAPK Activation (p38, JNK) ROS->MAPK Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation CellDamage Cellular Damage Inflammation->CellDamage

Caption: p-CS induced oxidative stress and inflammatory signaling.

Experimental Workflow for Investigating p-CS Effects

A typical workflow for studying the effects of p-CS involves selecting the appropriate concentration, treating the chosen experimental model, and then analyzing the outcomes.

experimental_workflow Concentration 1. Select p-CS Concentration (Physiological vs. Pathological) Model 2. Choose Experimental Model (In Vitro vs. In Vivo) Concentration->Model Treatment 3. p-CS Treatment Model->Treatment Analysis 4. Downstream Analysis Treatment->Analysis Cellular Cellular Assays (ROS, Viability, Proliferation) Analysis->Cellular Molecular Molecular Analysis (Western Blot, qPCR) Analysis->Molecular Functional Functional Assays (Permeability, Migration) Analysis->Functional Results 5. Data Interpretation Analysis->Results

Caption: General experimental workflow for p-CS studies.

By carefully considering the physiological relevance of p-CS concentrations and potential experimental pitfalls, researchers can generate more robust and clinically meaningful data. This guide serves as a starting point for designing and troubleshooting your p-Cresyl sulfate experiments.

References

overcoming challenges in synthesizing p-Cresyl sulfate for research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of p-Cresyl sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis, purification, and characterization of p-Cresyl sulfate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of p-Cresyl sulfate.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of p-Cresyl Sulfate Incomplete Reaction: The sulfation reaction may not have gone to completion. • Degradation of Product: The sulfate group is labile and may have been cleaved by acidic conditions or high temperatures.[1] • Suboptimal Sulfating Agent: The chosen sulfating agent may not be effective for p-cresol (B1678582).Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time at a controlled temperature (e.g., room temperature) to ensure completion.[2] • Control Acidity and Temperature: Avoid high temperatures and strongly acidic conditions during the reaction and work-up.[1] Neutralize the reaction mixture promptly after completion. • Alternative Sulfating Agents: Consider using sulfur trioxide-amine complexes (e.g., sulfur trioxide pyridine (B92270) complex) which are milder than sulfuric acid and can reduce side reactions.[1]
Presence of a Major Byproduct Competitive Sulfonation: The primary byproduct is often the result of sulfonation on the aromatic ring (2-hydroxy-5-methylbenzenesulfonic acid) instead of sulfation of the hydroxyl group.[2][3] This is a common challenge.[2]Modify Reaction Conditions: The choice of solvent and the method of adding reagents can influence the outcome. Using a non-polar, anhydrous solvent like dichloromethane (B109758) is recommended.[2] Slowly adding the sulfating agent at a low temperature (0 °C) can favor O-sulfation over C-sulfonation.[2]
Difficulty in Purifying the Product High Water Solubility: p-Cresyl sulfate is highly soluble in water, making extraction and isolation challenging.[1] • Contamination with Inorganic Salts: The final product is often contaminated with inorganic salts from the work-up.[1]Careful Work-up: After quenching the reaction with a base (e.g., NaOH), the precipitate can be filtered, washed with an organic solvent like dichloromethane, and then redissolved in a minimal amount of a polar solvent like methanol (B129727) for further purification.[2] • Recrystallization: Purification can be attempted by recrystallization from a suitable solvent system.
Characterization Issues Indistinguishable Isomers by Mass Spectrometry: p-Cresyl sulfate and its sulfonation byproduct (2-hydroxy-5-methylbenzenesulfonic acid) can have identical mass-to-charge ratios and similar fragmentation patterns, making them difficult to differentiate by mass spectrometry alone.[2][3]NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguous characterization and to distinguish between the desired O-sulfated product and the C-sulfonated byproduct.[2][3] The proton and carbon NMR spectra will show distinct signals for the two isomers.
Product Instability Hydrolysis of the Sulfate Ester: The sulfate ester bond is susceptible to hydrolysis, especially in solution.Storage: Store the solid product at -20°C.[4][5][6] • Use Fresh Solutions: Prepare solutions immediately before use as they are not stable for long-term storage.[4][5][7]

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in synthesizing p-Cresyl sulfate?

A1: The most significant challenge is the competing sulfonation reaction, which leads to the formation of 2-hydroxy-5-methylbenzenesulfonic acid as a major byproduct.[2][3] This side reaction occurs on the aromatic ring instead of the desired sulfation at the hydroxyl group.

Q2: Why is my purified p-Cresyl sulfate contaminated with inorganic salts?

A2: The high water solubility of p-Cresyl sulfate makes its separation from inorganic salts, which are often introduced during the reaction work-up (e.g., neutralization with a base), very difficult.[1]

Q3: Can I use mass spectrometry alone to confirm the identity of my product?

A3: No, mass spectrometry alone is often insufficient. p-Cresyl sulfate and its common byproduct, 2-hydroxy-5-methylbenzenesulfonic acid, are isomers and can exhibit identical fragmentation patterns, making them indistinguishable by MS.[2][3] NMR spectroscopy is crucial for definitive structural confirmation.[2][3]

Q4: How should I store synthesized p-Cresyl sulfate?

A4: Solid p-Cresyl sulfate should be stored at -20°C.[4][5][6] Solutions of p-Cresyl sulfate are unstable and should be prepared fresh immediately before use.[4][5][7]

Q5: What are some alternative sulfating agents I can use to minimize side reactions?

A5: Milder sulfating agents, such as sulfur trioxide-amine complexes (e.g., sulfur trioxide pyridine or sulfur trioxide dimethylformamide), can be used as alternatives to more aggressive agents like sulfuric acid or chlorosulfonic acid to reduce the likelihood of side reactions and degradation of the starting material or product.[1]

Experimental Protocol: Synthesis of p-Cresyl Sulfate

This protocol is based on a published method and is provided as a reference.[2] Researchers should adapt and optimize the procedure for their specific laboratory conditions.

Materials:

  • p-Cresol

  • Dicyclohexylcarbodiimide (DCC)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel)

Procedure:

  • Dissolve p-cresol (1.5 g, 14 mmol) in anhydrous dichloromethane in a round-bottom flask.

  • To this solution, add DCC (4 g, 21 mmol) in anhydrous dichloromethane.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Stir the mixture for 20 minutes at 0 °C.

  • Slowly add concentrated sulfuric acid (800 µL, 14 mmol) to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and continue stirring for 2 hours.

  • Monitor the reaction progress by TLC using a mobile phase of dichloromethane/methanol (95:5, v/v).

  • Upon completion, add NaOH to the reaction mixture.

  • Filter the resulting precipitate under vacuum and wash it with dichloromethane.

  • Solubilize the precipitate in methanol and concentrate the solution to obtain the product.

Quantitative Data Summary

ParameterValueReference
Starting Material (p-Cresol) 1.5 g (14 mmol)[2]
DCC 4 g (21 mmol)[2]
Sulfuric Acid 800 µL (14 mmol)[2]
Typical Yield Not explicitly stated, but the focus is on obtaining the correct isomer.[2]
Purity Assessment Requires NMR for confirmation against the sulfonation byproduct.[2][3]

Visualizations

Experimental Workflow for p-Cresyl Sulfate Synthesis

G cluster_0 Reaction Setup cluster_1 Sulfation Reaction cluster_2 Work-up and Purification p_cresol p-Cresol in Anhydrous CH2Cl2 dcc DCC in Anhydrous CH2Cl2 p_cresol->dcc Add cooling Cool to 0 °C dcc->cooling stirring1 Stir for 20 min at 0 °C cooling->stirring1 h2so4 Slowly add H2SO4 stirring1->h2so4 stirring2 Stir for 2 hr at RT h2so4->stirring2 tlc Monitor by TLC stirring2->tlc naoh Add NaOH tlc->naoh filter Filter Precipitate naoh->filter wash Wash with CH2Cl2 filter->wash dissolve Dissolve in MeOH wash->dissolve concentrate Concentrate dissolve->concentrate final_product final_product concentrate->final_product p-Cresyl Sulfate

Caption: Workflow for the synthesis of p-Cresyl sulfate.

Signaling Pathway of p-Cresyl Sulfate

G cluster_cellular_effects Cellular Effects PCS p-Cresyl Sulfate JNK JNK Pathway PCS->JNK p38_MAPK p38 MAPK Pathway PCS->p38_MAPK ROS Reactive Oxygen Species (ROS) Production PCS->ROS EMT Epithelial-Mesenchymal Transition (EMT) PCS->EMT Cellular_Responses Cellular Responses (e.g., Inflammation, Fibrosis, Endothelial Dysfunction) JNK->Cellular_Responses p38_MAPK->Cellular_Responses ROS->Cellular_Responses EMT->Cellular_Responses

Caption: Signaling pathways activated by p-Cresyl sulfate.

References

Technical Support Center: Controlling Batch-to-Batch Variability of Commercial p-Cresyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for batch-to-batch variability of commercial p-Cresyl sulfate (B86663) (pCS) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of batch-to-batch variability in commercial p-Cresyl sulfate?

Batch-to-batch variability in commercial p-Cresyl sulfate can arise from several factors related to its synthesis and stability. A primary concern is the presence of impurities, most notably the isomeric impurity, 2-hydroxy-5-methylbenzenesulfonic acid.[1][2] This isomer can be difficult to distinguish from p-Cresyl sulfate by mass spectrometry, necessitating methods like NMR for unambiguous identification.[1][2] Other potential sources of variability include residual starting materials, byproducts from the sulfonation reaction, and degradation of the compound over time, especially if not stored under appropriate conditions.

Q2: How can I assess the quality and consistency of a new batch of p-Cresyl sulfate?

Upon receiving a new batch of p-Cresyl sulfate, it is crucial to perform in-house quality control to ensure its identity, purity, and concentration. We recommend the following analytical methods:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and to check for the presence of any contaminants.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For sensitive and selective quantification of p-Cresyl sulfate.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and rule out the presence of isomers like 2-hydroxy-5-methylbenzenesulfonic acid.[1][2]

A comparison of the analytical data from the new batch with previous batches and the supplier's Certificate of Analysis (CoA) will help identify any significant variations.

Q3: My experimental results are inconsistent after switching to a new batch of p-Cresyl sulfate. What should I do?

Inconsistent results with a new batch of p-Cresyl sulfate are a common issue. The following troubleshooting guide can help you identify and resolve the problem.

Troubleshooting Guide: Inconsistent Results with a New Batch of p-Cresyl sulfate

This guide provides a step-by-step approach to troubleshooting issues arising from batch-to-batch variability of p-Cresyl sulfate.

Step 1: Verify the Integrity of the New Batch

The first step is to confirm that the new batch of p-Cresyl sulfate meets the required quality standards.

Potential Issue Recommended Action
Incorrect Compound Identity Confirm the identity of the compound using NMR spectroscopy to ensure it is p-Cresyl sulfate and not an isomer.[1][2]
Low Purity Assess the purity of the new batch using HPLC. Compare the chromatogram with that of a previously validated batch.
Degradation If the batch is old or has been stored improperly, it may have degraded. Consider purchasing a new, freshly synthesized batch.
Inaccurate Concentration of Stock Solution Prepare a fresh stock solution and verify its concentration using LC-MS/MS or a validated HPLC method.
Step 2: Standardize Experimental Conditions

Even with a high-quality batch of p-Cresyl sulfate, variations in experimental procedures can lead to inconsistent results.

Potential Issue Recommended Action
Cell Culture Variability Ensure that cell passage number, confluency, and overall cell health are consistent across experiments.[4][5]
Reagent Inconsistency Use the same lots of reagents (e.g., cell culture media, serum, antibodies) for all experiments where possible.
Procedural Differences Strictly adhere to the established experimental protocol, including incubation times, reagent concentrations, and washing steps.[6]
Step 3: Perform a Bridging Experiment

A bridging experiment can help determine if the observed differences are due to the new batch of p-Cresyl sulfate.

Experimental Setup Expected Outcome
Test the old (validated) batch and the new batch of p-Cresyl sulfate side-by-side in the same experiment.If the results with the new batch are inconsistent with the old batch under identical conditions, it strongly suggests a problem with the new batch.
Include a vehicle control and a positive control in the experiment.This will help ensure that the assay is performing as expected.

The following diagram illustrates a logical workflow for troubleshooting batch-to-batch variability.

G cluster_0 Troubleshooting Workflow start Inconsistent Experimental Results with New pCS Batch step1 Step 1: Verify New Batch Integrity - Run HPLC for purity - Run NMR for identity - Prepare fresh stock & verify concentration start->step1 decision1 Is the new batch of acceptable quality? step1->decision1 step2 Step 2: Standardize Experimental Conditions - Check cell passage number - Use consistent reagent lots - Adhere to protocol decision1->step2 Yes solution1 Contact Supplier for Replacement & Report Findings decision1->solution1 No step3 Step 3: Perform Bridging Experiment - Test old vs. new batch side-by-side step2->step3 decision2 Are results still inconsistent? step3->decision2 decision2->solution1 Yes solution2 Review and Optimize Experimental Protocol decision2->solution2 No end Problem Resolved solution1->end solution2->end

A logical workflow for troubleshooting p-Cresyl sulfate batch variability.

Experimental Protocols

Protocol 1: Purity Assessment of p-Cresyl sulfate by HPLC

This protocol outlines a general method for assessing the purity of a p-Cresyl sulfate batch using reverse-phase HPLC with UV detection.

Materials:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and 10 mM ammonium acetate in water (e.g., 10:90 v/v).[3]

  • Standard Preparation: Accurately weigh and dissolve p-Cresyl sulfate in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve if quantitative analysis is required.

  • Sample Preparation: Prepare a solution of the new batch of p-Cresyl sulfate in the mobile phase at the same concentration as the reference standard.

  • HPLC Analysis:

    • Set the flow rate to 1.0 mL/min.

    • Set the injection volume to 10 µL.

    • Set the UV detector to an appropriate wavelength (e.g., 260 nm).

    • Inject the reference standard, new batch sample, and a blank (mobile phase).

  • Data Analysis:

    • Compare the retention time of the major peak in the new batch sample to the reference standard.

    • Calculate the purity of the new batch by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Compare the purity of the new batch to the supplier's CoA and the results from previous batches.

Signaling Pathways Affected by p-Cresyl sulfate

p-Cresyl sulfate has been shown to induce cellular damage through the activation of several signaling pathways, primarily related to oxidative stress and inflammation.

Oxidative Stress via NADPH Oxidase Activation

p-Cresyl sulfate can induce the production of reactive oxygen species (ROS) by activating NADPH oxidase.[7][8] This increase in oxidative stress can lead to cellular damage.

G cluster_1 pCS-Induced Oxidative Stress pCS p-Cresyl Sulfate NADPH_Oxidase NADPH Oxidase pCS->NADPH_Oxidase Activates ROS Reactive Oxygen Species (ROS) Production NADPH_Oxidase->ROS Cell_Damage Cellular Damage ROS->Cell_Damage

p-Cresyl sulfate induces oxidative stress via NADPH oxidase.
JNK and p38 MAPK Signaling Pathway

p-Cresyl sulfate can activate the JNK and p38 mitogen-activated protein kinase (MAPK) pathways, which are involved in cellular stress responses and can lead to apoptosis.[9]

G cluster_2 pCS-Activated MAPK Pathway pCS p-Cresyl Sulfate JNK_p38 JNK / p38 MAPK pCS->JNK_p38 Activates Apoptosis Apoptosis JNK_p38->Apoptosis

p-Cresyl sulfate activates the JNK/p38 MAPK signaling pathway.
NF-κB Signaling Pathway

p-Cresyl sulfate has been shown to up-regulate the activity of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation.[10] This can lead to the production of pro-inflammatory cytokines.

G cluster_3 pCS-Induced NF-κB Activation pCS p-Cresyl Sulfate NFkB NF-κB Activation pCS->NFkB Upregulates Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation

p-Cresyl sulfate upregulates the NF-κB signaling pathway.

References

Validation & Comparative

A Comparative Analysis of the Uremic Toxins p-Cresyl Sulfate and Indoxyl Sulfate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the toxicological profiles of p-Cresyl sulfate (B86663) (pCS) and indoxyl sulfate (IS), two key protein-bound uremic toxins implicated in the pathophysiology of chronic kidney disease (CKD) and its systemic complications.

This guide provides a comprehensive overview of the cytotoxic effects of pCS and IS, with a focus on experimental data to inform research and drug development in the field of nephrology and cardiovascular medicine. Both toxins are byproducts of amino acid metabolism by gut microbiota and accumulate in the serum of CKD patients, contributing to a wide range of pathologies.[1][2][3][4][5] While they share some similarities in their mechanisms of action, key differences in their toxicological profiles are emerging.

Comparative Toxic Effects on Cellular Systems

p-Cresyl sulfate and indoxyl sulfate exert detrimental effects on various cell types, primarily through the induction of oxidative stress and inflammation.[1][3][6] The following tables summarize the key in vitro and in vivo findings, highlighting the comparative toxicity of these two uremic toxins.

Endothelial Cells

Endothelial dysfunction is a hallmark of cardiovascular complications in CKD, and both pCS and IS are recognized as significant contributors.[7][8]

Parameterp-Cresyl Sulfate (pCS)Indoxyl Sulfate (IS)Key Findings
Oxidative Stress Induces reactive oxygen species (ROS) production via NADPH oxidase activation.[9][10]Stimulates ROS production, leading to reduced nitric oxide (NO) bioavailability.[7][8][11]Both toxins are potent inducers of oxidative stress in endothelial cells.
Inflammation Upregulates monocyte chemotactic protein-1 (MCP-1).[9][10]Activates the aryl hydrocarbon receptor (AhR) and NF-κB signaling pathways, leading to a pro-inflammatory state.[7][12]Both toxins promote an inflammatory phenotype in the endothelium.
Endothelial Permeability Increases endothelial permeability by inducing Src-mediated phosphorylation of VE-cadherin.[13][14]Contributes to endothelial dysfunction, which can impact barrier integrity.[7]pCS has been more directly shown to increase endothelial permeability.
Cell Viability & Proliferation Inhibits endothelial proliferation and wound repair.[13][15]Reduces cell proliferation rate at pathological concentrations.[16] Inhibits endothelial cell migration.[17]Both toxins impair endothelial cell health and regenerative capacity.
Renal Tubular Cells

The kidneys are a primary target for the toxic effects of pCS and IS, and their accumulation is associated with the progression of CKD.[2]

Parameterp-Cresyl Sulfate (pCS)Indoxyl Sulfate (IS)Key Findings
Inflammation Induces the expression of inflammation-associated genes, including cytokines like TGF-β1, IL-6, and CXCL10.[2][18]Stimulates a similar profile of inflammatory gene expression as pCS, activating intracellular signals such as STATs, Smads, and NF-κB.[2][18]pCS and IS induce a comparable inflammatory response in renal tubular cells.
Fibrosis Promotes renal tubular cell damage and has been linked to renal fibrosis.[19]Induces epithelial-to-mesenchymal-like transition, contributing to fibrosis.[20]Both toxins are implicated in the fibrotic processes that characterize CKD progression.
Oxidative Stress Induces oxidative stress in renal tubular cells.[21]Decreases glutathione (B108866) levels, rendering cells more vulnerable to oxidative stress.[22]Both toxins contribute to a state of oxidative stress in the renal tubules.
Cell Viability Causes renal tubular cell damage.[19]Decreases cell viability.[23]Both toxins are cytotoxic to renal tubular cells.
Other Cell Types

The systemic nature of uremic toxicity means that other cell types are also affected by elevated levels of pCS and IS.

Cell Typep-Cresyl Sulfate (pCS) EffectsIndoxyl Sulfate (IS) EffectsKey Findings
Vascular Smooth Muscle Cells (VSMCs) Induces ROS production and promotes an osteoblastic phenotype (increased ALP, OPN).[9][10]Promotes vascular calcification.[24][25]Both toxins contribute to vascular calcification, a major cardiovascular risk factor in CKD.
Osteoblasts Damages osteoblastic cells by activating JNK/p38 MAPKs, independent of significant ROS increase at lower concentrations.[26]Induces ROS production and decreases cell viability at higher concentrations.[26]pCS appears to have a distinct, non-ROS-mediated toxic effect on osteoblasts at lower concentrations compared to IS.
Cardiomyocytes Aggravates cardiac dysfunction by enhancing apoptosis.[19]Implicated in various cardiovascular pathologies including congestive heart failure and arrhythmia.[5]Both toxins are cardiotoxic, contributing to the high burden of heart disease in CKD.
Macrophages Promotes IL-1β production by activating AhR/NF-κB/MAPK pathways.[12]IS has been shown to directly activate inflammatory pathways in immune cells.

Signaling Pathways Activated by p-Cresyl Sulfate and Indoxyl Sulfate

The toxic effects of pCS and IS are mediated by the activation of several intracellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.

Indoxyl Sulfate Signaling

Indoxyl sulfate activates multiple interconnected pathways, often initiated by the generation of reactive oxygen species (ROS) and activation of the aryl hydrocarbon receptor (AhR).

IndoxylSulfate_Signaling IS Indoxyl Sulfate (IS) AhR Aryl Hydrocarbon Receptor (AhR) IS->AhR ROS Reactive Oxygen Species (ROS) IS->ROS PI3K_AKT PI3K-AKT Pathway IS->PI3K_AKT activates NFkB NF-κB Pathway AhR->NFkB MAPK MAPK Pathway (p38, JNK) ROS->MAPK EndothelialDysfunction Endothelial Dysfunction ROS->EndothelialDysfunction MAPK->NFkB MAPK->EndothelialDysfunction Inflammation Inflammation NFkB->Inflammation CellToxicity Cell Toxicity & Decreased Viability PI3K_AKT->CellToxicity Inflammation->EndothelialDysfunction

Caption: Signaling pathways activated by Indoxyl Sulfate.

p-Cresyl Sulfate Signaling

p-Cresyl sulfate also triggers a cascade of signaling events, with a prominent role for MAP kinases and NADPH oxidase-mediated ROS production.

pCresylSulfate_Signaling pCS p-Cresyl Sulfate (pCS) OAT Organic Anion Transporters (OAT) pCS->OAT intracellular uptake MAPK MAPK Pathway (JNK, p38) pCS->MAPK NADPH_Oxidase NADPH Oxidase OAT->NADPH_Oxidase activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS ROS->MAPK VascularDamage Vascular Damage ROS->VascularDamage MAPK->VascularDamage Inflammation Inflammation MAPK->Inflammation OsteoblastDysfunction Osteoblast Dysfunction MAPK->OsteoblastDysfunction CardiomyocyteApoptosis Cardiomyocyte Apoptosis MAPK->CardiomyocyteApoptosis

Caption: Signaling pathways activated by p-Cresyl Sulfate.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of pCS and IS toxicity. Researchers should refer to the specific publications for detailed protocols.

Cell Viability Assay

Purpose: To quantify the cytotoxic effects of pCS and IS.

Methodology:

  • Cell Culture: Plate cells (e.g., HUVECs, renal tubular cells) in 96-well plates and allow them to adhere overnight.

  • Treatment: Expose cells to varying concentrations of pCS or IS for a specified duration (e.g., 24, 48, 72 hours). A vehicle control (medium without the toxin) should be included.

  • Assay: Use a commercial cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt).

  • Measurement: After incubation with the reagent, measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control.

Measurement of Reactive Oxygen Species (ROS) Production

Purpose: To detect and quantify intracellular ROS levels upon exposure to pCS or IS.

Methodology:

  • Cell Culture and Treatment: Culture and treat cells with pCS or IS as described for the cell viability assay.

  • Fluorescent Probe Incubation: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) or dihydroethidium (B1670597) (DHE).

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize and quantify ROS production in individual cells using fluorescence microscopy.

  • Analysis: Compare the fluorescence intensity of treated cells to that of control cells to determine the fold-increase in ROS production.

Caption: Workflow for ROS Production Measurement.

Western Blot Analysis

Purpose: To determine the expression levels of specific proteins involved in the signaling pathways activated by pCS and IS.

Methodology:

  • Protein Extraction: Lyse treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the protein of interest (e.g., phospho-p38, NF-κB).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin, GAPDH).

Conclusion

Both p-Cresyl sulfate and indoxyl sulfate are significant contributors to the uremic state and its associated pathologies. While they often induce similar toxic effects, such as oxidative stress and inflammation, there are nuances in their mechanisms of action and the specific signaling pathways they activate. This guide provides a comparative framework for researchers to understand the distinct and overlapping toxicities of these uremic toxins, which is essential for the development of effective therapeutic strategies to mitigate their harmful effects in CKD patients.

References

p-Cresyl Sulfate: A Validated Biomarker for Chronic Kidney Disease Progression - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of p-Cresyl sulfate (B86663) (pCS) and its primary alternative, Indoxyl sulfate (IS), as biomarkers for the progression of Chronic Kidney Disease (CKD). The information presented is supported by experimental data from multiple studies to aid in research and development decisions.

Executive Summary

p-Cresyl sulfate (pCS), a protein-bound uremic toxin, has emerged as a significant biomarker for predicting the progression of Chronic Kidney Disease (CKD) and its associated cardiovascular complications. Produced by gut bacteria from the dietary amino acid tyrosine, pCS accumulates in the body as kidney function declines.[1][2] This guide presents a comparative analysis of pCS against Indoxyl Sulfate (IS), another well-studied uremic toxin, in the context of their utility as CKD biomarkers. Clinical evidence suggests that while both pCS and IS are associated with adverse outcomes in CKD, pCS demonstrates a stronger association with cardiovascular events, a major cause of mortality in CKD patients.[3][4][5]

Comparative Data: p-Cresyl Sulfate vs. Indoxyl Sulfate

The following tables summarize quantitative data from various studies, comparing the performance of pCS and IS in predicting key clinical endpoints in CKD patients.

Table 1: Association with All-Cause Mortality

BiomarkerHazard Ratio (HR) / Odds Ratio (OR)95% Confidence Interval (CI)p-valueStudy PopulationReference
Free p-Cresyl Sulfate 1.16 (OR)1.03 - 1.300.0131,572 CKD patients (Meta-analysis)[3][4]
Total p-Cresyl Sulfate 1.099 (HR)1.053 - 1.148<0.001268 CKD patients[2]
Free Indoxyl Sulfate 1.10 (OR)1.03 - 1.170.0031,572 CKD patients (Meta-analysis)[4]
Total Indoxyl Sulfate Not significantly associated--268 CKD patients[2]

Table 2: Association with Cardiovascular Events

BiomarkerHazard Ratio (HR) / Odds Ratio (OR)95% Confidence Interval (CI)p-valueStudy PopulationReference
Free p-Cresyl Sulfate 1.28 (OR)1.10 - 1.500.0021,572 CKD patients (Meta-analysis)[4][5]
Total p-Cresyl Sulfate 1.12 (HR)-0.0272 pre-dialysis CKD patients[6]
Free Indoxyl Sulfate Not significantly associated (OR)0.98 - 1.130.1961,572 CKD patients (Meta-analysis)[4][5]

Table 3: Association with CKD Progression

BiomarkerHazard Ratio (HR)95% Confidence Interval (CI)p-valueStudy PopulationReference
Total p-Cresyl Sulfate 1.0921.060 - 1.126<0.001268 CKD patients[2]
Total Indoxyl Sulfate 1.0631.041 - 1.085<0.001268 CKD patients[2]

Note: One study found that the predictive power of serum IS for renal progression was weakened when serum pCS was also included in the analytical model.[7][8][9]

Experimental Protocols

Accurate quantification of pCS and IS is crucial for their validation as biomarkers. The following are detailed methodologies for their measurement in serum/plasma.

Method 1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This is a highly sensitive and specific method for the simultaneous quantification of total and free pCS and IS.

Sample Preparation (Total pCS and IS):

  • To 100 µL of serum, add 500 µL of a protein precipitation reagent (e.g., acetonitrile) containing isotopically labeled internal standards (e.g., pCS-d7 and IS-d4).[10][11]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,400 x g for 15 minutes to pellet the precipitated proteins.[10][11]

  • Transfer the supernatant to a new tube and dilute (e.g., 10-fold) with water.

  • Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.[10]

Sample Preparation (Free pCS and IS):

  • Centrifuge 100 µL of serum through a 3000 Da molecular weight cut-off filter at 10,621 x g for 30 minutes at 37°C.[10]

  • The ultrafiltrate contains the free fraction of the toxins.

  • Proceed with the addition of internal standards and analysis as with the total fraction.

Chromatographic and Mass Spectrometric Conditions:

  • Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[10]

  • Mobile Phase A: 0.1% formic acid in water.[10]

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).[10]

  • Flow Rate: 0.45 mL/min.[10]

  • Gradient Elution: A linear gradient is typically used to separate the analytes.[10]

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.

Method 2: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is a cost-effective alternative to mass spectrometry, though it may have lower specificity.

Sample Preparation:

  • To 250 µL of plasma, add 900 µL of a precipitation solution (e.g., acetonitrile) containing an internal standard (e.g., methyl paraben).[6]

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.[6]

  • Transfer the supernatant to an autosampler vial.

  • Inject an aliquot (e.g., 2 µL) into the HPLC system.[6]

Chromatographic Conditions:

  • Column: OSD-2 C18 Spherisorb column.[6]

  • Mobile Phase: Isocratic elution with a mixture of sodium acetate (B1210297) buffer (pH 4.5) and acetonitrile (e.g., 10:90, v/v).[6]

  • Detection: Fluorescence detector with excitation and emission wavelengths optimized for pCS and IS.

Signaling Pathways and Experimental Workflows

Signaling Pathways of p-Cresyl Sulfate and Indoxyl Sulfate

Both pCS and IS exert their toxic effects through the activation of several intracellular signaling pathways, leading to oxidative stress, inflammation, and fibrosis in renal and cardiovascular tissues.

G cluster_Toxins Uremic Toxins cluster_Cellular Cellular Effects cluster_Pathways Signaling Pathways cluster_Outcomes Clinical Outcomes pCS p-Cresyl Sulfate NADPH NADPH Oxidase Activation pCS->NADPH NFkB NF-κB Activation pCS->NFkB TGFb TGF-β/Smad Pathway pCS->TGFb Nrf2 ↓ Nrf2-Keap1 (Antioxidant Pathway) pCS->Nrf2 IS Indoxyl Sulfate IS->NADPH IS->NFkB IS->TGFb IS->Nrf2 ROS ↑ Reactive Oxygen Species (ROS) Renal Renal Fibrosis & CKD Progression ROS->Renal CV Endothelial Dysfunction & Cardiovascular Disease ROS->CV Inflammation ↑ Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Inflammation->Renal Inflammation->CV Fibrosis ↑ Pro-fibrotic Factors (e.g., TGF-β1) Fibrosis->Renal NADPH->ROS NFkB->Inflammation TGFb->Fibrosis

Caption: Signaling pathways activated by p-Cresyl Sulfate and Indoxyl Sulfate leading to CKD progression and cardiovascular disease.

Experimental Workflow for Biomarker Validation

The following workflow outlines the key steps in validating a biomarker like pCS for predicting CKD progression.

G cluster_0 Phase 1: Discovery & Assay Development cluster_1 Phase 2: Clinical Validation (Prospective Cohort Study) cluster_2 Phase 3: Data Analysis & Interpretation A Hypothesis Generation: pCS is a biomarker of CKD progression B Assay Development & Validation (e.g., UPLC-MS/MS) A->B C Patient Recruitment: Defined CKD cohort B->C D Baseline Sample & Data Collection (Serum pCS, eGFR, etc.) C->D E Longitudinal Follow-up: Monitor for clinical endpoints (e.g., eGFR decline, ESRD) D->E F Endpoint Adjudication E->F G Statistical Analysis: (e.g., Cox Proportional Hazards Model) F->G H Evaluation of Predictive Performance (HR, AUC-ROC) G->H I Comparison with Existing Biomarkers (e.g., IS, creatinine) H->I J Publication & Dissemination I->J

Caption: A typical workflow for the clinical validation of a biomarker for CKD progression.

Conclusion

The available evidence strongly supports the validation of p-Cresyl sulfate as a key biomarker for CKD progression and, most notably, for cardiovascular risk in this patient population. Its performance, particularly in predicting cardiovascular events, appears to be more robust than that of Indoxyl Sulfate. For researchers and drug development professionals, focusing on pCS as a therapeutic target and a tool for patient stratification holds significant promise for improving outcomes in Chronic Kidney Disease. The detailed experimental protocols provided herein offer a foundation for the accurate and reproducible measurement of this critical biomarker.

References

p-Cresyl Sulfate vs. p-Cresol: A Comparative Analysis of Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Cresol and its primary metabolite, p-Cresyl sulfate (B86663) (pCS), are uremic toxins that accumulate in the body, particularly in patients with chronic kidney disease (CKD). Both compounds are products of protein fermentation by gut bacteria and have been implicated in the pathophysiology of various diseases. While structurally related, their biological activities differ significantly, impacting cellular processes, organ function, and overall toxicity. This guide provides a comprehensive comparison of the biological activities of p-Cresyl sulfate and p-Cresol, supported by experimental data and detailed methodologies to aid researchers in their investigations.

Comparative Overview of Biological Activities

p-Cresol is the parent compound, a lipophilic molecule that can readily cross cell membranes. In the liver, it undergoes sulfation to form p-Cresyl sulfate, a more water-soluble and highly protein-bound molecule. This metabolic conversion significantly alters its biological properties. The free, unbound fraction of these toxins is generally considered to be the biologically active form.

Recent studies have highlighted the role of both p-Cresol and pCS in inducing oxidative stress, a key contributor to cellular damage and inflammation.[1][2][3] They have been shown to increase the production of reactive oxygen species (ROS), leading to tissue damage and a cascade of physiological abnormalities.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of p-Cresyl sulfate and p-Cresol on various biological parameters as reported in the literature.

Table 1: Effects on Cell Viability and Proliferation

CompoundCell TypeConcentrationEffectReference
p-Cresol Human Umbilical Vein Endothelial Cells (HUVECs)80 µg/ml80.65% inhibition of proliferation after 72h[4]
Renal Tubular Cells10-40 mg/LIncreased necrosis[5]
HT-29 Glc – / þ cells0.8 mMDecreased number of adherent cells[6]
p-Cresyl sulfate Renal Tubular Cells100-500 µMDecreased cell survival[7]
Human Proximal Tubular Epithelial Cells (HK-2)Not specifiedInduces apoptosis in a concentration-dependent manner[8]

Table 2: Induction of Oxidative Stress

CompoundCell TypeConcentrationEffect on ROS ProductionReference
p-Cresol HepaRG Cells1 mMSignificant increase in DCF formation after ≥ 6h[9]
p-Cresyl sulfate Human Tubular Epithelial CellsNot specifiedEnhances NADPH oxidase activity and ROS production[10]
Human Umbilical Vein Endothelial Cells (HUVEC) and Aortic Smooth Muscle Cells (HASMC)Not specifiedEnhances NADPH oxidase expression and ROS production[1]
Cardiomyocytes (H9c2 cells)Not specifiedUpregulates expression of p22phox and p47phox, leading to ROS production[11]

Table 3: Effects on Inflammation

CompoundCell TypeConcentrationEffect on Inflammatory MarkersReference
p-Cresol Human Umbilical Vein Endothelial Cells (HUVECs)Not specifiedDecreased cytokine-induced ICAM-1 and VCAM-1 expression[12]
Monocytes (THP-1)40-80 mg/LIncreased TNF-α and TLR-4 expression, decreased IL-10 expression[13]
p-Cresyl sulfate Human Proximal Tubular Epithelial Cells (HK-2)Not specifiedPro-inflammatory effects[8]
Cultured Mouse Proximal Renal Tubular Cells1 or 5 mg/LIncreased expression of inflammation-associated genes[14]

Key Signaling Pathways

Both p-Cresol and p-Cresyl sulfate exert their biological effects through the modulation of various signaling pathways. A key mechanism for both is the induction of oxidative stress via the activation of NADPH oxidase.

p-Cresyl Sulfate-Induced NADPH Oxidase Activation

p-Cresyl sulfate has been shown to increase the expression of NADPH oxidase subunits, such as Nox4, p22phox, and p47phox, in various cell types including renal tubular cells, endothelial cells, and cardiomyocytes.[1][10][11] This leads to an increase in ROS production, which in turn triggers downstream signaling cascades involved in inflammation, apoptosis, and fibrosis.

PCS_NADPH_Oxidase_Pathway PCS p-Cresyl sulfate OAT Organic Anion Transporter (OAT) PCS->OAT Cell Cell Membrane PKC_PI3K PKC / PI3K Activation OAT->PKC_PI3K Intracellular Accumulation NADPH_Oxidase NADPH Oxidase (Nox4, p22phox, p47phox) PKC_PI3K->NADPH_Oxidase Upregulation of Subunit Expression ROS Increased ROS Production NADPH_Oxidase->ROS Downstream Downstream Effects: - Inflammation - Apoptosis - Fibrosis ROS->Downstream

Caption: p-Cresyl sulfate signaling pathway leading to oxidative stress.

p-Cresol and Endothelial Dysfunction

p-Cresol has been demonstrated to induce endothelial dysfunction by increasing endothelial permeability. This effect is mediated through the activation of the Rho/Rho kinase pathway, which leads to the reorganization of the actin cytoskeleton and alteration of adherens junctions.[15]

pCresol_Endothelial_Dysfunction pCresol p-Cresol RhoKinase Rho/Rho Kinase Activation pCresol->RhoKinase EndothelialCell Endothelial Cell Actin Actin Cytoskeleton Reorganization RhoKinase->Actin AdherensJunctions Alteration of Adherens Junctions RhoKinase->AdherensJunctions Permeability Increased Endothelial Permeability Actin->Permeability AdherensJunctions->Permeability

Caption: p-Cresol's impact on endothelial barrier function.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used to assess the cytotoxicity of p-Cresol and p-Cresyl sulfate.[6][7]

Objective: To determine the effect of p-Cresol or p-Cresyl sulfate on the viability of cultured cells.

Materials:

  • 96-well cell culture plates

  • Cultured cells of interest (e.g., HUVECs, HK-2)

  • Complete cell culture medium

  • p-Cresol or p-Cresyl sulfate stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2 x 10^4 cells/cm^2 and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing various concentrations of p-Cresol or p-Cresyl sulfate. Include a vehicle control (medium without the test compound).

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat cells with p-Cresol or pCS start->treat incubate Incubate for desired time treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Measure absorbance solubilize->read end Calculate cell viability read->end

Caption: Workflow for the MTT cell viability assay.

Reactive Oxygen Species (ROS) Detection Assay

This protocol is based on methods used to measure ROS production induced by p-Cresol and p-Cresyl sulfate.[9][10]

Objective: To quantify intracellular ROS levels in cells treated with p-Cresol or p-Cresyl sulfate.

Materials:

  • 24-well or 96-well cell culture plates

  • Cultured cells of interest

  • Complete cell culture medium

  • p-Cresol or p-Cresyl sulfate stock solutions

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a suitable plate and allow them to adhere.

  • Treat the cells with various concentrations of p-Cresol or p-Cresyl sulfate for the desired time.

  • After treatment, wash the cells with PBS.

  • Load the cells with DCFH-DA (e.g., 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer.

  • ROS levels are proportional to the fluorescence intensity.

ROS_Detection_Workflow start Seed and treat cells wash1 Wash cells with PBS start->wash1 load_probe Load cells with DCFH-DA wash1->load_probe incubate_probe Incubate in the dark load_probe->incubate_probe wash2 Wash cells to remove excess probe incubate_probe->wash2 measure Measure fluorescence wash2->measure end Quantify ROS levels measure->end

Caption: Workflow for intracellular ROS detection.

Conclusion

The available evidence clearly indicates that both p-Cresyl sulfate and its precursor, p-Cresol, are biologically active molecules with significant toxic potential. While both contribute to oxidative stress and inflammation, their specific mechanisms and potencies can differ. p-Cresol, being more lipophilic, may have more direct effects on cell membranes and certain intracellular targets. Conversely, p-Cresyl sulfate, the predominant form in circulation, exerts its effects through specific transporters and has been extensively linked to the progression of chronic kidney disease and cardiovascular complications. Understanding these differences is crucial for the development of targeted therapeutic strategies to mitigate the harmful effects of these uremic toxins. This guide provides a foundational comparison to aid researchers in designing and interpreting their studies in this critical area of research.

References

A Researcher's Guide to p-Cresyl Sulfate Quantification: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of uremic toxins and their impact on health and disease, the accurate measurement of p-Cresyl sulfate (B86663) (pCS) is paramount. As a key protein-bound uremic toxin implicated in the progression of chronic kidney disease (CKD) and cardiovascular complications, reliable quantification of pCS in biological matrices is crucial for both clinical research and the development of therapeutic interventions. This guide provides an objective comparison of the most prevalent analytical methods for pCS measurement: High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). We present a summary of their performance characteristics based on experimental data, detailed experimental protocols, and a visual representation of the analytical workflow.

p-Cresyl sulfate is the sulfated conjugate of p-cresol (B1678582), a product of tyrosine metabolism by intestinal microbiota.[1] Due to its high binding affinity to albumin, pCS is not efficiently cleared by conventional hemodialysis, leading to its accumulation in patients with impaired renal function.[1] This accumulation is associated with various pathophysiological effects, making its accurate measurement a critical aspect of CKD research.

Comparative Analysis of Analytical Methods

The choice of an analytical method for pCS quantification depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following tables summarize the key performance indicators of HPLC with fluorescence detection, LC-MS/MS, and ELISA for the measurement of total pCS in serum or plasma.

Performance Metric HPLC with Fluorescence Detection Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation by chromatography, detection of native fluorescenceSeparation by chromatography, detection by mass-to-charge ratioImmunoenzymatic detection using specific antibodies
Typical Sample Type Serum, Plasma, UrineSerum, Plasma, Urine, Saliva[2]Serum, Plasma, Cell culture supernatants
Specificity Moderate to HighVery HighModerate (potential for cross-reactivity)
Throughput ModerateHigh (with automation)High

Quantitative Performance Data

The following table presents a summary of the quantitative performance characteristics for each method, compiled from various studies. It is important to note that these values can vary depending on the specific instrumentation, reagents, and protocol used.

Parameter HPLC with Fluorescence Detection Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Enzyme-Linked Immunosorbent Assay (ELISA)
Linearity Range (µg/mL) 1.86 - 350.05 - 100.13 - 8 (mg/L)
Lower Limit of Quantification (LLOQ) (µg/mL) ~1.860.05[3]0.07 (mg/L)
Intra-assay Precision (%CV) < 10%< 15%[3]< 8%
Inter-assay Precision (%CV) < 10%< 15%[3]< 10%
Accuracy/Recovery (%) 90-110%85-115%[4]Data not consistently available

Note: Data for ELISA kits are primarily derived from manufacturer specifications and may not have undergone the same rigorous independent validation as many published HPLC and LC-MS/MS methods.

Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the analytical process, the following diagram illustrates a general workflow for the quantification of p-Cresyl sulfate from biological samples.

General Workflow for p-Cresyl Sulfate Measurement cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis SampleCollection Biological Sample Collection (Serum, Plasma, etc.) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile, Methanol) SampleCollection->ProteinPrecipitation ELISA ELISA SampleCollection->ELISA Direct or Diluted Sample Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection HPLC HPLC-Fluorescence SupernatantCollection->HPLC Injection LCMS LC-MS/MS SupernatantCollection->LCMS Injection DataAcquisition Data Acquisition HPLC->DataAcquisition LCMS->DataAcquisition ELISA->DataAcquisition Plate Reading Quantification Quantification against Calibration Curve DataAcquisition->Quantification Results pCS Concentration Quantification->Results

References

p-Cresyl Sulfate's Dual Assault on Vasculature: An In Vitro and In Vivo Comparison of its Role in Vascular Calcification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the uremic toxin p-Cresyl sulfate (B86663) (pCS) reveals a significant and multifaceted role in the progression of vascular calcification, a critical contributor to cardiovascular disease, particularly in patients with chronic kidney disease (CKD). Examinations of both cellular-level (in vitro) and whole-organism (in vivo) models demonstrate that pCS actively promotes the transformation of vascular smooth muscle cells into bone-like cells and triggers inflammatory and oxidative stress pathways, culminating in the harmful deposition of calcium in blood vessels.

In vivo studies, primarily conducted in rat models of CKD, show that sustained exposure to pCS leads to significant calcification of the aorta and peripheral arteries.[1][2] This is accompanied by systemic effects, including impaired glucose tolerance.[1][3] At the cellular level, in vitro experiments using vascular smooth muscle cells (VSMCs) and endothelial cells corroborate these findings, revealing the direct molecular mechanisms at play. pCS has been shown to induce a phenotypic switch in VSMCs, causing them to express bone-related proteins, and to provoke endothelial dysfunction, a key initiating event in vascular damage.[4][5]

This guide provides a detailed comparison of the effects of pCS on vascular calcification observed in both in vitro and in vivo settings, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies, highlighting the impact of pCS on markers of vascular calcification.

Table 1: In Vivo Effects of p-Cresyl Sulfate on Vascular Calcification in CKD Rat Models

ParameterControl/Vehiclep-Cresyl Sulfate (pCS) TreatmentFold Change/Percentage IncreaseReference
Aortic Calcium ContentVehicle-treated CKD rats150 mg/kg/day for 7 weeksSignificantly increased[1]
Femoral Artery Calcium ContentVehicle-treated CKD rats150 mg/kg/day for 7 weeksSignificantly increased[1]
Carotid Artery Calcium ContentVehicle-treated CKD rats150 mg/kg/day for 7 weeksSignificantly increased[1]
Aortic Calcified Area (%)Vehicle-treated CKD rats150 mg/kg/day for 7 weeksSignificantly increased[1]
Vascular Nox4 ExpressionCKD rats50 mg/kg/day for 4 weeksSignificantly elevated in PCS-CKD rats[5]
Serum MCP-1 LevelCKD rats50 mg/kg/day for 4 weeksSignificantly increased in PCS-CKD rats[5]
Vascular Osteopontin (B1167477) (OPN) ExpressionCKD rats50 mg/kg/day for 4 weeksSignificantly increased in PCS-CKD rats[5]
Vascular Alkaline Phosphatase (ALP) ActivityCKD rats50 mg/kg/day for 4 weeksSignificantly increased in PCS-CKD rats[5]

Table 2: In Vitro Effects of p-Cresyl Sulfate on Vascular Cells

Cell TypeParameterControlp-Cresyl Sulfate (pCS) TreatmentFold Change/Percentage IncreaseReference
HASMCsOsteopontin (OPN) ExpressionUntreatedConcentrations up to 500 µMDose-dependent increase[5]
HASMCsAlkaline Phosphatase (ALP) ExpressionUntreatedConcentrations up to 500 µMDose-dependent increase[5]
HASMCsCbfa1/Runx2 ExpressionUntreatedConcentrations up to 500 µMDose-dependent increase[5]
HUVECsMCP-1 mRNA ExpressionUntreatedConcentrations up to 500 µMDose-dependent increase[5]
HUVECsMCP-1 Protein SecretionUntreatedConcentrations up to 500 µMDose-dependent increase[5]
HASMCsNox4 ExpressionUntreatedNot specifiedSignificantly increased[5]
HUVECsNox4 ExpressionUntreatedNot specifiedSignificantly increased[5]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for the interpretation of the data.

In Vivo Model: Adenine-Induced CKD in Rats

A commonly used animal model to study uremic vascular calcification involves the induction of chronic kidney disease in rats through an adenine-rich diet.[6]

  • Induction of CKD: Rats are typically fed a diet containing adenine (B156593) (e.g., 0.75% w/w) for a period of several weeks to induce renal failure.

  • pCS Administration: Following CKD induction, rats are administered pCS, often via oral gavage or intraperitoneal injection, at concentrations designed to mimic the uremic state in humans (e.g., 50-150 mg/kg/day).[1][5][6] A control group of CKD rats receives a vehicle solution.

  • Duration: The administration of pCS continues for a specified period, ranging from short-term (e.g., 4 days) to long-term (e.g., 7 weeks), to study both early and established effects.[1][2]

  • Assessment of Vascular Calcification: At the end of the study period, arteries (aorta, femoral, carotid) are harvested. Calcification is quantified by measuring the calcium content of the tissue and through histological analysis (e.g., Von Kossa staining) to visualize calcium deposits.[1][6]

  • Biochemical Analyses: Blood and urine samples are collected to measure renal function parameters and levels of uremic toxins.[1]

  • Proteomic/Gene Expression Analysis: Arterial tissue may be subjected to proteomic or gene expression analysis to identify the molecular pathways affected by pCS.[1]

In Vitro Model: Vascular Cell Culture

In vitro studies typically utilize primary human cell cultures to investigate the direct effects of pCS on vascular cells.

  • Cell Culture: Human aortic smooth muscle cells (HASMCs) and human umbilical vein endothelial cells (HUVECs) are cultured under standard laboratory conditions.[5]

  • pCS Treatment: Cells are treated with various concentrations of pCS, often ranging from normal physiological levels to those found in uremic patients (e.g., 0 to 500 µM).[5][7]

  • Incubation Period: The duration of pCS exposure can vary from hours to several days depending on the endpoint being measured.

  • Assessment of Osteogenic Differentiation (in HASMCs): The expression of osteoblast-specific markers such as alkaline phosphatase (ALP), osteopontin (OPN), and Runx2/Cbfa1 is measured using techniques like quantitative PCR (qPCR) and Western blotting.[5]

  • Assessment of Endothelial Dysfunction (in HUVECs): The production of inflammatory markers like monocyte chemoattractant protein-1 (MCP-1) is quantified using methods such as ELISA.[5]

  • Measurement of Oxidative Stress: The generation of reactive oxygen species (ROS) and the expression of ROS-producing enzymes like NADPH oxidase 4 (Nox4) are assessed.[5]

Signaling Pathways and Mechanisms

The pro-calcific effects of pCS are mediated by a complex interplay of signaling pathways.

pCS is known to induce oxidative stress in both endothelial and smooth muscle cells by increasing the expression of NADPH oxidase.[5] This enhanced ROS production triggers downstream inflammatory signaling, including the NF-κB pathway, leading to the production of pro-inflammatory molecules like MCP-1.[5][8] In vascular smooth muscle cells, pCS promotes a switch to an osteogenic phenotype by upregulating key transcription factors like Runx2.[5] Furthermore, in vivo studies have linked pCS exposure to the activation of coagulation pathways and impaired glucose metabolism, creating a systemic environment that favors vascular calcification.[1][4]

pCS_Signaling_Pathway pCS p-Cresyl Sulfate (pCS) PKC_PI3K PKC / PI3K Pathways pCS->PKC_PI3K activates Runx2 Runx2/Cbfa1 Upregulation pCS->Runx2 upregulates Inflammation_Coagulation Inflammation & Coagulation Pathways pCS->Inflammation_Coagulation activates Glucose_Metabolism Impaired Glucose Metabolism pCS->Glucose_Metabolism impairs ROS Reactive Oxygen Species (ROS) NF_kB NF-κB Pathway ROS->NF_kB activates VSMC_Phenotypic_Switch VSMC Phenotypic Switch ROS->VSMC_Phenotypic_Switch promotes NADPH_Oxidase NADPH Oxidase (e.g., Nox4) NADPH_Oxidase->ROS produces PKC_PI3K->NADPH_Oxidase upregulates MCP1 MCP-1 Production NF_kB->MCP1 induces Endothelial_Dysfunction Endothelial Dysfunction Vascular_Calcification Vascular Calcification Endothelial_Dysfunction->Vascular_Calcification MCP1->Endothelial_Dysfunction contributes to VSMC_Phenotypic_Switch->Vascular_Calcification Osteogenic_Proteins Osteogenic Proteins (ALP, OPN) Runx2->Osteogenic_Proteins induces Osteogenic_Proteins->VSMC_Phenotypic_Switch leads to Systemic_Effects Systemic Effects (In Vivo) Inflammation_Coagulation->Systemic_Effects Glucose_Metabolism->Systemic_Effects Systemic_Effects->Vascular_Calcification promotes Experimental_Workflow In_Vivo_Model In Vivo Model (e.g., Adenine-induced CKD Rat) pCS_Admin pCS Administration (e.g., 50-150 mg/kg/day) In_Vivo_Model->pCS_Admin Tissue_Harvest Harvest Arterial Tissue pCS_Admin->Tissue_Harvest In_Vitro_Model In Vitro Model (e.g., HASMCs, HUVECs) pCS_Treatment pCS Treatment (e.g., 0-500 µM) In_Vitro_Model->pCS_Treatment Cell_Lysates Collect Cell Lysates & Supernatants pCS_Treatment->Cell_Lysates Calc_Quant Quantification of Calcification (Calcium Content, Von Kossa) Tissue_Harvest->Calc_Quant Gene_Protein_Analysis Gene & Protein Expression Analysis (qPCR, Western Blot, Proteomics) Tissue_Harvest->Gene_Protein_Analysis Cell_Lysates->Gene_Protein_Analysis Functional_Assays Functional Assays (ELISA for MCP-1, ROS detection) Cell_Lysates->Functional_Assays Data_Analysis Data Analysis & Comparison Calc_Quant->Data_Analysis Gene_Protein_Analysis->Data_Analysis Functional_Assays->Data_Analysis

References

Unveiling Endothelial Damage: A Comparative Guide to p-Cresyl Sulfate-Induced Markers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of validated markers for endothelial damage induced by p-Cresyl sulfate (B86663) (pCS), a key uremic toxin. We delve into supporting experimental data, detailed methodologies, and a visual representation of the signaling pathways involved, offering a comprehensive resource for assessing the vascular toxicity of pCS and evaluating potential therapeutic interventions.

The uremic toxin p-Cresyl sulfate (pCS) has been identified as a significant contributor to the high prevalence of cardiovascular disease in patients with chronic kidney disease (CKD). Its detrimental effects on the vascular endothelium, the inner lining of blood vessels, are a primary cause of this association. Validating the markers of pCS-induced endothelial damage is crucial for understanding its pathophysiology and for the development of targeted therapies. This guide compares key markers, their validation methods, and alternative approaches to provide a robust framework for research in this area.

Comparative Analysis of Endothelial Damage Markers

Several markers have been validated to assess endothelial damage and dysfunction caused by pCS. These can be broadly categorized into markers of endothelial activation, oxidative stress, and impaired barrier function. The following table summarizes the quantitative data from key validation studies.

Marker CategorySpecific MarkerMethod of ValidationKey FindingsAlternative Markers
Endothelial Activation & Injury Endothelial Microparticles (EMPs)Flow CytometrypCS induces a dose-dependent increase in EMP shedding from HUVECs.[1]Soluble P-selectin, von Willebrand Factor (vWF), ICAM-1, VCAM-1[1][2]
Monocyte Chemotactic Protein-1 (MCP-1)ELISA, qRT-PCRpCS upregulates MCP-1 mRNA and protein secretion in HUVECs.[3][4]Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α)[2]
Oxidative Stress Reactive Oxygen Species (ROS)Fluorescence-based assays (e.g., DCFH-DA)pCS significantly increases ROS production in HUVECs in a concentration-dependent manner.[3][5]NADPH Oxidase (Nox4) expression
Impaired Barrier Function Transendothelial Electrical Resistance (TEER)TEER measurement systempCS (0.1-0.2 mM) significantly decreases TEER in HUVEC monolayers over 48-72 hours.[6][7][8]Inulin permeability assays
Inter-endothelial GapsImmunofluorescence MicroscopyFormation of inter-endothelial gaps observed in HUVECs after 48h of pCS treatment.[6][7]Electron Microscopy
VE-cadherin PhosphorylationWestern BlotpCS increases phosphorylation of VE-cadherin at tyrosine 658 in HUVECs.[6]Zonula occludens-1 (ZO-1) localization

In-Depth Experimental Protocols

Accurate and reproducible assessment of endothelial damage is contingent on standardized experimental protocols. Below are detailed methodologies for key experiments cited in the validation of pCS-induced endothelial damage markers.

Endothelial Microparticle (EMP) Shedding Assay
  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in endothelial growth medium.

  • Treatment: Cells are treated with varying concentrations of pCS (typically in the range of uremic patients' plasma levels) for a specified duration (e.g., 24-72 hours). A vehicle-treated group serves as a control.

  • Supernatant Collection: After treatment, the cell culture supernatant is collected and centrifuged at low speed to pellet cells and debris, followed by a high-speed centrifugation to pellet the EMPs.

  • Flow Cytometry Analysis: The EMP pellet is resuspended and stained with fluorescently labeled antibodies specific for endothelial markers (e.g., CD31, CD144) and Annexin V (to identify apoptotic EMPs). The stained EMPs are then quantified using a flow cytometer.

Measurement of Reactive Oxygen Species (ROS)
  • Cell Culture and Treatment: HUVECs are seeded in multi-well plates and treated with pCS as described above.

  • Fluorescent Probe Incubation: Following treatment, cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation.

  • Quantification: The fluorescence intensity is measured using a fluorescence plate reader or visualized by fluorescence microscopy. The intensity of the fluorescence is directly proportional to the amount of intracellular ROS.

Transendothelial Electrical Resistance (TEER) Measurement
  • Cell Culture on Transwell Inserts: HUVECs are seeded on permeable Transwell inserts and cultured until a confluent monolayer with stable TEER is formed.

  • Treatment: pCS is added to the apical (upper) chamber of the Transwell inserts.

  • TEER Measurement: The electrical resistance across the endothelial monolayer is measured at various time points using a TEER measurement system. A decrease in TEER indicates an increase in endothelial permeability.

Signaling Pathways in pCS-Induced Endothelial Damage

The detrimental effects of pCS on endothelial cells are mediated by specific signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets.

pCS_Endothelial_Damage_Pathway cluster_PCS_Entry pCS Entry cluster_Signaling_Cascades Intracellular Signaling cluster_Cellular_Effects Cellular Effects pCS pCS OAT Organic Anion Transporters (OAT) pCS->OAT Uptake NADPH_Oxidase NADPH Oxidase (Nox4) OAT->NADPH_Oxidase Rho_Kinase Rho Kinase OAT->Rho_Kinase Src_Kinase Src Kinase OAT->Src_Kinase ROS ↑ Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS EMP ↑ Endothelial Microparticle (EMP) Shedding Rho_Kinase->EMP VE_Cadherin_Phos ↑ VE-cadherin Phosphorylation Src_Kinase->VE_Cadherin_Phos MCP1 ↑ MCP-1 Secretion ROS->MCP1 Permeability ↑ Endothelial Permeability VE_Cadherin_Phos->Permeability

Figure 1. Signaling pathways of pCS-induced endothelial damage.

The diagram above illustrates that p-Cresyl sulfate enters endothelial cells via Organic Anion Transporters (OATs). This uptake triggers the activation of intracellular signaling cascades, including NADPH oxidase, Rho kinase, and Src kinase.[1][3][6] Activation of NADPH oxidase leads to increased production of reactive oxygen species (ROS), a key mediator of oxidative stress, which in turn can stimulate the secretion of pro-inflammatory molecules like MCP-1.[3][4] The Rho kinase pathway is involved in the shedding of endothelial microparticles (EMPs), which are markers of endothelial injury.[1] Src kinase activation results in the phosphorylation of VE-cadherin, a critical component of adherens junctions, leading to increased endothelial permeability.[6]

Experimental Workflow for Marker Validation

A systematic workflow is essential for the validation of pCS-induced endothelial damage markers.

Experimental_Workflow Cell_Culture Endothelial Cell Culture (e.g., HUVECs) pCS_Treatment p-Cresyl Sulfate Treatment (Dose- and Time-response) Cell_Culture->pCS_Treatment Data_Collection Data Collection pCS_Treatment->Data_Collection Pathway_Inhibition Pathway Inhibition Studies (e.g., with specific inhibitors) pCS_Treatment->Pathway_Inhibition Co-treatment Marker_Analysis Analysis of Damage Markers Data_Collection->Marker_Analysis - EMPs - ROS - TEER - MCP-1 Marker_Analysis->Pathway_Inhibition Validation Validation of Marker and Mechanism Pathway_Inhibition->Validation

Figure 2. Experimental workflow for validating pCS-induced endothelial damage markers.

This workflow begins with the culture of primary endothelial cells, such as HUVECs. These cells are then treated with a range of pCS concentrations over different time points to establish a dose- and time-dependent effect. Following treatment, various markers of endothelial damage are assessed. To further validate the mechanism, pathway inhibition studies are conducted using specific inhibitors for signaling molecules like NADPH oxidase or Rho kinase to confirm their role in mediating the observed damage. Successful inhibition of the damage markers by these specific inhibitors validates both the marker and the underlying mechanism.

References

Assessing the Specificity of p-Cresyl Sulfate's Effect on the p38 MAPK Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the uremic toxin p-Cresyl sulfate (B86663) (pCS) and its specific effects on the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. As a key molecule implicated in the pathophysiology of chronic kidney disease (CKD), understanding the precise molecular targets of pCS is crucial for the development of targeted therapies. This document compares pCS with another prominent uremic toxin, Indoxyl Sulfate (IS), presenting experimental data on their differential effects on MAPK pathways and providing detailed protocols for assessing these effects.

Introduction: p-Cresyl Sulfate and the p38 MAPK Pathway

p-Cresyl sulfate is a protein-bound uremic toxin that accumulates in the body as kidney function declines.[1][2] It is derived from the metabolism of the amino acids tyrosine and phenylalanine by intestinal bacteria.[3] Elevated levels of pCS have been associated with the progression of CKD, cardiovascular disease, and overall mortality in patients.[4] The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Activation of this pathway can lead to a variety of cellular outcomes, making it a key area of investigation for diseases with an inflammatory component. Several studies have indicated that pCS can activate the p38 MAPK pathway, contributing to cellular dysfunction.[4][5] This guide aims to dissect the specificity of this interaction.

Comparative Analysis: pCS vs. Indoxyl Sulfate

To assess the specificity of pCS's effects, it is compared with Indoxyl Sulfate (IS), another well-characterized uremic toxin.

Data Presentation: Effects on MAPK Pathway Activation

The following tables summarize the quantitative and semi-quantitative data on the effects of pCS and IS on the phosphorylation of key MAPK proteins (p38, JNK, and ERK). Phosphorylation of these proteins is indicative of their activation.

Table 1: p-Cresyl Sulfate (pCS) - Effect on MAPK Phosphorylation

Concentrationp-p38 MAPK Activationp-JNK Activationp-ERK1/2 ActivationCell TypeCitation
0.125 mMSignificant IncreaseSignificant IncreaseNot specifiedPrimary Mouse Osteoblasts[4]
0.25 mM and aboveNot specifiedNot specifiedNot specifiedNot specified[4]

Note: The available data for pCS indicates activation at a specific concentration rather than a full dose-response curve in this particular study.

Table 2: Indoxyl Sulfate (IS) - Effect on MAPK Phosphorylation

Concentrationp-p38 MAPK Activationp-JNK Activationp-ERK1/2 ActivationCell TypeCitation
0.05 mMNo significant effectNo significant effectNot specifiedPrimary Mouse Osteoblasts[4]
0.5 mMNo significant effectNo significant effectNot specifiedPrimary Mouse Osteoblasts[4]

Note: In the comparative study in osteoblasts, IS did not significantly activate p38 or JNK at the tested concentrations.[4] However, other studies in different cell types have shown IS can activate MAPK pathways.

Specificity and Off-Target Effects

Studies suggest that pCS damages osteoblastic cells not only through the activation of JNK/p38 MAPKs but also by increasing the production of reactive oxygen species (ROS).[4] In contrast, IS appears to induce ROS production at lower concentrations but does not activate the JNK/p38 pathway in the same cell type and concentration range.[4]

A proteomics study investigating the relationship between uremic toxins and cardiovascular proteins found that IS was positively associated with Fibroblast growth factor 23 (FGF23).[6] Conversely, pCS was negatively associated with three other proteins: complement component C1q receptor, CCL15, and interleukin-1 receptor-like 2.[6] These findings suggest that while both toxins have pro-inflammatory effects, their molecular interactions and potential off-target effects may differ, highlighting the need for specific therapeutic strategies.

Experimental Protocols

To enable researchers to independently verify and expand upon these findings, detailed protocols for key experiments are provided below.

Protocol 1: Western Blot Analysis of MAPK Phosphorylation

This protocol details the steps for assessing the phosphorylation status of p38, JNK, and ERK in response to treatment with pCS or IS.

Materials:

  • Cell culture reagents

  • p-Cresyl sulfate (sodium salt)

  • Indoxyl Sulfate (potassium salt)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of pCS or IS for the desired time. Include an untreated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: In Vitro p38 MAPK Kinase Assay

This assay directly measures the enzymatic activity of p38 MAPK immunoprecipitated from cell lysates.

Materials:

  • Cell lysates (prepared as in Protocol 1)

  • Anti-p38 MAPK antibody

  • Protein A/G agarose (B213101) beads

  • Kinase assay buffer

  • Recombinant ATF2 (a p38 substrate)

  • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

  • SDS-PAGE gels and autoradiography film (for radioactive assay) or phospho-specific ATF2 antibody (for non-radioactive assay)

Procedure:

  • Immunoprecipitation: Incubate cell lysates with an anti-p38 MAPK antibody, followed by precipitation with Protein A/G agarose beads.

  • Kinase Reaction: Wash the immunoprecipitated p38 MAPK and resuspend in kinase assay buffer containing recombinant ATF2 and ATP. Incubate to allow for phosphorylation of ATF2.

  • Detection of Substrate Phosphorylation:

    • Radioactive Method: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to autoradiography film.

    • Non-Radioactive Method: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody against the substrate (e.g., anti-phospho-ATF2).

  • Analysis: Quantify the level of substrate phosphorylation to determine p38 MAPK activity.

Mandatory Visualizations

To further clarify the concepts and experimental procedures discussed, the following diagrams are provided.

p38_MAPK_Pathway ext_stimuli Environmental Stress Inflammatory Cytokines p-Cresyl Sulfate map3k MAP3K (e.g., ASK1, TAK1) ext_stimuli->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k p38 p38 MAPK map2k->p38 downstream_kinases Downstream Kinases (e.g., MAPKAPK2, MSK1) p38->downstream_kinases transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38->transcription_factors cellular_responses Cellular Responses (Inflammation, Apoptosis) downstream_kinases->cellular_responses transcription_factors->cellular_responses

Caption: The p38 MAPK signaling cascade initiated by external stimuli.

Western_Blot_Workflow cell_treatment Cell Treatment (pCS or IS) lysis Cell Lysis cell_treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE & Transfer quantification->sds_page blocking Blocking sds_page->blocking primary_ab Primary Antibody (e.g., anti-p-p38) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis.

Kinase_Assay_Workflow cell_lysate Cell Lysate Preparation ip Immunoprecipitation (anti-p38 MAPK) cell_lysate->ip kinase_reaction Kinase Reaction (Substrate + ATP) ip->kinase_reaction detection Detection of Phosphorylation kinase_reaction->detection analysis Data Analysis detection->analysis

Caption: Workflow for an in vitro p38 MAPK kinase assay.

Conclusion

The available evidence suggests that p-Cresyl sulfate specifically activates the p38 and JNK MAPK pathways in certain cell types, an effect not mirrored by Indoxyl Sulfate under similar conditions. This points towards distinct molecular mechanisms of toxicity for these two prominent uremic toxins. The provided experimental protocols and workflows offer a robust framework for researchers to further investigate the specificity of pCS's effects and to explore potential therapeutic interventions targeting the p38 MAPK pathway in the context of chronic kidney disease. Further research, particularly generating comprehensive dose-response data for pCS across various cell types, is warranted to fully elucidate its signaling profile.

References

Comparative Analysis of p-Cresyl Sulfate Levels Across Chronic Kidney Disease Stages

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of p-Cresyl sulfate (B86663) (PCS) levels at different stages of Chronic Kidney Disease (CKD). Elevated levels of PCS, a protein-bound uremic toxin, are strongly associated with the progression of CKD and related cardiovascular complications.[1] This document summarizes quantitative data from various studies, details the experimental protocols for PCS measurement, and illustrates the key signaling pathways affected by this toxin.

Quantitative Data Summary

The concentration of p-Cresyl sulfate in serum or plasma progressively increases as kidney function declines. The following tables summarize the reported total and free PCS levels across different CKD stages, providing a clear comparison for researchers.

Table 1: Total p-Cresyl Sulfate (PCS) Levels in Serum/Plasma of Healthy Individuals and Patients at Different CKD Stages.

Subject GroupTotal p-Cresyl Sulfate (mg/L)Total p-Cresyl Sulfate (µM)Reference
Healthy Controls2.8 ± 1.7 to 6.6 ± 3.714.9 ± 9.0 to 35.1 ± 19.7[1]
CKD Stage 31.84 (median)9.78 (median)[2]
CKD Stage 44.31 (median)22.90 (median)[2]
CKD Stage 5 (Not on Dialysis)10.37 (median)55.09 (median)[2]
End-Stage Kidney Disease (ESKD) / Hemodialysis21.8 ± 12.4 to 106.9 ± 44.6115.8 ± 65.9 to 568.0 ± 237.0[1]

Table 2: Free p-Cresyl Sulfate (PCS) Levels in Serum of Patients at Different CKD Stages.

CKD StageFree p-Cresyl Sulfate (mg/L)Reference
Stage 20.19 ± 0.11
Stage 30.32 ± 0.23
Stage 40.71 ± 0.52
Stage 5 (Not on Dialysis)1.54 ± 1.01
Stage 5D (Hemodialysis)2.18 ± 1.34

Note: Data presented as mean ± standard deviation or median as reported in the cited literature. Conversion from mg/L to µM is based on a molecular weight of 188.18 g/mol for p-Cresyl sulfate.

Experimental Protocols

The accurate quantification of p-Cresyl sulfate is crucial for clinical and research applications. The most common and reliable method is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Protocol: Quantification of Total and Free p-Cresyl Sulfate in Human Serum by UPLC-MS/MS

This protocol provides a general framework for the determination of total and free PCS levels. Specific parameters may need to be optimized based on the instrumentation and reagents available.

1. Sample Preparation

  • For Total PCS:

    • Thaw serum samples on ice.

    • To 50 µL of serum, add 150 µL of ice-cold acetonitrile (B52724) containing a deuterated internal standard (e.g., d7-p-cresyl sulfate) for protein precipitation.[3]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and dilute with an appropriate volume of mobile phase A.

  • For Free (Unbound) PCS:

    • Use centrifugal ultrafiltration devices (e.g., with a 30 kDa molecular weight cutoff).

    • Add 200 µL of serum to the ultrafiltration device.

    • Centrifuge at 4,000 x g for 30 minutes at 4°C.

    • Collect the ultrafiltrate containing the free PCS.

    • Add a deuterated internal standard to the ultrafiltrate.

2. UPLC-MS/MS Analysis

  • Chromatographic Separation:

    • UPLC System: An Acquity UPLC system or equivalent.

    • Column: A reverse-phase column, such as an Acquity BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[3]

    • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water, pH adjusted to 4.3.[3]

    • Mobile Phase B: Acetonitrile.[3]

    • Flow Rate: 0.3 mL/min.[3]

    • Elution: An isocratic elution with a typical ratio of 85:15 (Mobile Phase A: Mobile Phase B) can be used.[3]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A tandem quadrupole mass spectrometer.

    • Ionization Mode: Heated electrospray ionization (HESI) in negative ion mode.

    • Detection: Selected Reaction Monitoring (SRM).

      • p-Cresyl sulfate transition: m/z 187.0 -> 107.0

      • d7-p-Cresyl sulfate (internal standard) transition: m/z 194.0 -> 114.0

3. Data Analysis

  • Construct a calibration curve using standards of known PCS concentrations.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of PCS in the samples by interpolating from the calibration curve.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing serum Serum Sample precip Protein Precipitation (Acetonitrile + IS) serum->precip Total PCS ultrafiltration Ultrafiltration (for Free PCS) serum->ultrafiltration Free PCS centrifuge1 Centrifugation precip->centrifuge1 supernatant Supernatant Collection centrifuge1->supernatant injection UPLC Injection supernatant->injection ultrafiltrate Ultrafiltrate (Free PCS + IS) ultrafiltration->ultrafiltrate ultrafiltrate->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (SRM Mode) separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification calibration Calibration Curve calibration->quantification

Caption: Experimental workflow for p-Cresyl sulfate quantification.

Signaling Pathways Affected by p-Cresyl Sulfate

p-Cresyl sulfate has been shown to activate several detrimental signaling pathways in renal and cardiovascular cells, contributing to the pathophysiology of CKD.

1. Oxidative Stress Induction via NADPH Oxidase Activation

PCS can induce the production of reactive oxygen species (ROS) by activating NADPH oxidase.[4][5] This process is a key contributor to cellular damage in CKD.

oxidative_stress_pathway PCS p-Cresyl Sulfate OAT Organic Anion Transporter (OAT) PCS->OAT Uptake PKC_PI3K PKC / PI3K Signaling OAT->PKC_PI3K Activates NADPH_Oxidase NADPH Oxidase (Nox4 expression ↑) PKC_PI3K->NADPH_Oxidase Upregulates ROS Reactive Oxygen Species (ROS) ↑ NADPH_Oxidase->ROS Produces Cell_Damage Cellular Damage & Renal Fibrosis ROS->Cell_Damage Induces

Caption: PCS-induced oxidative stress signaling pathway.

2. Pro-inflammatory Signaling via NF-κB Activation

PCS contributes to the chronic inflammatory state in CKD by activating the NF-κB signaling pathway, which leads to the expression of pro-inflammatory cytokines.

nfkb_pathway cluster_nucleus Inside Nucleus PCS p-Cresyl Sulfate Cell_Surface_Receptor Cell Surface Receptor PCS->Cell_Surface_Receptor Binds IKK_Complex IKK Complex Cell_Surface_Receptor->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) NFkB_in_nucleus NF-κB NFkB_in_nucleus->Proinflammatory_Genes Induces

Caption: PCS-induced pro-inflammatory NF-κB signaling.

3. Insulin (B600854) Resistance via ERK1/2 Signaling

PCS has been shown to induce insulin resistance, a common complication in CKD, by activating the ERK1/2 signaling pathway, which in turn inhibits insulin signaling.[6][7]

insulin_resistance_pathway PCS p-Cresyl Sulfate ERK12 ERK1/2 Activation PCS->ERK12 IRS1 IRS-1 Serine Phosphorylation ERK12->IRS1 Promotes PI3K_Akt PI3K/Akt Pathway IRS1->PI3K_Akt Inhibits Glucose_Uptake Impaired Glucose Uptake PI3K_Akt->Glucose_Uptake Leads to Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Insulin_Receptor->PI3K_Akt Activates

Caption: PCS-induced insulin resistance signaling pathway.

References

Validating Animal Models of p-Cresyl Sulfate-Induced Insulin Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The uremic toxin p-cresyl sulfate (B86663) (pCS) has been identified as a key contributor to insulin (B600854) resistance, a common complication in patients with chronic kidney disease (CKD).[1][2] To facilitate the development of therapeutic interventions, robust and well-characterized animal models that accurately recapitulate the metabolic disturbances induced by pCS are essential. This guide provides a comparative overview of established animal models used to study pCS-induced insulin resistance, complete with experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.

Comparison of Animal Models

Two primary animal models have been instrumental in elucidating the role of pCS in insulin resistance: the direct pCS administration model in otherwise healthy rodents and the CKD model, where pCS levels are endogenously elevated. The following tables summarize the key characteristics and experimental outcomes of these models.

Parameter Direct pCS Administration Model CKD Model (Subtotal Nephrectomy) Alternative Model: p-Cresol (B1678582) Administration
Animal Strain C57BL/6J mice[2], CD1 Swiss mice[3]C57BL/6J mice[1], Sprague-Dawley rats[4][5]CD1 Swiss mice[3]
Method of Induction Chronic intraperitoneal (i.p.) injection of pCS.[1][2]Surgical 5/6 nephrectomy.[1][6]p-Cresol (precursor of pCS) administered in drinking water.[7][8]
pCS/p-Cresol Dosage 10 mg/kg pCS, i.p.[1]Endogenously elevated due to renal failure.Not specified, administered in drinking water for 2-4 weeks.[3][7][8]
Duration of Treatment 4 weeks.[1][2]Typically 6-8 weeks post-surgery.[4][5]2 to 4 weeks.[3][7][8]
Key Pathophysiological Features Insulin resistance, loss of fat mass, ectopic lipid redistribution in muscle and liver.[1][2]Mimics metabolic profile of CKD, including hyperglycemia and hypercholesterolemia.[1]Reduced transcript levels of gut hormones in the colon.[7][8]
Advantages Allows for the specific investigation of pCS effects independent of other uremic toxins.More closely represents the complex metabolic dysregulation seen in CKD patients.Explores the impact of the pCS precursor and its metabolism.
Limitations May not fully replicate the chronic, multi-faceted nature of uremic toxicity.The presence of multiple uremic toxins can make it difficult to isolate the specific effects of pCS.Effects on glucose tolerance have shown conflicting results in different studies.[7][8]

Quantitative Experimental Data

The following table presents quantitative data from studies utilizing these models, highlighting the impact of pCS on key metabolic and signaling parameters.

Parameter Control Group pCS-Treated/CKD Group Reference
Baseline Blood Glucose (mg/dL) 76 ± 3103 ± 5 (pCS-treated)[1]
94 ± 2 (CKD)[1]
Insulin Tolerance Test (ITT) - Hypoglycemic Response -70%-51% (p-cresol-treated)[3]
Insulin-stimulated PKB/Akt phosphorylation (in gastrocnemius muscle) Significant increaseInhibited[1]
Phosphorylation of ERK1/2 (in gastrocnemius muscle) Basal levelsActivated[1]
Serum Total pCS Concentration (10 min post-injection) Not applicable5.01 ± 1.59 mg/dL[1]
Serum Free pCS Concentration (10 min post-injection) Not applicable0.82 ± 0.24 mg/dL[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of these animal models.

pCS Administration and Induction of Insulin Resistance in Mice

This protocol is adapted from studies inducing insulin resistance via direct pCS administration.[1][2]

  • Animals: Male C57BL/6J mice, 8-10 weeks old.

  • Acclimatization: House animals for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

  • pCS Solution Preparation: Prepare a sterile solution of p-cresyl sulfate (potassium salt) in saline.

  • Administration: Administer pCS via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight, once daily for 4 consecutive weeks. Control animals receive an equivalent volume of saline.

  • Monitoring: Monitor body weight and food intake regularly.

  • Validation of Insulin Resistance: At the end of the 4-week period, perform an insulin tolerance test (ITT) and/or glucose tolerance test (GTT) to assess insulin sensitivity.

Insulin Tolerance Test (ITT) in Mice

This protocol provides a standardized method for assessing insulin sensitivity in vivo.[9][10][11][12][13]

  • Fasting: Fast mice for 4-6 hours with free access to water.[9]

  • Baseline Glucose Measurement: Obtain a baseline blood glucose reading from a small drop of blood collected from the tail vein using a glucometer.

  • Insulin Injection: Inject human regular insulin (0.5-0.75 IU/kg body weight) intraperitoneally.[1][11]

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, and 120 minutes post-injection.[10][11]

  • Data Analysis: Calculate the area under the curve (AUC) for glucose disappearance or express the glucose levels as a percentage of the baseline measurement. A smaller decrease in blood glucose in the experimental group compared to the control group indicates insulin resistance.

In Vitro Glucose Uptake Assay in C2C12 Myotubes

This in vitro assay complements the in vivo studies by directly assessing the effect of pCS on glucose uptake in a skeletal muscle cell line.[14][15][16][17]

  • Cell Culture: Culture C2C12 myoblasts and differentiate them into myotubes.

  • pCS Treatment: Treat the differentiated myotubes with varying concentrations of pCS (relevant to those observed in CKD patients) for a specified period (e.g., 24 hours).

  • Glucose-Free Incubation: Incubate the cells in glucose-free medium for 2 hours.[14]

  • Insulin Stimulation: Stimulate the cells with 100 nM insulin for 10-30 minutes.[14]

  • Glucose Uptake Measurement: Add 2-deoxy-D-[³H]glucose or a fluorescent glucose analog like 2-NBDG and incubate for 30 minutes.[14][15]

  • Cell Lysis and Quantification: Lyse the cells and measure the amount of internalized radiolabeled or fluorescent glucose using a scintillation counter or fluorometer, respectively. Normalize the uptake to the total protein concentration.

Signaling Pathways and Visualizations

pCS has been shown to induce insulin resistance by interfering with the canonical insulin signaling pathway in skeletal muscle.[1][2] The primary mechanism involves the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway, which in turn leads to the inhibition of Protein Kinase B (PKB/Akt) phosphorylation.[1]

pCS_Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular pCS p-Cresyl Sulfate (pCS) ERK ERK1/2 pCS->ERK Activates Insulin Insulin IR Insulin Receptor Insulin->IR Binds Akt PKB/Akt IR->Akt Activates ERK->Akt Inhibits GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: pCS-mediated activation of ERK1/2 inhibits insulin-induced Akt phosphorylation, impairing GLUT4 translocation and glucose uptake.

Experimental Workflow for Validating pCS-Induced Insulin Resistance

The following diagram outlines a typical experimental workflow for validating an animal model of pCS-induced insulin resistance.

Experimental_Workflow cluster_animal_model Animal Model Induction cluster_in_vivo In Vivo Assessment cluster_ex_vivo Ex Vivo / In Vitro Analysis Induction Induce Model (pCS injection or Nephrectomy) ITT_GTT Perform Insulin/Glucose Tolerance Tests (ITT/GTT) Induction->ITT_GTT Control Control Group (Saline or Sham) Control->ITT_GTT Tissue Tissue Collection (e.g., Gastrocnemius Muscle) ITT_GTT->Tissue WesternBlot Western Blot for p-Akt, p-ERK Tissue->WesternBlot CellCulture C2C12 Cell Culture + pCS Treatment GlucoseAssay Glucose Uptake Assay CellCulture->GlucoseAssay

Caption: A streamlined workflow for the in vivo and in vitro validation of pCS-induced insulin resistance models.

References

Free vs. Total p-Cresyl Sulfate: A Comparison Guide for Clinical Outcome Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comparative analysis of free versus total p-Cresyl sulfate (B86663) (pCS) and their respective correlations with clinical outcomes, particularly in the context of chronic kidney disease (CKD). It is intended for researchers, scientists, and professionals in drug development who are investigating uremic toxins and their pathological effects.

p-Cresyl sulfate is a protein-bound uremic toxin (PBUT) that accumulates in the body as kidney function declines.[1] It exists in two forms in circulation: a fraction that is bound to proteins (primarily albumin) and a small fraction that is unbound, or "free."[1] The central question for researchers and clinicians is which of these forms—the abundant total concentration or the biologically active free fraction—serves as a more reliable predictor of adverse clinical outcomes.

Data Summary: Correlation with Clinical Outcomes

Recent evidence increasingly suggests that the free, unbound fraction of pCS has a stronger and more consistent association with adverse outcomes than the total pCS concentration.[2][3][4] This is a critical distinction, as the free form is thought to be biologically active and capable of exerting toxic effects.[5]

The following table summarizes key findings from prospective studies comparing the predictive power of free and total pCS for major clinical endpoints in patients with CKD.

Clinical OutcomePatient CohortFree pCS CorrelationTotal pCS CorrelationReference
Cardiovascular Events 523 non-dialysis CKD patients (Stages G1-G5)Significant Predictor (HR 1.39 [95% CI 1.14–1.71])Not a significant predictor in multivariate analysis[3][4]
Overall Mortality 139 CKD patients (Stages 2-5 and 5D)Significant Predictor Not a significant predictor in crude survival analyses[2]
Cardiovascular Mortality 139 CKD patients (Stages 2-5 and 5D)Significant Predictor Not a significant predictor in crude survival analyses[2]
Infection-Related Hospitalizations 464 incident hemodialysis patientsSignificant Predictor (50% higher risk for highest tertile)Not associated with hospitalization risk[6][7]
Septicemia Hemodialysis patientsSignificant Trend with higher concentrationsNot associated with septicemia risk[6][7]

HR: Hazard Ratio; CI: Confidence Interval.

Experimental Protocols

The methodologies employed in these studies are crucial for interpreting the data. Below are generalized protocols for the key experimental components.

1. Quantification of Free and Total p-Cresyl Sulfate

A common and sensitive method for measuring pCS is ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[8][9]

  • Objective: To accurately measure the concentrations of both the protein-bound and unbound fractions of pCS in patient serum.

  • Sample Preparation (Total pCS):

    • Serum samples are thawed.

    • Proteins are precipitated by adding a solvent like acetonitrile, which often contains a stable isotope-labeled internal standard of pCS for accurate quantification.[8][9] This process releases the bound pCS.

    • The mixture is centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the now total (initially free + released bound) pCS, is collected, diluted, and prepared for injection into the UPLC-MS/MS system.[8][9]

  • Sample Preparation (Free pCS):

    • To separate the free pCS from the protein-bound fraction, an ultrafiltration step is performed before protein precipitation.

    • Serum is placed in an ultrafiltration device (e.g., with a 30 kDa molecular weight cutoff) and centrifuged.

    • The protein-free ultrafiltrate, which contains only the free pCS, is collected.

    • An internal standard is added to the ultrafiltrate, which is then injected into the UPLC-MS/MS system.

  • Analysis: The UPLC system separates pCS from other components in the sample. The tandem mass spectrometer then provides highly specific and sensitive detection and quantification based on the mass-to-charge ratio of the analyte and the internal standard.[8][9]

2. Assessment of Clinical Outcomes

  • Objective: To prospectively track and record predefined clinical endpoints in the study cohort over a follow-up period.

  • Methodology:

    • A cohort of patients (e.g., CKD patients at various stages) is enrolled.[2][3]

    • Baseline clinical data, demographic information, and serum samples are collected at the start of the study.

    • Primary and secondary endpoints are clearly defined. Common endpoints include:

      • Cardiovascular (CV) events: A composite of fatal or non-fatal events like myocardial infarction, stroke, or revascularization procedures.[3]

      • All-cause mortality: Death from any cause.[2]

      • Infection-related hospitalizations: Hospital admissions where infection is the primary diagnosis.[7]

    • Patients are followed prospectively for a defined period (e.g., a median of 5.5 years).[3] Endpoint data is collected from patient records, hospital databases, or national registries.

    • Statistical analyses, such as multivariate Cox regression models, are used to determine the association between baseline pCS levels (both free and total) and the incidence of clinical outcomes, adjusting for potential confounding factors like age, sex, diabetes, and estimated glomerular filtration rate (eGFR).[3][4]

Visualizations: Pathways and Processes

p-Cresyl Sulfate Pathophysiology

The diagram below illustrates the proposed mechanism by which pCS contributes to cellular damage. Generated from dietary tyrosine by gut bacteria and sulfated in the liver, pCS accumulates in CKD.[1] The free fraction can enter cells and induce oxidative stress, primarily through the activation of NADPH oxidase, leading to the production of reactive oxygen species (ROS).[10][11] This oxidative stress triggers downstream inflammatory pathways and can lead to cellular apoptosis, contributing to cardiovascular and renal toxicity.[10][11]

G cluster_gut Gut Lumen cluster_host Host Circulation & Tissues cluster_cell Intracellular Effects Tyrosine Dietary Tyrosine GutBacteria Gut Microbiota Tyrosine->GutBacteria pCresol p-Cresol (B1678582) GutBacteria->pCresol Liver Liver (Sulfation) pCresol->Liver Absorption pCS_Total Total pCS (Protein-Bound) Liver->pCS_Total Enters Circulation pCS_Free Free pCS pCS_Total->pCS_Free Equilibrium TargetCell Target Cell (e.g., Endothelial, Cardiomyocyte) pCS_Free->TargetCell Cellular Uptake NADPH NADPH Oxidase Activation TargetCell->NADPH ROS ROS Production NADPH->ROS Damage Inflammation & Apoptosis ROS->Damage CV_Toxicity CV Toxicity Damage->CV_Toxicity Renal_Toxicity Renal Toxicity Damage->Renal_Toxicity

Caption: Proposed signaling pathway of p-Cresyl Sulfate toxicity.

Typical Experimental Workflow

This diagram outlines the standard workflow for a prospective cohort study designed to compare the predictive value of free and total pCS for clinical outcomes.

G cluster_lab pCS Measurement Recruitment Patient Recruitment (e.g., CKD Cohort) Baseline Baseline Data Collection (Demographics, Clinical Data) Recruitment->Baseline FollowUp Prospective Follow-Up (e.g., 3-5 years) Recruitment->FollowUp Sampling Serum Sample Collection & Storage Baseline->Sampling Lab Laboratory Analysis Sampling->Lab Endpoint Endpoint Ascertainment (CV Events, Mortality) FollowUp->Endpoint Stats Statistical Analysis (e.g., Cox Regression) Endpoint->Stats Lab->Stats Conclusion Conclusion (Free vs. Total pCS as Predictor) Stats->Conclusion Ultrafiltration Ultrafiltration (for Free pCS) UPLC UPLC-MS/MS Quantification Ultrafiltration->UPLC Precipitation Protein Precipitation (for Total pCS) Precipitation->UPLC

References

Unraveling the Cellular Impact of p-Cresyl Sulfate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide comparing the multifaceted effects of the uremic toxin p-Cresyl sulfate (B86663) (pCS) across various cell types has been published today. This guide is an essential resource for researchers, scientists, and drug development professionals investigating the pathological mechanisms of diseases associated with elevated pCS levels, such as chronic kidney disease (CKD) and cardiovascular disease.

p-Cresyl sulfate, a protein-bound uremic toxin produced by gut microbiota, accumulates in the body when renal function declines. Mounting evidence links elevated pCS levels to a range of cellular dysfunctions, contributing to the progression of various diseases. This guide provides a systematic comparison of the impact of pCS on key cell types, supported by experimental data and detailed protocols to aid in the design and execution of future research.

Comparative Analysis of p-Cresyl Sulfate's Cellular Effects

The cellular response to pCS is highly dependent on the cell type. This section summarizes the quantitative impact of pCS on cell viability, oxidative stress, apoptosis, and inflammation across endothelial cells, vascular smooth muscle cells, renal tubular cells, cardiomyocytes, and macrophages.

Table 1: Impact of p-Cresyl Sulfate on Cell Viability and Proliferation
Cell TypeAssaypCS ConcentrationIncubation TimeObserved EffectReference
Human Umbilical Vein Endothelial Cells (HUVEC) MTS0.5 mM3-5 daysSignificant decrease in cell viability[1]
Human Aortic Smooth Muscle Cells (HASMC) Alamar Blue250 µM48 hours~20% decrease in cell viability[2]
Human Kidney 2 (HK-2) Proximal Tubular Cells MTT100 µM48 hours>90% cell survival
Rat Cardiomyoblasts (H9c2) N/A3.125-25.0 µg/mLN/ANo significant effect on cell proliferation[3]
RAW 264.7 Macrophages N/AN/AN/ANo significant changes in viability reported[4]
Table 2: Induction of Oxidative Stress by p-Cresyl Sulfate
Cell TypeAssaypCS ConcentrationIncubation TimeFold Increase in ROSReference
HUVEC DCFH-DA1000 µmol/L1 hour~2.5-fold[5]
HASMC DCFH-DA1000 µmol/L1 hour~2.0-fold[5]
HK-2 Cells DCFH-DA500-1000 µmol/LN/ASignificant increase[6]
H9c2 Cells N/AN/AN/AUpregulation of NADPH oxidase subunits, indicating ROS production[7]
Macrophages N/AN/AN/AIncreased oxidative burst
Table 3: Pro-Apoptotic Effects of p-Cresyl Sulfate
Cell TypeAssaypCS ConcentrationIncubation TimeObservationReference
HUVEC Annexin V10-50 µg/mL24 hoursDose-dependent increase in apoptosis[8]
HASMC N/AN/AN/AData not readily available
HK-2 Cells Flow Cytometry (DNA content)Concentration-dependent7 daysInduced apoptosis[9]
H9c2 Cells N/AN/AN/AExhibited pro-apoptotic properties[7]
RAW 264.7 Macrophages Annexin V/7-AADUp to 50 µg/mLN/ANo significant increase in apoptosis[4]
Table 4: Inflammatory Response to p-Cresyl Sulfate
Cell TypeMarkerpCS ConcentrationIncubation TimeFold Increase in ExpressionReference
HUVEC MCP-1 (mRNA)1000 µmol/L12 hours~2.5-fold[5]
HASMC ALP, OPN (mRNA)N/AN/AIncreased expression[5]
HK-2 Cells Inflammatory GenesN/A3 hoursIncreased expression[9]
Kupffer Cells (Macrophages) IL-10 (mRNA)200 µg/mL8 hoursIncreased[10]
Kupffer Cells (Macrophages) TNF-α, IL-1β, IL-6 (mRNA)200 µg/mL8 hoursDecreased[10]

Key Signaling Pathways and Experimental Workflows

The diverse effects of pCS are underpinned by its interaction with fundamental cellular signaling pathways. A common mechanism across multiple cell types is the activation of NADPH oxidase, leading to increased production of reactive oxygen species (ROS), which in turn triggers downstream inflammatory and apoptotic cascades.

pCS_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Membrane cluster_intracellular Intracellular pCS p-Cresyl Sulfate (pCS) OAT Organic Anion Transporter (OAT) pCS->OAT Uptake pCS_in Intracellular pCS OAT->pCS_in NADPH_Oxidase NADPH Oxidase (e.g., Nox4) pCS_in->NADPH_Oxidase Activation ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Production Signaling_Cascades Downstream Signaling (e.g., NF-κB, MAPKs) ROS->Signaling_Cascades Activation Cellular_Responses Cellular Responses: - Inflammation - Oxidative Stress - Apoptosis - Fibrosis Signaling_Cascades->Cellular_Responses Induction

pCS Cellular Uptake and Signaling Cascade.

A standardized workflow is crucial for the reproducible investigation of pCS's cellular effects. The following diagram outlines a general experimental procedure.

Experimental_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HUVEC, HK-2) pCS_Treatment pCS Treatment (Dose- and time-course) Cell_Culture->pCS_Treatment Viability Cell Viability/Proliferation (MTT, WST-1) pCS_Treatment->Viability Oxidative_Stress Oxidative Stress (DCFH-DA for ROS) pCS_Treatment->Oxidative_Stress Apoptosis Apoptosis (Annexin V/PI) pCS_Treatment->Apoptosis Inflammation Inflammation (ELISA, qPCR for cytokines) pCS_Treatment->Inflammation Data_Quant Data Quantification (e.g., OD, MFI, Ct values) Viability->Data_Quant Oxidative_Stress->Data_Quant Apoptosis->Data_Quant Inflammation->Data_Quant Stats Statistical Analysis Data_Quant->Stats

General Workflow for Assessing pCS Effects.

Detailed Experimental Protocols

To ensure the reproducibility and standardization of research in this field, detailed protocols for key experimental assays are provided below.

Cell Viability/Proliferation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of pCS. Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Oxidative Stress: DCFH-DA Assay for Intracellular ROS

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is used to measure intracellular reactive oxygen species (ROS).

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture overnight.

  • Staining: Wash cells with warm PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Treatment: Wash cells with PBS and then add the pCS-containing medium.

  • Fluorescence Measurement: Measure the fluorescence intensity immediately using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm. Readings can be taken at multiple time points to assess the kinetics of ROS production.

Apoptosis: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Culture and treat cells with pCS for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Inflammation: ELISA for Cytokine Quantification

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the secretion of inflammatory cytokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), into the cell culture supernatant.

  • Sample Collection: After treating cells with pCS, collect the cell culture supernatant.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., human MCP-1 ELISA kit). This typically involves:

    • Adding standards and samples to a pre-coated microplate.

    • Incubation with a detection antibody.

    • Addition of a substrate solution to produce a colorimetric reaction.

    • Stopping the reaction and measuring the absorbance at 450 nm.

  • Quantification: Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

Inflammation: Quantitative PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure the change in the expression of genes related to inflammation.

  • RNA Extraction: After pCS treatment, lyse the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for the target inflammatory genes (e.g., MCP-1, IL-6, TNF-α) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

This guide provides a foundational resource for understanding and investigating the cellular impacts of p-Cresyl sulfate. By utilizing the provided data and protocols, researchers can further elucidate the mechanisms of pCS-induced cellular damage and explore potential therapeutic interventions.

References

Safety Operating Guide

Proper Disposal of p-Cresyl Sulfate Potassium: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: p-Cresyl sulfate (B86663) potassium is a hazardous substance requiring specialized disposal procedures. It is classified as UN2923, a corrosive and toxic solid, and is harmful to aquatic life. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.

This guide provides essential safety and logistical information for the proper handling and disposal of p-Cresyl sulfate potassium in a laboratory setting. Adherence to these procedures is critical to ensure the safety of personnel, prevent environmental contamination, and maintain regulatory compliance.

Hazard Identification and Classification

Before handling this compound, it is imperative to be fully aware of its hazard profile. The following table summarizes its key hazard classifications based on the Globally Harmonized System (GHS) and transportation regulations.

Hazard CategoryClassificationGHS Hazard StatementPictogram
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed☠️
Acute Toxicity (Dermal) Category 3H311: Toxic in contact with skin☠️
Skin Corrosion/Irritation Category 1CH314: Causes severe skin burns and eye damagecorrosive
Serious Eye Damage/Irritation Category 1H318: Causes serious eye damagecorrosive
Hazardous to the Aquatic Environment (Chronic) Category 2H411: Toxic to aquatic life with long lasting effectsAmbientalmente perigoso
Transport Classification UN2923Corrosive solid, toxic, n.o.s. (this compound)Corrosive, Toxic

Personal Protective Equipment (PPE) and Handling

Due to its toxicity and corrosivity, strict adherence to safety protocols is mandatory when handling this compound.

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment:

    • Gloves: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended.

    • Eye Protection: Use chemical safety goggles and a face shield.

    • Lab Coat: A buttoned lab coat must be worn.

    • Respiratory Protection: If there is a risk of dust generation and the fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Waste Collection and Storage

Proper segregation and storage of this compound waste are the first steps in compliant disposal.

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for all this compound waste. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Segregation: Store the waste container in a designated satellite accumulation area (SAA) away from incompatible materials, particularly strong oxidizing agents.

  • Container Lid: Keep the waste container securely closed at all times, except when adding waste.

Step-by-Step Disposal Procedures

The following procedures outline the disposal process for different types of waste contaminated with this compound.

Solid Waste (Unused chemical, contaminated labware)
  • Collection: Carefully transfer any solid this compound waste, including contaminated spatulas, weigh boats, or absorbent pads from spill cleanup, into the designated hazardous waste container.

  • Labeling: Ensure the container is accurately labeled with "Hazardous Waste," "this compound," and the date accumulation started.

  • Storage: Store the container in the SAA.

  • Disposal Request: Once the container is full or has been in storage for the maximum allowable time per your institution's policy, submit a hazardous waste pickup request to your Environmental Health and Safety (EHS) department.

Aqueous and Solvent Solutions
  • Collection: Collect all aqueous solutions and solutions in organic solvents (e.g., DMSO) containing this compound in a designated liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and list all solvent components with their approximate percentages.

  • Storage: Store in the SAA, ensuring secondary containment is in place to capture any potential leaks.

  • Disposal Request: Arrange for pickup by your institution's EHS department.

Decontamination of Empty Containers

Containers that have held this compound are considered acutely hazardous waste and must be decontaminated before disposal.

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent. Given the solubility of this compound, deionized water or a 70% ethanol (B145695) solution are appropriate choices. For containers that held solutions in organic solvents like DMSO, a rinse with that same solvent followed by two water rinses is recommended.

    • Each rinse should use a volume of solvent equivalent to approximately 10% of the container's volume.

  • Rinsate Collection: Collect all rinsate as hazardous waste in the designated liquid waste container for this compound.

  • Container Disposal: Once triple-rinsed, the container can be disposed of as regular laboratory glass or plastic waste. Deface or remove the original label before disposal.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.

  • Secure the Area: Prevent entry into the spill area. If the spill is large or you are not trained to handle it, contact your institution's EHS or emergency response team immediately.

  • Cleanup (for trained personnel with appropriate PPE only):

    • For small spills of the solid, gently cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill absorbent). Avoid raising dust.

    • For liquid spills, use absorbent pads to contain and absorb the spill.

    • Carefully scoop the absorbed material and contaminated debris into the designated hazardous waste container.

    • Clean the spill area with a detergent and water solution, and collect the cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Waste Generation (this compound) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous or solvent solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_saa Store in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container in Regular Lab Waste triple_rinse->dispose_container collect_rinsate->store_saa ehs_pickup Request EHS Waste Pickup store_saa->ehs_pickup

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and your Environmental Health and Safety department for detailed instructions and in case of any uncertainty.

Essential Safety and Handling Guide for p-Cresyl Sulfate Potassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of p-Cresyl sulfate (B86663) potassium salt, ensuring laboratory safety and procedural accuracy.

This document provides critical safety and logistical information for the handling of p-Cresyl sulfate potassium salt. Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Safety Data Summary

This compound salt is a hazardous substance that is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects. It is imperative that all personnel handling this compound are fully aware of its potential hazards.

Hazard ClassificationGHS Hazard StatementNFPA 704 Rating
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowedHealth: 3
Acute Toxicity, Dermal (Category 3)H311: Toxic in contact with skinFire: 0
Skin Corrosion (Category 1C)H314: Causes severe skin burns and eye damageReactivity: 0
Serious Eye Damage (Category 1)H318: Causes serious eye damageSpecial: None
Hazardous to the Aquatic Environment, Chronic (Category 2)H411: Toxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE)

Strict adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory when handling this compound salt to prevent exposure.

Protection TypeRequired EquipmentSpecifications
Eye Protection Safety Goggles or Face ShieldMust be worn at all times to protect against splashes.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.
Body Protection Laboratory CoatA fully buttoned lab coat must be worn to protect against skin contact.
Respiratory Protection NIOSH-approved RespiratorRequired if there is a risk of inhaling dust, especially when handling the solid form outside of a fume hood.

Operational Plan for Safe Handling

Follow these step-by-step procedures to ensure the safe handling of this compound salt in a laboratory setting.

3.1. Engineering Controls:

  • Always handle this compound salt within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

3.2. Handling Solid this compound Salt:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing: When weighing the solid compound, perform the task in a fume hood or a balance enclosure to contain any dust.

  • Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.

  • Cleaning: After handling, decontaminate the work surface with a suitable cleaning agent and wipe it down.

3.3. Preparing Solutions:

  • Solvent Addition: When preparing solutions, slowly add the this compound salt to the solvent to avoid splashing.

  • Mixing: If using a magnetic stirrer, ensure the stir bar does not cause the solution to splash out of the container.

  • Storage of Solutions: Store solutions in clearly labeled, sealed containers.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

4.1. Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

4.2. Spill Response Workflow

A chemical spill of this compound salt must be handled promptly and safely. The following diagram outlines the necessary steps for a minor spill. For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Spill_Response_Workflow start Spill Occurs alert Alert others in the area start->alert don_ppe Don appropriate PPE (gloves, goggles, lab coat, respirator) alert->don_ppe contain Contain the spill with absorbent pads or sand don_ppe->contain neutralize For small spills, cautiously neutralize with a weak acid (e.g., citric acid) contain->neutralize collect Carefully collect the absorbed and neutralized material into a labeled hazardous waste container neutralize->collect decontaminate Decontaminate the spill area with soap and water collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose end Spill Cleaned dispose->end

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